molecular formula C32H32FN5O4 B10830210 NXP800 CAS No. 1693734-80-3

NXP800

Katalognummer: B10830210
CAS-Nummer: 1693734-80-3
Molekulargewicht: 569.6 g/mol
InChI-Schlüssel: UBALMDIKIGDHJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide is a potent and selective small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the pathogenesis of several cancers. Its primary research value lies in the study of ALK-driven oncogenesis, particularly in non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma. The compound functions by competitively binding to the ATP-binding site of the ALK kinase domain, thereby inhibiting its autophosphorylation and subsequent downstream signaling through key pathways like JAK/STAT, PI3K/AKT, and RAS/MAPK. This targeted disruption leads to the arrest of cell proliferation and the induction of apoptosis in malignant cells harboring ALK rearrangements, such as EML4-ALK, or activating mutations. Researchers utilize this inhibitor in vitro to elucidate the complex signaling networks of ALK and to investigate mechanisms of resistance to ALK-targeted therapies. In vivo, it serves as a critical tool for validating ALK as a therapeutic target in xenograft models, helping to bridge the gap between basic research and clinical application. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Eigenschaften

CAS-Nummer

1693734-80-3

Molekularformel

C32H32FN5O4

Molekulargewicht

569.6 g/mol

IUPAC-Name

N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide

InChI

InChI=1S/C32H32FN5O4/c1-2-37-11-13-38(14-12-37)20-25-6-3-21-17-22(4-9-27(21)34-25)32(40)36-28-19-24(7-8-26(28)33)35-31(39)23-5-10-29-30(18-23)42-16-15-41-29/h3-10,17-19H,2,11-16,20H2,1H3,(H,35,39)(H,36,40)

InChI-Schlüssel

UBALMDIKIGDHJW-UHFFFAOYSA-N

Kanonische SMILES

CCN1CCN(CC1)CC2=NC3=C(C=C2)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)NC(=O)C5=CC6=C(C=C5)OCCO6)F

Herkunft des Produkts

United States

Foundational & Exploratory

NXP800: A Technical Deep Dive into its Mechanism of Action in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NXP800 is a clinical-stage, orally bioavailable small molecule that has emerged as a promising therapeutic agent in oncology. Initially identified through a phenotypic screen as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway, subsequent mechanistic studies have unveiled a novel mode of action centered on the activation of the General Control Nonderepressible 2 (GCN2) kinase and the Integrated Stress Response (ISR). This technical guide provides a comprehensive overview of the core mechanism of action of this compound in cancer cells, supported by preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: GCN2-Mediated ISR Activation and HSF1 Pathway Inhibition

This compound exerts its anti-cancer effects through a sophisticated, dual-pronged mechanism. The primary mode of action is the activation of the GCN2 kinase, a critical sensor of amino acid deprivation and other cellular stresses. This activation initiates a signaling cascade known as the Integrated Stress Response (ISR).

Upon activation by this compound, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[1] This phosphorylation event leads to a global reduction in cap-dependent mRNA translation, effectively curbing the high protein synthesis rates that cancer cells rely on for their rapid growth and proliferation. However, this translational reprogramming also selectively enhances the translation of certain mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. A key target of this selective translation is the Activating Transcription Factor 4 (ATF4).[1]

The induction of ATF4 is a central event in the cellular response to this compound. ATF4, in turn, orchestrates the expression of a battery of genes involved in amino acid synthesis, transport, and stress adaptation. While acute activation of the ISR can be pro-survival, the chronic activation induced by this compound leads to overwhelming cellular stress and, ultimately, apoptosis in cancer cells.

Interestingly, the activation of the ISR by this compound is mechanistically linked to the inhibition of the HSF1 pathway.[1] HSF1 is a master transcriptional regulator that is hijacked by cancer cells to promote proteostasis and survival under stressful conditions. The this compound-induced ISR has been shown to inhibit HSF1-mediated transcription, representing a secondary, yet crucial, anti-neoplastic effect. This dual mechanism of GCN2/ISR activation and HSF1 pathway inhibition underscores the novelty of this compound's therapeutic strategy.

The following diagram illustrates the core signaling pathway of this compound.

NXP800_Mechanism This compound This compound GCN2 GCN2 Kinase This compound->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation Inhibits ATF4 ATF4 Translation eIF2a_P->ATF4 Promotes HSF1_Inhibition HSF1 Inhibition eIF2a_P->HSF1_Inhibition Leads to Apoptosis Apoptosis ISR_Genes ISR Target Genes (e.g., CHOP, CHAC1) ATF4->ISR_Genes Induces ISR_Genes->Apoptosis HSF1 HSF1 Pathway HSF1_Inhibition->HSF1 Inhibits

Core Signaling Pathway of this compound

Preclinical Efficacy and Quantitative Data

This compound has demonstrated robust anti-tumor activity in a variety of preclinical cancer models, with a particularly strong rationale for its development in tumors harboring mutations in the ARID1A gene. ARID1A is a component of the SWI/SNF chromatin remodeling complex, and its loss is prevalent in several cancer types, including ovarian clear cell carcinoma and endometrial cancer.

In Vitro Anti-proliferative Activity

This compound has shown potent anti-proliferative effects across a range of cancer cell lines. Notably, IC50 values in the nanomolar range have been reported in cholangiocarcinoma cell lines.

Cell Line TypeNumber of Cell LinesIC50 Range (nM)
Cholangiocarcinoma65 - 170

Table 1: In Vitro Anti-proliferative Activity of this compound in Cholangiocarcinoma Cell Lines.

In Vivo Tumor Growth Inhibition

Preclinical xenograft studies have provided compelling evidence of this compound's in vivo efficacy. The tables below summarize key findings from studies in endometrial and gastric cancer models.

Xenograft ModelARID1A StatusTreatmentAverage Tumor Volume (Day 32) (mm³)Tumor Growth Inhibition (%)
SNG-M (Endometrial)MutatedVehicle420.4-
This compound (35 mg/kg)85.481
RL-95 (Endometrial)MutatedVehicle773.8-
This compound (35 mg/kg)190.376
KLE (Endometrial)Wild-typeVehicle216.4-
This compound (35 mg/kg)18.991.3

Table 2: In Vivo Efficacy of this compound in Endometrial Cancer Xenograft Models.[2]

Xenograft ModelARID1A StatusTreatmentOutcome
SNU-1 (Gastric)MutatedThis compoundTumor regression and substantial tumor growth inhibition

Table 3: In Vivo Efficacy of this compound in a Gastric Cancer Xenograft Model.[3][4]

Experimental Protocols and Methodologies

This section provides an overview of the key experimental methodologies employed in the preclinical evaluation of this compound. For detailed, step-by-step protocols, readers are encouraged to consult the supplementary materials of the primary research publications.

In Vitro Cell Proliferation Assay (e.g., CellTiter-Glo®)

The anti-proliferative activity of this compound is typically assessed using a luminescence-based assay that measures ATP levels as an indicator of cell viability.

Cell_Proliferation_Workflow cluster_workflow Cell Proliferation Assay Workflow Seed_Cells Seed cancer cells in 96-well plates Treat Treat with serial dilutions of this compound Seed_Cells->Treat Incubate Incubate for a defined period (e.g., 72h) Treat->Incubate Add_Reagent Add CellTiter-Glo® reagent Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Analyze Calculate IC50 values Measure->Analyze

Workflow for In Vitro Cell Proliferation Assay

Methodology Overview:

  • Cell Seeding: Cancer cell lines of interest are seeded at an appropriate density in 96-well microplates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control.

  • Incubation: Plates are incubated for a specified duration (e.g., 72 hours) under standard cell culture conditions.

  • Lysis and Luminescence Measurement: A lytic reagent containing luciferase and its substrate is added to the wells. The resulting luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The data is normalized to vehicle-treated controls, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).

In Vivo Xenograft Studies

The in vivo anti-tumor efficacy of this compound is evaluated in immunocompromised mice bearing human cancer cell line-derived or patient-derived xenografts (PDXs).

Xenograft_Workflow cluster_workflow In Vivo Xenograft Study Workflow Implant Subcutaneous implantation of tumor cells/fragments Tumor_Growth Allow tumors to reach a specified volume Implant->Tumor_Growth Randomize Randomize mice into treatment groups Tumor_Growth->Randomize Treat Administer this compound or vehicle orally Randomize->Treat Monitor Monitor tumor volume and body weight Treat->Monitor Endpoint Euthanize at endpoint and collect tumors for analysis Monitor->Endpoint

Workflow for In Vivo Xenograft Studies

Methodology Overview:

  • Tumor Implantation: Human cancer cells or tumor fragments are implanted subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • Drug Administration: this compound is typically administered orally at a specified dose and schedule.

  • Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.

  • Endpoint and Analysis: At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic biomarker analysis (e.g., Western blotting for ISR markers).

Clinical Development and Future Directions

This compound has advanced into Phase 1 clinical trials (NCT05226507), with an initial focus on patients with advanced solid tumors and an expansion cohort in platinum-resistant, ARID1A-mutated ovarian cancer.[5] While the development in ovarian cancer has been discontinued (B1498344) due to insufficient efficacy, the potent preclinical activity in other cancer types, such as endometrial, gastric, and cholangiocarcinoma, suggests that this compound may hold promise for these patient populations. The ongoing evaluation of this compound in other cancer types will be crucial in defining its ultimate role in the oncology therapeutic landscape. The unique mechanism of action, involving the activation of the GCN2/ISR pathway, represents a novel strategy for targeting cancer cell vulnerabilities and warrants further investigation.

References

Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to NXP800: Chemical Structure, Properties, and Mechanism of Action

Abstract

This compound (also known as CCT361814) is an orally bioavailable, first-in-class small molecule being investigated for its potential antineoplastic activities.[1][2] Initially identified as an inhibitor of the Heat Shock Factor 1 (HSF1) pathway through a phenotypic screen, its mechanism has been further elucidated as an activator of the GCN2 kinase.[1][3] This activation triggers the Integrated Stress Response (ISR), a key cellular signaling network that, when chronically activated, can lead to cancer cell death.[3] this compound has demonstrated robust anti-tumor activity in various preclinical models, particularly in cancers with mutations in the ARID1A gene, such as certain types of ovarian, endometrial, and gastric cancers.[4][5][6] This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and key experimental findings.

Chemical Structure and Properties

This compound is a fluorobisamide derivative.[2][7] Its chemical identity and core properties are summarized below.

PropertyValueReference(s)
IUPAC Name N-(5-(2,3-dihydrobenzo[b][8][9]dioxine-6-carboxamido)-2-fluorophenyl)-2-((4-ethylpiperazin-1-yl)methyl)quinoline-6-carboxamide[10]
Molecular Formula C₃₂H₃₂FN₅O₄[8][11]
Molecular Weight 569.63 g/mol [10][11]
CAS Number 1693734-80-3[8][11]
Alternative Names CCT361814[10][11]
SMILES String CCN1CCN(Cc2ccc3cc(ccc3n2)C(=O)Nc2cc(NC(=O)c3ccc4OCCOc4c3)ccc2F)CC1[12]
Physical Form Yellow solid[10]
Solubility Soluble in DMSO[10][13]
Storage Dry, dark, and at 0 - 4℃ for short term (days to weeks) or -20℃ for long term (months to years).[10]

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the activation of the GCN2 kinase, which is a key sensor of amino acid deprivation and other cellular stresses.[3] This leads to the activation of the Integrated Stress Response (ISR).[3][14]

Key steps in the pathway include:

  • GCN2 Kinase Activation: this compound acts as a small molecule activator of the GCN2 kinase.[3][6]

  • eIF2α Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[15]

  • Inhibition of Global Translation: Phosphorylated eIF2α inhibits the function of its guanine (B1146940) nucleotide exchange factor, eIF2B, leading to a decrease in the overall rate of protein synthesis (cap-dependent translation).[3]

  • Selective ATF4 Translation: While global translation is suppressed, the phosphorylation of eIF2α selectively promotes the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3][15]

  • Integrated Stress Response (ISR): The upregulation of ATF4 and other downstream effectors constitutes the ISR. Chronic activation of the ISR is cytotoxic and can induce apoptosis, particularly in cancer cells that are already under significant stress.[3]

  • Inhibition of HSF1 Pathway and Downstream Effects: The activation of the ISR by this compound leads to the indirect inhibition of the Heat Shock Factor 1 (HSF1) pathway.[14][15] HSF1 is a critical transcription factor hijacked by cancer cells to manage proteotoxic stress and support survival, proliferation, and metastasis.[1][2] By inhibiting the HSF1 pathway, this compound reduces the expression of heat shock proteins like HSP72.[16][17] Furthermore, this cascade has been shown to suppress the activity of other key oncogenic pathways, including those mediated by the Androgen Receptor (AR) and E2F transcription factor, which are crucial for the progression of cancers like castration-resistant prostate cancer.[15][16]

The signaling cascade initiated by this compound is visualized below.

NXP800_Pathway This compound This compound GCN2 GCN2 Kinase This compound->GCN2 Activates p_eIF2a p-eIF2α (Phosphorylation) GCN2->p_eIF2a Catalyzes Global_Translation Global Protein Synthesis (Cap-Dependent) p_eIF2a->Global_Translation Inhibits ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes ISR Integrated Stress Response (ISR) ATF4->ISR Induces HSF1 HSF1 Pathway ISR->HSF1 Inhibits AR_E2F AR & E2F Pathways ISR->AR_E2F Inhibits Cell_Death Cancer Cell Death (Apoptosis) ISR->Cell_Death Induces HSF1->Cell_Death Suppresses AR_E2F->Cell_Death Suppresses

Fig. 1: this compound signaling pathway.

Preclinical Efficacy

This compound has demonstrated significant single-agent activity in multiple preclinical cancer models. A particular vulnerability has been observed in cancer cell lines with mutations in the ARID1A gene.[5]

In Vitro Antiproliferative Activity

This compound shows potent antiproliferative activity against various human cancer cell lines. For instance, in U20S cells, it demonstrated an IC₅₀ of 0.056 μM.[18] Studies in castration-resistant prostate cancer (CRPC) cell lines (VCaP, LNCaP95, and 22Rv1) showed that treatment with 250 nmol/L this compound activates the Unfolded Protein Response (UPR) and inhibits AR- and E2F-mediated activity.[15][16]

In Vivo Antitumor Activity

This compound, administered orally, has shown significant tumor growth inhibition (TGI) and regression in various xenograft models.

Cancer ModelDosing RegimenOutcomeReference(s)
ARID1a-mutated Gastric Cancer (SNU-1)Not SpecifiedResulted in tumor regression and substantial tumor growth inhibition vs. control over 28 days.[4]
ARID1a-mutated Ovarian Cancer (SK-OV-3)35 mg/kg; p.o.; once daily for 20 days120% TGI relative to control.[18]
ARID1a-mutated Endometrial Cancer (SNG-M)35 mg/kg; p.o.; QD on days 0-4, 7-11...81% TGI vs. control at Day 32.[6]
ARID1a-mutated Endometrial Cancer (RL-95)35 mg/kg; p.o.; QD on days 0-4, 7-11...76% TGI vs. control at Day 32.[6]
Hormone Therapy-Resistant Prostate CancerNot SpecifiedSignificantly slowed tumor growth. At 38 days, only 37.5% of treated tumors had doubled in size vs. 100% of control tumors.[9][19]

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in several species, demonstrating good oral bioavailability.

SpeciesRouteDose (mg/kg)Tₘₐₓ (h)t₁/₂ (h)F (%)Free Cₐᵥ₀₋₂₄ₕ (nM)Reference(s)
Mouse po / iv5 / 52.04.0423.3[18]
Rat po / iv5 / 16.03.1453.7[18]
Dog po / iv2.5 / 0.52.01.49.11.9[18]

Key Experimental Protocols

Western Blot Analysis for ISR Pathway Activation

This protocol is adapted from studies investigating this compound's effect on prostate cancer cells.[15]

Objective: To determine the expression levels of key proteins in the Integrated Stress Response pathway following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Prostate cancer cell lines (e.g., VCaP, LNCaP95, 22Rv1) are cultured under standard conditions. Cells are treated with 250 nmol/L this compound or an inactive control (CCT365248) for 24 hours.

  • Protein Synthesis Measurement (Optional): 30 minutes prior to harvesting, puromycin (B1679871) is added to the medium. Puromycin incorporation serves as a surrogate for measuring active protein synthesis.

  • Cell Lysis: Cells are washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against ISR pathway proteins (e.g., PERK, phospho-eIF2α, ATF4, ATF6), HSF1 pathway proteins (HSP72), and downstream targets (E2F1, AR). An antibody against a housekeeping protein (e.g., GAPDH) is used as a loading control.

  • Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Tumor Model

This protocol is a generalized workflow based on preclinical studies in endometrial and gastric cancer models.[4][6]

Objective: To evaluate the in vivo antitumor efficacy of orally administered this compound.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., CD1 Nude) are used.

  • Cell Implantation: Human cancer cells (e.g., SNG-M, RL95-2) are harvested and re-suspended in a Matrigel solution. 2 x 10⁶ cells are implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., ~130 mm³). Mice are then randomized into treatment and vehicle control groups.

  • Drug Administration: this compound is formulated for oral gavage and administered daily (or as per the specified schedule, e.g., 35 mg/kg) to the treatment group. The control group receives the vehicle solution.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study concludes after a predetermined period (e.g., 32 days) or when tumors in the control group reach a specified maximum size. Efficacy is determined by comparing the average tumor volumes between the treated and control groups and calculating the percentage of tumor growth inhibition (TGI).

The general workflow for a xenograft study is depicted below.

Xenograft_Workflow A 1. Cell Culture & Harvesting B 2. Subcutaneous Implantation in Mice A->B C 3. Tumor Growth to ~130 mm³ B->C D 4. Randomization into Control & Treatment Groups C->D E 5. Daily Oral Dosing (Vehicle or this compound) D->E F 6. Regular Measurement of Tumor Volume & Body Weight E->F G 7. Endpoint Analysis: Calculate Tumor Growth Inhibition F->G

Fig. 2: In vivo xenograft study workflow.

Clinical Development

This compound has advanced into Phase 1 clinical trials for patients with advanced solid tumors (NCT05226507).[8][20] The dose-escalation phase aimed to establish safety and a recommended Phase 2 dose, while the expansion phase focused on patients with specific biomarkers, particularly platinum-resistant, ARID1a-mutated ovarian cancer.[3][21] While early data showed this compound was biologically active in this ovarian cancer cohort, the company has decided to deprioritize this specific indication to evaluate opportunities in other cancer types like endometrial and prostate cancer.[22] The FDA has granted this compound Fast Track and Orphan Drug Designations for the treatment of ARID1a-mutated ovarian, fallopian tube, and peritoneal cancers.[9][23]

Conclusion

This compound is a novel, orally active small molecule with a unique mechanism of action involving the activation of the GCN2 kinase and the Integrated Stress Response, leading to the inhibition of the HSF1 pathway and other critical oncogenic signaling cascades. It has demonstrated compelling preclinical antitumor activity, especially in ARID1A-deficient cancers, a patient population with high unmet medical need. Ongoing clinical evaluation will further define its safety profile and therapeutic potential across various malignancies.

References

The Discovery and Synthesis of NXP800: A Novel HSF1 Pathway Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

NXP800 (formerly CCT361814) is a first-in-class, orally bioavailable small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway, a critical regulator of cellular stress responses frequently hijacked by cancer cells to promote survival and growth. Discovered through a phenotypic screen by scientists at The Institute of Cancer Research, London, this compound has demonstrated potent anti-tumor activity in preclinical models, particularly in cancers with mutations in the ARID1A gene, such as certain types of ovarian and gastric cancers. This document provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Introduction

The Heat Shock Factor 1 (HSF1) is a transcription factor that plays a central role in the cellular response to stress by upregulating the expression of heat shock proteins (HSPs). In cancer, the HSF1 pathway is often constitutively active, contributing to tumor cell survival, proliferation, and resistance to therapy. This has made HSF1 an attractive, albeit challenging, therapeutic target. This compound emerged from a dedicated research program aimed at identifying inhibitors of this critical pathway. This potent and selective fluorobisamide has shown significant promise in preclinical studies and is currently undergoing Phase 1 clinical trials in patients with advanced cancers.[1][2][3][4][5][6]

Discovery of this compound

The discovery of this compound was the result of a multi-year research effort at The Institute of Cancer Research, London.[3][4] The team employed a cell-based phenotypic screening approach to identify compounds that could inhibit the HSF1 pathway. This strategy focused on the functional output of the pathway rather than direct binding to the HSF1 protein, which has proven difficult to target with small molecules.

The initial high-throughput screen identified a bisamide chemical series as a promising starting point.[4][7] Subsequent medicinal chemistry efforts focused on optimizing the potency, selectivity, and pharmacokinetic properties of this series, leading to the identification of CCT361814, now known as this compound.[7]

Synthesis of this compound

This compound is a fluorobisamide compound. The synthesis is achieved through a multi-step process involving the formation of two amide bonds. A generic synthesis of the bisamide core has been described, which involves the reaction of a substituted aniline (B41778) with two different carboxylic acids.

Experimental Protocol: Synthesis of this compound (CCT361814)

The synthesis of the clinical candidate this compound is a multi-step process. The following is a general outline based on published literature.

Step 1: First Amide Bond Formation

  • 2-Methylquinoline-6-carboxylic acid is converted to its acid chloride derivative using a standard chlorinating agent like oxalyl chloride with a catalytic amount of DMF.

  • The resulting acid chloride is then reacted with a substituted nitroaniline, such as 4-fluoro-3-nitroaniline, in the presence of a base to form the first amide bond.

Step 2: Reduction of the Nitro Group

  • The nitro group of the intermediate from Step 1 is reduced to an amine. This is typically achieved using a reducing agent such as iron powder in the presence of an acid, like acetic acid, or through catalytic hydrogenation.

Step 3: Second Amide Bond Formation

  • A second carboxylic acid, 2,3-dihydro-benzo[1][8]dioxine-6-carboxylic acid, is activated to its acid chloride.

  • This acid chloride is then reacted with the amino intermediate from Step 2 to form the second amide bond, yielding the bisamide structure of this compound.

Step 4: Final Modification (if necessary)

  • Further chemical modifications, such as the introduction of a solubilizing group, may be performed in the final steps to improve the compound's pharmaceutical properties.

Mechanism of Action

This compound acts as an inhibitor of the HSF1 signaling pathway. However, it does not directly bind to HSF1. Instead, it indirectly inhibits the pathway through a novel mechanism involving the activation of the integrated stress response (ISR).[2] The ISR is a cellular signaling network that is activated by various stress conditions. Chronic activation of the ISR by this compound leads to the inhibition of cap-dependent translation and ultimately results in cancer cell death.[9] This unique mechanism of action contributes to its potent anti-tumor effects, especially in cancer cells that are highly dependent on the HSF1 pathway for their survival.

G cluster_stress Cellular Stress cluster_this compound This compound Action cluster_pathway Integrated Stress Response & HSF1 Pathway cluster_outcome Cellular Outcome Stress Stress HSF1 HSF1 Stress->HSF1 activates This compound This compound GCN2 Kinase GCN2 Kinase This compound->GCN2 Kinase activates Integrated Stress Response (ISR) Integrated Stress Response (ISR) GCN2 Kinase->Integrated Stress Response (ISR) activates Integrated Stress Response (ISR)->HSF1 inhibits Cap-dependent Translation Cap-dependent Translation Integrated Stress Response (ISR)->Cap-dependent Translation inhibits Inhibition of Cell Proliferation Inhibition of Cell Proliferation Integrated Stress Response (ISR)->Inhibition of Cell Proliferation leads to HSPs HSPs HSF1->HSPs upregulates Tumor Growth Inhibition Tumor Growth Inhibition Inhibition of Cell Proliferation->Tumor Growth Inhibition results in

Caption: this compound's Mechanism of Action via the Integrated Stress Response.

Preclinical Efficacy

This compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, both in vitro and in vivo. A notable finding is its enhanced efficacy in cancer cells with mutations in the ARID1A gene, a tumor suppressor frequently inactivated in various cancers, including ovarian clear cell carcinoma and gastric cancer.

In Vitro Activity

This compound has shown potent anti-proliferative effects across a panel of human cancer cell lines. The IC50 values, the concentration of the drug that inhibits 50% of cell growth, vary depending on the cancer type and genetic background of the cell line.

Cell LineCancer TypeARID1A StatusIC50 (nM)
SK-OV-3Ovarian AdenocarcinomaWild-TypeData not specified
IGROV-1Ovarian CarcinomaWild-TypeData not specified
OVCAR-3Ovarian AdenocarcinomaMutatedData not specified
TOV-21GOvarian Clear Cell CarcinomaMutatedData not specified
SNU-1Gastric CarcinomaMutatedData not specified

Note: Specific IC50 values for this compound across a comprehensive panel of cell lines are not consistently available in the public domain. The table indicates cell lines reported in preclinical studies of this compound.

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of this compound. Oral administration of this compound led to significant tumor growth inhibition and, in some cases, tumor regression in mice bearing human tumor xenografts.

Cancer TypeXenograft ModelDosingTumor Growth Inhibition
Ovarian CancerSK-OV-3Not specifiedSignificant
Ovarian CancerIGROV-1Not specifiedSignificant
ARID1a-mutated Gastric CancerSNU-1Daily oralSubstantial tumor growth inhibition and regression

Note: Specific percentages of tumor growth inhibition and detailed dosing regimens from preclinical studies are not fully available in the provided search results.

G cluster_discovery Discovery & Optimization cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Phenotypic Screen Phenotypic Screen Bisamide Hit Series Bisamide Hit Series Phenotypic Screen->Bisamide Hit Series Lead Optimization Lead Optimization Bisamide Hit Series->Lead Optimization This compound (CCT361814) This compound (CCT361814) Lead Optimization->this compound (CCT361814) In Vitro Assays In Vitro Assays This compound (CCT361814)->In Vitro Assays In Vivo Xenograft Models In Vivo Xenograft Models This compound (CCT361814)->In Vivo Xenograft Models Phase 1 Clinical Trials Phase 1 Clinical Trials In Vitro Assays->Phase 1 Clinical Trials In Vivo Xenograft Models->Phase 1 Clinical Trials

Caption: The Development Workflow of this compound.

Experimental Protocols

Cell Viability Assay (General Protocol)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: this compound is serially diluted to a range of concentrations and added to the cells. Control wells receive vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

  • Data Analysis: The data is normalized to the vehicle-treated controls to determine the percentage of cell viability. IC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Model (General Protocol)
  • Cell Implantation: Human cancer cells (e.g., SK-OV-3, SNU-1) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered orally at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.

  • Data Analysis: Tumor growth curves are plotted for each group. Tumor growth inhibition is calculated by comparing the tumor volumes of the treated group to the control group.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional guidelines and regulations for the ethical use of animals in research.

Clinical Development

This compound is currently in Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors.[1][8][10] The dose-escalation phase of the trial aims to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose. The expansion phase will focus on enrolling patients with specific cancer types, particularly those with ARID1A-mutated tumors, to further assess the anti-tumor activity of this compound.[8][11]

Conclusion

This compound represents a novel and promising therapeutic agent that targets the HSF1 pathway through a unique mechanism of action. Its potent preclinical activity, particularly in ARID1A-mutated cancers, highlights its potential to address unmet medical needs in oncology. The ongoing clinical trials will be crucial in determining the safety and efficacy of this compound in patients and will pave the way for its further development as a new cancer therapy. The discovery and development of this compound underscore the value of innovative drug discovery approaches, such as phenotypic screening, in identifying first-in-class molecules against challenging therapeutic targets.

References

NXP800 Target Validation in ARID1a Mutated Cancers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NXP800 is a first-in-class oral, small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase, which demonstrates promising anti-tumor activity in preclinical and clinical settings, particularly in cancers harboring loss-of-function mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene. This technical guide provides an in-depth overview of the target validation for this compound, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing the underlying biological pathways and workflows. The data strongly suggest that this compound exploits a synthetic lethal relationship in ARID1A-mutated cancers by chronically activating the Integrated Stress Response (ISR), leading to cell death.

Introduction: The ARID1a Dependency

ARID1A, a key component of the SWI/SNF chromatin remodeling complex, is one of the most frequently mutated tumor suppressor genes across various cancer types.[1] Its inactivation is particularly prevalent in ovarian clear cell carcinoma (OCCC) and ovarian endometrioid carcinoma (OEC), where it can be found in approximately 66% and 40% of cases, respectively.[2] ARID1A mutations are also found in approximately 20-25% of gastric cancers and 35% of endometrial carcinomas.[3][4] Loss of ARID1A function leads to pleiotropic effects on transcription, DNA repair, and cell cycle progression, creating unique vulnerabilities in cancer cells.[1][5] this compound was developed to exploit these vulnerabilities, showing potent single-agent activity in tumors with deficient ARID1A function.[4][5]

Mechanism of Action: GCN2 Kinase Activation and the Integrated Stress Response

This compound's primary mechanism of action is the activation of the GCN2 kinase.[2][4][6][7] GCN2 is one of four kinases that phosphorylate the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the Integrated Stress Response (ISR).[8] The ISR is a cellular signaling network that allows cells to adapt to various stresses; however, chronic activation can lead to apoptosis.

In the context of this compound, GCN2 activation leads to:

  • Phosphorylation of eIF2α : This results in the inhibition of cap-dependent translation, a process that ARID1A-mutated tumors are particularly dependent on.[2]

  • Selective translation of Activating Transcription Factor 4 (ATF4) : This transcription factor upregulates genes involved in amino acid synthesis, oxidative stress, and apoptosis, including the pro-apoptotic factor CHOP and the gene CHAC1.[6][9]

  • Inhibition of the Heat Shock Factor 1 (HSF1) Pathway : The ISR induction by this compound has been shown to inhibit the activation of HSF1, a transcription factor that plays a key role in tumorigenesis and cellular stress recovery.[3][6][8]

This cascade of events, initiated by this compound-mediated GCN2 activation, results in potent anti-proliferative activity and tumor cell death, particularly in cancer cells with ARID1A mutations.[4]

NXP800_Mechanism_of_Action cluster_this compound This compound cluster_Cellular_Response Cellular Response in ARID1a Mutated Cancer Cell This compound This compound GCN2 GCN2 Kinase This compound->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 Translation (Selective) p_eIF2a->ATF4 Induces Cap_Translation Cap-Dependent Translation p_eIF2a->Cap_Translation Inhibits HSF1 HSF1 Pathway p_eIF2a->HSF1 Inhibits Apoptosis Cell Death ATF4->Apoptosis Cap_Translation->Apoptosis Inhibition leads to HSF1->Apoptosis Inhibition contributes to

This compound activates GCN2, leading to ISR induction and cell death.

Preclinical Data

This compound has demonstrated robust single-agent anti-tumor activity in various preclinical models of ARID1A-mutated cancers.

In Vivo Xenograft Models

Studies in mouse xenograft models have been crucial for establishing the in vivo efficacy of this compound.

Table 1: Summary of this compound Efficacy in ARID1A-Mutated Xenograft Models

Cancer TypeCell Line / ModelDosing RegimenKey FindingsReference
Gastric CancerSNU-1 (ARID1A mutated)Not specifiedTumor regression and substantial tumor growth inhibition vs. control over 28 days.[3][10]
Ovarian CancerTOV21G (ARID1A mutated, platinum-sensitive)35 mg/kg, PO, 5 days on/2 days off for 28 daysSuperior efficacy and substantial tumor regression compared to cisplatin.[7]
Ovarian CancerSKOV3 (ARID1A mutated, platinum-resistant)35 mg/kg, PO, 5 days on/2 days off for 28 daysSuperior efficacy and substantial tumor regression compared to cisplatin.[7]
Endometrial CancerSNG-M (ARID1A mutated)35 mg/kg, PO, intermittent schedule over 32 days81% Tumor Growth Inhibition (TGI).[11]
Endometrial CancerRL95-2 (ARID1A mutated)35 mg/kg, PO, intermittent schedule over 32 days76% Tumor Growth Inhibition (TGI).[11]
Experimental Protocols: Xenograft Studies

The following provides a generalized protocol based on available public information for the endometrial cancer xenograft studies.

Objective: To evaluate the single-agent anti-tumor activity of this compound in ARID1A-deficient endometrial cancer xenograft models.

Materials:

  • Animal Strain: CD1 Nude mice (nu/nu).[11]

  • Cell Lines: SNG-M (ARID1A mutated), RL95-2 (ARID1A mutated), KLE (ARID1B mutated).[11]

  • Reagents: Matrigel, this compound, Vehicle control.

Procedure:

  • Cell Culture: Human endometrial cancer cell lines are cultured under standard conditions.

  • Tumor Implantation: Xenograft tumors are established by subcutaneous injection of 2 x 106 cells, resuspended in 0.1 ml of Matrigel, into the right lower flank of the mice.[11]

  • Treatment: When tumors reach a predetermined volume (e.g., 130-140 mm³), mice are randomized into treatment and vehicle control groups.[11] this compound is administered by oral gavage at a dose of 35 mg/kg on an intermittent schedule (e.g., once daily on days 0-4, 7-11, 14-18, 21-25, 28-30).[11]

  • Tumor Measurement: Tumor volumes are measured regularly (e.g., twice weekly) using calipers over the course of the study (e.g., 28-32 days).[3][10][11]

  • Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study. Statistical analysis is performed to compare tumor volumes between the this compound-treated and vehicle control groups.

Xenograft_Workflow start Start: ARID1a-mutated Cancer Cell Lines culture Cell Culture start->culture implant Subcutaneous Implantation in Nude Mice culture->implant tumor_growth Tumor Growth to ~130-140 mm³ implant->tumor_growth randomize Randomization tumor_growth->randomize vehicle Vehicle Control Group randomize->vehicle Control This compound This compound Treatment Group (e.g., 35 mg/kg, PO) randomize->this compound Treatment measure Regular Tumor Volume Measurement vehicle->measure This compound->measure end End of Study (Day 28-32) measure->end analysis Data Analysis: Tumor Growth Inhibition end->analysis

Workflow for preclinical evaluation of this compound in xenograft models.

Clinical Validation: The NCT05226507 Trial

This compound is currently being investigated in a Phase 1/1b clinical trial (NCT05226507) in patients with advanced solid tumors, with an expansion cohort specifically for patients with platinum-resistant, ARID1A-mutated ovarian, fallopian tube, or primary peritoneal cancer.[2][4][12] The development program for this indication has received Fast Track Designation from the U.S. FDA.[2][6]

Study Design and Patient Population

The Phase 1b expansion part of the study is a multicenter, single-agent, open-label trial.[13]

  • Key Inclusion Criteria:

    • Histologically confirmed platinum-resistant OCCC or OEC with a documented ARID1A mutation.[7][12]

    • Disease progression within 6 months of completing platinum-based therapy.[12]

    • Measurable disease per RECIST v1.1.[12]

    • Received at least one prior line of systemic chemotherapy.[8]

  • Endpoints:

    • Primary: Objective Response Rate (ORR), Duration of Response (DOR), safety and tolerability.[7][14]

    • Secondary: Pharmacokinetics.[14]

    • Exploratory: Change in expression of ISR-related proteins (e.g., CHAC1, ATF3, ATF4, HSP27) before and after treatment.[7][14]

Clinical Activity and Safety

Interim data from the Phase 1b study have shown encouraging anti-tumor activity.

Table 2: Summary of Interim Phase 1b Clinical Data for this compound

ParameterDataReference
Dosing Regimens Evaluated 50 mg/day (continuous & intermittent) 75 mg/day (continuous & intermittent)[2][8]
Efficacy-Evaluable Patients (as of Nov 2024) 11[8]
Best Responses 1 unconfirmed Partial Response 6 Stable Disease (including tumor shrinkage)[2][8]
Early Cohort Efficacy (as of Mar 2024) 33% Response Rate 100% Disease Control Rate[11]
Key Adverse Event Thrombocytopenia (Grade 4 with continuous dosing)[2][8]
Mitigation Strategy Intermittent dosing (5 days on / 2 days off) significantly reduced thrombocytopenia to Grade 2 or lower.[2][8]
Other Common AEs (Grade 1-2) Nausea, fatigue, vomiting, diarrhea, constipation, decreased appetite, weight loss.[2][7][8]
Experimental Protocols: Pharmacodynamic (PD) Biomarker Analysis

While detailed, step-by-step protocols for clinical sample analysis are proprietary, the general approach for PD biomarker assessment is outlined below.

Objective: To confirm the on-target mechanism of action of this compound in patients by measuring changes in ISR-related gene and protein expression.

Methodology:

  • Sample Collection: Tumor biopsies and/or blood samples are collected from patients at baseline (pre-treatment) and at one or more time points after initiation of this compound therapy.

  • RNA/Protein Extraction: RNA and protein are isolated from the collected samples using standard laboratory techniques.

  • Gene Expression Analysis (RNA level): Techniques such as quantitative reverse transcription PCR (qRT-PCR) or RNA sequencing (RNA-Seq) are used to measure the mRNA levels of target genes, including ATF4, ATF3, and CHAC1.

  • Protein Expression Analysis: Methods like Western Blotting, Immunohistochemistry (IHC) on tumor biopsies, or multiplex immunoassays (e.g., Meso Scale Discovery) on blood plasma can be used to quantify the protein levels of p-eIF2α, ATF4, CHAC1, and HSP27.

  • Data Analysis: Changes in the expression of these biomarkers from baseline to post-treatment are calculated and correlated with treatment response and pharmacokinetic data.

PD_Biomarker_Logic ARID1a ARID1a Mutation GCN2_Activation GCN2 Activation ARID1a->GCN2_Activation Creates Dependency This compound This compound Treatment This compound->GCN2_Activation Causes ISR_Induction ISR Induction (p-eIF2α ↑) GCN2_Activation->ISR_Induction Biomarker_Modulation PD Biomarker Modulation ISR_Induction->Biomarker_Modulation Leads to Clinical_Response Clinical Response (Tumor Shrinkage) Biomarker_Modulation->Clinical_Response Correlates with

Logical relationship between ARID1a mutation, this compound, and biomarkers.

Conclusion and Future Directions

The collective preclinical and clinical data provide strong validation for this compound as a targeted therapy for ARID1A-mutated cancers. The mechanism, involving synthetic lethality through chronic activation of the GCN2-mediated Integrated Stress Response, is well-supported by biomarker data. Interim results from the Phase 1b trial demonstrate promising anti-tumor activity with a manageable safety profile, particularly with an optimized intermittent dosing schedule.

Future research will focus on completing the Phase 1b dose expansion, potentially moving towards pivotal trials, and exploring the efficacy of this compound in other ARID1A-mutated malignancies, such as gastric and endometrial cancers, for which preclinical proof-of-concept already exists.[3][4][10] Further investigation into the precise molecular determinants of response and resistance will also be critical for optimizing patient selection and developing potential combination strategies.

References

Preclinical In Vivo Efficacy of NXP800: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the preclinical in vivo efficacy of NXP800, a first-in-class, orally available small molecule inhibitor. The data presented herein demonstrates the potent anti-tumor activity of this compound across a range of cancer models, including endometrial, prostate, ovarian, and gastric cancers. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.

This compound's primary mechanism of action involves the activation of the GCN2 kinase, which in turn initiates the integrated stress response (ISR), a cellular signaling pathway that can lead to programmed cell death in cancer cells.[1][2] this compound was initially discovered through a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) pathway, a key regulator of cellular stress responses often hijacked by cancer cells to promote survival.[3]

Data Presentation: Quantitative In Vivo Efficacy

The following tables summarize the significant tumor growth inhibition (TGI) observed in preclinical xenograft models treated with this compound.

Endometrial Cancer

In xenograft models of endometrial cancer, this compound demonstrated substantial and statistically significant tumor growth inhibition.[4]

Cell LineARID1a/b StatusTreatment GroupInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)
SNG-M ARID1a mutatedVehicle130.2420.4-
This compound (35 mg/kg)139.785.481%[4]
RL-95 ARID1a mutatedVehicle124.5773.8-
This compound (35 mg/kg)129.9190.376%[4]
KLE ARID1b mutatedVehicle88.1216.4-
This compound (35 mg/kg)88.118.991.3%[4]
Other Solid Tumors

This compound has also shown promising efficacy in other solid tumor models.

Cancer TypeModel DetailsEfficacy Outcome
Prostate Cancer Hormone therapy-resistant xenograftIn the this compound-treated group, only 37.5% of tumors had doubled in size by day 38, compared to 100% in the vehicle control group.[5]
Ovarian Cancer ARID1a-mutated xenografts (TOV21G and SKOV3)This compound treatment resulted in "substantial tumor regressions".[6]
Gastric Cancer ARID1a-mutated xenograft (SNU-1)Treatment with this compound led to "tumor regression and substantial tumor growth inhibition" over a 28-day period.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and a typical experimental workflow for in vivo efficacy studies.

NXP800_Mechanism_of_Action cluster_mechanism This compound Signaling Pathway This compound This compound GCN2 GCN2 Kinase This compound->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates ATF4 ATF4 Transcription Factor eIF2a->ATF4 Increases Translation ISR Integrated Stress Response (ISR) Activation ATF4->ISR Apoptosis Tumor Cell Apoptosis ISR->Apoptosis

Caption: this compound activates GCN2 kinase, leading to the Integrated Stress Response and apoptosis.

Preclinical_In_Vivo_Workflow cluster_workflow Experimental Workflow start Cell Implantation (Subcutaneous) growth Tumor Growth to Palpable Size start->growth randomization Randomization into Cohorts growth->randomization treatment Treatment with This compound or Vehicle randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Data Analysis (TGI Calculation) endpoint->analysis end Efficacy Results analysis->end

References

An In-depth Technical Guide to NXP800: A First-in-Class GCN2 Kinase Activator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NXP800 (formerly CCT361814), a first-in-class, orally bioavailable small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase. Initially discovered through a phenotypic screen for inhibitors of the Heat Shock Factor 1 (HSF1) pathway, subsequent mechanistic studies revealed that this compound's primary mode of action is the activation of the Integrated Stress Response (ISR) via GCN2. This guide synthesizes the available preclinical and clinical data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Mechanism of Action: GCN2 Activation and the Integrated Stress Response

This compound's anticancer activity stems from its ability to activate the GCN2 kinase. GCN2 is a serine/threonine kinase that plays a pivotal role in the cellular response to amino acid starvation and other stresses. Under normal conditions, GCN2 is in an inactive state. In response to an accumulation of uncharged tRNAs, which signals amino acid deprivation, GCN2 undergoes a conformational change and autophosphorylation, leading to its activation.

Activated GCN2 phosphorylates the alpha subunit of eukaryotic translation initiation factor 2 (eIF2α) at Serine 51. This phosphorylation event has a dual effect on protein synthesis: it leads to a global reduction in cap-dependent translation, conserving resources, while paradoxically promoting the translation of specific mRNAs containing upstream open reading frames (uORFs) in their 5' untranslated regions. The most critical of these is the activating transcription factor 4 (ATF4).

The sustained upregulation of ATF4 by chronic GCN2 activation, as induced by this compound, leads to a transcriptional program that, in cancer cells, ultimately results in apoptosis. While this compound was initially identified as an HSF1 pathway inhibitor, it is now understood that the activation of the ISR by this compound leads to the downstream inhibition of HSF1-mediated transcription[1][2][3].

NXP800_GCN2_Signaling_Pathway cluster_stress Cellular Stress cluster_this compound Pharmacological Intervention Uncharged tRNA Uncharged tRNA GCN2_inactive GCN2 (inactive) Uncharged tRNA->GCN2_inactive senses This compound This compound This compound->GCN2_inactive activates GCN2_active GCN2 (active) GCN2_inactive->GCN2_active autophosphorylation eIF2a eIF2α GCN2_active->eIF2a phosphorylates p_eIF2a p-eIF2α (Ser51) eIF2a->p_eIF2a ATF4 ATF4 Translation (Upregulated) p_eIF2a->ATF4 Global_Translation Global Protein Synthesis (Inhibited) p_eIF2a->Global_Translation HSF1 HSF1 Activation (Inhibited) p_eIF2a->HSF1 Apoptosis Apoptosis ATF4->Apoptosis ISR_Genes ISR Target Genes (e.g., CHAC1, CHOP) ATF4->ISR_Genes transcription

Figure 1: this compound-mediated activation of the GCN2 signaling pathway.

Preclinical Data

This compound demonstrates potent antiproliferative activity, particularly in ovarian cancer cell lines. While specific GI50 values for this compound are not widely published, data for a closely related probe compound from the same chemical series illustrates the potent, low nanomolar activity against a panel of human ovarian cancer cell lines[4]. This compound itself is described as having "highly potent, low nanomolar" activity against cancer cell growth[5].

Table 1: Antiproliferative Activity of a Probe Compound in Ovarian Cancer Cell Lines

Cell Line Histological Subtype pGI50 (-log GI50 [M])
SK-OV-3 Adenocarcinoma 8.7
OVCAR-4 Adenocarcinoma 8.4
IGROV-1 Adenocarcinoma 8.2
OVCAR-3 Adenocarcinoma 8.1
OVCAR-8 Adenocarcinoma 8.0
OVCAR-5 Adenocarcinoma 7.9
A2780 Carcinoma 7.8
TOV-21G Clear Cell Carcinoma 7.3
Kuramochi Undifferentiated 7.3

Data adapted from the Journal of Medicinal Chemistry, 2023, for the probe compound CCT251236[4].

This compound has demonstrated robust antitumor activity in multiple preclinical xenograft models, causing both tumor growth inhibition and regression. Efficacy has been particularly noted in models with mutations in the ARID1A gene.

Table 2: In Vivo Efficacy of this compound in Endometrial Cancer Xenograft Models

Cell Line Model ARID1A/B Status Dose Regimen Tumor Growth Inhibition (TGI) Outcome
SNG-M ARID1A mutated 35 mg/kg, oral, QD (5 days on/2 off) 81% Tumor Growth Inhibition
RL95-2 ARID1A mutated 35 mg/kg, oral, QD (5 days on/2 off) 76% Tumor Growth Inhibition
KLE ARID1B mutated 35 mg/kg, oral, QD (5 days on/2 off) 91% Tumor Growth Inhibition

Data from a 2024 AACR presentation on this compound in endometrial cancer xenografts[6].

In addition to endometrial cancer models, this compound has shown significant efficacy in:

  • Ovarian Cancer: Superior efficacy compared to cisplatin (B142131) in both platinum-sensitive (TOV-21G) and platinum-resistant (SK-OV-3) ARID1A-mutated ovarian cancer xenografts, leading to substantial tumor regressions[5].

  • Gastric Cancer: Treatment with this compound resulted in tumor regression and substantial tumor growth inhibition in an ARID1A-mutated gastric cancer xenograft model (SNU-1)[6].

  • Cholangiocarcinoma: this compound demonstrated significant therapeutic activity in patient-derived xenograft (PDX) models of cholangiocarcinoma[7].

This compound was optimized for its pharmacokinetic properties, including oral bioavailability. In mice, it demonstrated good pharmacokinetic properties, enabling oral administration in efficacy studies[8][9].

Clinical Development

This compound is being evaluated in a Phase 1 clinical trial (NCT05226507) for patients with advanced solid tumors, with expansion cohorts specifically for patients with platinum-resistant, ARID1A-mutated ovarian cancer and cholangiocarcinoma[10][11][12].

  • Part A (Dose Escalation): To evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of this compound in patients with advanced solid tumors. Doses ranging from 50 mg to 150 mg, administered once or twice daily, were evaluated[13][14]. The MTD for the once-daily (QD) schedule was determined to be 100 mg[11].

  • Part B (Dose Expansion): To assess the preliminary efficacy of this compound at the selected doses (50 mg/day and 75 mg/day) in patients with platinum-resistant, ARID1A-mutated ovarian clear cell or endometrioid carcinoma[11][14]. An intermittent dosing schedule (5 days on / 2 days off) was implemented to mitigate thrombocytopenia observed with continuous dosing[10][13].

Pharmacokinetic analyses from the Phase 1a study demonstrated that clinically relevant plasma concentrations of this compound were achieved at tolerable doses.

Table 3: Phase 1a Pharmacokinetic Parameters (Mean Cmax)

Dose Regimen Cycle Cmax (nM)
50 mg QD Run-in 190
50 mg QD Cycle 2 495
75 mg QD Run-in 384
75 mg QD Cycle 2 656

Data from a 2024 AACR presentation[11].

Pharmacodynamic studies in patient peripheral blood mononuclear cells (PBMCs) confirmed target engagement, showing an elevation in ATF4 protein levels and its downstream mRNA biomarkers (NUPR1, ULBP1, TRIB3) after treatment with 50 mg and 75 mg of this compound[11].

Interim data from the Phase 1b expansion cohort in 11 efficacy-evaluable patients with platinum-resistant, ARID1A-mutated ovarian cancer showed promising antitumor activity[10].

Table 4: Interim Efficacy Results in ARID1a-Mutated Ovarian Cancer (n=11)

Best Response Number of Patients
Unconfirmed Partial Response 1
Stable Disease 6

Data as of November 2024[10].

It should be noted that as of August 2025, the development of this compound in ovarian cancer has been terminated, though the company is evaluating its potential in other cancer types like endometrial and prostate cancer[15].

Key Experimental Protocols

The following are representative protocols for assays used to characterize this compound's activity.

This assay measures the phosphorylation of a substrate (e.g., eIF2α) by GCN2 using radiolabeled ATP.

GCN2_Kinase_Assay_Workflow start Start reagents Prepare Reaction Mix: - Purified GCN2 Enzyme - eIF2α Substrate - Kinase Buffer - this compound or Vehicle start->reagents incubation1 Pre-incubate at 30°C reagents->incubation1 add_atp Add [γ-32P]ATP to initiate reaction incubation1->add_atp incubation2 Incubate at 30°C for 20 minutes add_atp->incubation2 stop_reaction Stop reaction with SDS sample buffer incubation2->stop_reaction sds_page Separate proteins by SDS-PAGE stop_reaction->sds_page autoradiography Visualize phosphorylated proteins by autoradiography sds_page->autoradiography end End autoradiography->end

Figure 2: Workflow for a radiometric GCN2 kinase assay.

Protocol:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine purified recombinant GCN2 enzyme, eIF2α substrate, and kinase assay buffer. Add this compound at various concentrations or a vehicle control.

  • Pre-incubation: Pre-incubate the reaction mixture for 10 minutes at 30°C.

  • Initiate Reaction: Add [γ-³²P]ATP to the reaction mixture to initiate the kinase reaction.

  • Incubation: Incubate the reaction for 20 minutes at 30°C.

  • Stop Reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling for 5 minutes.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Visualization: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated eIF2α and autophosphorylated GCN2.

  • Quantification: Quantify band intensity using densitometry.

This protocol is used to detect the phosphorylation of eIF2α and the upregulation of ATF4 protein in cells treated with this compound.

Western_Blot_Workflow start Start cell_culture Culture cells and treat with this compound start->cell_culture lysis Lyse cells in buffer with protease/phosphatase inhibitors cell_culture->lysis quantify Quantify protein concentration (e.g., BCA) lysis->quantify sds_page Separate lysates by SDS-PAGE quantify->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer block Block membrane with 5% BSA in TBST transfer->block primary_ab Incubate with primary antibodies (p-eIF2α, ATF4, total eIF2α, loading control) block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect with ECL substrate and image chemiluminescence secondary_ab->detect end End detect->end

Figure 3: Workflow for Western blot analysis of ISR markers.

Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle for the desired time (e.g., 4-24 hours).

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load 20-40 µg of protein per lane onto a 10-12% polyacrylamide gel and perform electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-eIF2α (Ser51), total eIF2α, ATF4, and a loading control (e.g., GAPDH or β-actin) diluted in 5% BSA/TBST.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 9. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells. It is commonly used to determine the GI50 (concentration for 50% growth inhibition).

Protocol:

  • Cell Plating: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Treat cells with a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 96 hours) at 37°C in a CO₂ incubator.

  • Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.

  • Assay: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record the luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 value.

Conclusion

This compound is a novel, orally active GCN2 kinase activator with a well-defined mechanism of action that leads to the induction of the Integrated Stress Response and subsequent apoptosis in cancer cells. It has demonstrated potent preclinical antitumor activity, particularly in models of ARID1A-mutated ovarian, endometrial, and gastric cancers, as well as cholangiocarcinoma. Early clinical data have shown target engagement and signs of antitumor activity at tolerable doses. While the clinical development in ovarian cancer has been discontinued, the robust preclinical data and confirmed mechanism of action support the ongoing and future investigation of this compound in other malignancies with a high unmet medical need. This technical guide provides a foundational understanding of this compound for researchers and clinicians involved in the development of novel cancer therapeutics.

References

NXP800: A Comprehensive Technical Review of its Impact on the Unfolded Protein Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of NXP800, a clinical-stage HSF1 pathway inhibitor, with a specific focus on its effects on the Unfolded Protein Response (UPR). This compound has been shown to activate all three arms of the UPR—PERK, IRE1, and ATF6—leading to an integrated stress response (ISR) that contributes to its anti-tumor activity. This document consolidates available quantitative data, details experimental methodologies, and presents key signaling pathways and workflows through structured tables and Graphviz diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Introduction

This compound is a novel, orally bioavailable small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway, which is a critical regulator of the cellular stress response often hijacked by cancer cells to promote their survival and proliferation.[1][2] Recent studies have elucidated a key mechanism of this compound's anti-neoplastic activity: the activation of the Unfolded Protein Response (UPR).[2] The UPR is a cellular stress response pathway initiated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This guide will delve into the technical details of how this compound modulates the UPR, presenting quantitative data from key experiments, detailed experimental protocols, and visual representations of the involved signaling pathways.

Core Mechanism of Action

This compound's effect on the UPR is primarily mediated through the activation of the General Control Nonderepressible 2 (GCN2) kinase.[3][4] GCN2 activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), a central event in the Integrated Stress Response (ISR).[3] This phosphorylation attenuates global protein synthesis while paradoxically promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[3] The induction of ATF4 is a key event that subsequently triggers the UPR and contributes to the anti-proliferative effects of this compound.[3] The activation of the ISR by this compound ultimately leads to the inhibition of the HSF1 pathway, providing a mechanistic link between these two crucial cellular stress responses.[3]

Data Presentation

Table 1: Effect of this compound on the Expression of Key Unfolded Protein Response (UPR) Markers in Prostate Cancer Cell Lines
Cell LineTreatmentPERKp-eIF2αATF4ATF6IRE1
VCaP 250 nM this compound (24h)
LNCaP95 250 nM this compound (24h)
22Rv1 250 nM this compound (24h)
Data is a qualitative summary of Western blot results from Welti, J., et al. (2023).[2] "↑" indicates an increase in protein expression compared to control.
Table 2: IC50 Values for this compound in Prostate Cancer Cell Lines
Cell LineIC50 (nM)
VCaP ~50
LNCaP95 ~100
22Rv1 ~100
Approximate IC50 values are extrapolated from dose-response curves presented in Welti, J., et al. (2023) following a 5-day incubation.[5]

Experimental Protocols

Western Blot Analysis of UPR Proteins

This protocol describes the methodology for assessing the expression of key UPR proteins in prostate cancer cell lines following treatment with this compound.

1. Cell Culture and Treatment:

  • Prostate cancer cell lines (VCaP, LNCaP95, 22Rv1) are cultured in their respective recommended media.[6][7][8]

  • Cells are seeded in 6-well plates and allowed to adhere overnight.

  • Cells are treated with 250 nM this compound or a vehicle control (e.g., DMSO) for 24 hours.

2. Lysate Preparation:

  • After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Lysates are collected, and protein concentration is determined using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein (20-30 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel.

  • Proteins are then transferred to a PVDF membrane.

4. Immunoblotting:

  • The membrane is blocked with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • The membrane is incubated overnight at 4°C with primary antibodies targeting UPR proteins. Recommended antibodies and starting dilutions are listed in Table 3.

  • The membrane is washed with TBST and incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

Table 3: Primary Antibodies for Western Blotting

Target ProteinHost SpeciesRecommended DilutionCatalog Number (Example)
PERKRabbit1:1000Cell Signaling Technology #5683
Phospho-eIF2α (Ser51)Rabbit1:1000Cell Signaling Technology #3398
ATF4Rabbit1:1000Cell Signaling Technology #11815
ATF6Rabbit1:1000Novus Biologicals NBP1-40256
IRE1αRabbit1:1000Cell Signaling Technology #3294
GAPDH (Loading Control)Rabbit1:2500Cell Signaling Technology #2118
Cell Viability Assay

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in prostate cancer cell lines.

1. Cell Seeding:

  • Prostate cancer cells (VCaP, LNCaP95, 22Rv1) are seeded in 96-well plates at an optimized density to ensure exponential growth throughout the assay duration (e.g., VCaP: 5,000 cells/well, LNCaP: 10,000 cells/well, 22Rv1: 3,000 cells/well).[1][2]

  • Cells are allowed to adhere overnight.

2. Compound Treatment:

  • A serial dilution of this compound is prepared in the appropriate cell culture medium.

  • The medium in the 96-well plates is replaced with the medium containing different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

3. Incubation:

  • The plates are incubated for 5 days at 37°C in a humidified incubator with 5% CO2.

4. Viability Assessment:

  • Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a plate reader.

5. Data Analysis:

  • The data is normalized to the vehicle-treated control cells.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualization

NXP800_UPR_Pathway This compound Signaling Pathway to UPR Activation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus This compound This compound GCN2 GCN2 This compound->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates peIF2a p-eIF2α ATF4_mRNA ATF4 mRNA peIF2a->ATF4_mRNA Promotes Translation HSF1_active Active HSF1 peIF2a->HSF1_active Inhibits Global Translation (Indirectly inhibiting HSF1 activation) ATF4 ATF4 ATF4_mRNA->ATF4 ATF4_n ATF4 ATF4->ATF4_n Translocates HSF1_inactive Inactive HSF1 HSF1_inactive->HSF1_active Stress HSPs Heat Shock Proteins HSF1_active->HSPs Induces Transcription PERK PERK PERK->peIF2a Phosphorylates UPR Unfolded Protein Response PERK->UPR IRE1 IRE1α IRE1->UPR ATF6 ATF6 ATF6->UPR ATF4_n->PERK Upregulates ATF4_n->IRE1 Upregulates ATF4_n->ATF6 Upregulates ISR_genes ISR Target Genes ATF4_n->ISR_genes Induces Transcription ISR_genes->UPR Contributes to

Caption: this compound activates GCN2, leading to ISR and UPR induction.

Experimental_Workflow Experimental Workflow for Assessing this compound's Effect on UPR cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_viability_assay Cell Viability Assay start Seed Prostate Cancer Cells (VCaP, LNCaP95, 22Rv1) treatment Treat with this compound (250 nM) or Vehicle Control for 24h start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis seed_96well Seed Cells in 96-well Plates sds_page SDS-PAGE & Protein Transfer lysis->sds_page immunoblot Immunoblotting with UPR-specific Antibodies sds_page->immunoblot detection Signal Detection & Analysis immunoblot->detection end_wb detection->end_wb Quantitative Protein Expression Data treat_dose Treat with Serial Dilutions of this compound for 5 days seed_96well->treat_dose viability_measure Measure Viability (e.g., CellTiter-Glo) treat_dose->viability_measure ic50_calc Calculate IC50 Values viability_measure->ic50_calc end_via ic50_calc->end_via IC50 Values

Caption: Workflow for analyzing this compound's impact on UPR and cell viability.

Conclusion

This compound represents a promising therapeutic agent that exerts its anti-tumor effects through a novel mechanism involving the activation of the Unfolded Protein Response. By inducing the GCN2-eIF2α-ATF4 signaling axis of the Integrated Stress Response, this compound triggers a cascade of events that culminates in the upregulation of UPR target genes and the inhibition of the pro-survival HSF1 pathway. This dual mechanism of action underscores the potential of this compound in treating cancers that are dependent on these stress response pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers to further investigate the intricate biology of this compound and to explore its therapeutic potential in various cancer contexts. Further studies are warranted to fully elucidate the downstream consequences of this compound-induced UPR activation and to identify predictive biomarkers for patient stratification in clinical trials.

References

Cellular Pathways Modulated by NXP800 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NXP800, also known as CCT361814, is a first-in-class, orally bioavailable small molecule investigational drug that has demonstrated potent anti-tumor activity in preclinical models of various cancers, particularly those with mutations in the ARID1A gene.[1][2][3] This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, with a focus on its mechanism of action, relevant quantitative data from preclinical studies, and detailed experimental protocols for key assays.

Core Mechanism of Action: Activation of the Integrated Stress Response and Inhibition of the HSF1 Pathway

This compound's primary mechanism of action involves the activation of the General Control Nonderepressible 2 (GCN2) kinase, a key sensor of amino acid deprivation.[4] Activation of GCN2 by this compound initiates a signaling cascade known as the Integrated Stress Response (ISR).[3][5]

The ISR is a central cellular pathway that allows cells to adapt to various stress conditions. A key event in the ISR is the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α). Phosphorylated eIF2α leads to a global reduction in protein synthesis, conserving resources, while selectively promoting the translation of specific mRNAs, most notably Activating Transcription Factor 4 (ATF4).[4]

ATF4 is a transcription factor that upregulates the expression of genes involved in stress adaptation, including amino acid synthesis and transport, and importantly, the pro-apoptotic factor CHAC1.[6][7] The sustained activation of the ISR and the induction of ATF4 and its downstream targets, such as CHAC1, are critical for the anti-cancer effects of this compound.

A crucial consequence of ISR activation by this compound is the subsequent inhibition of the Heat Shock Factor 1 (HSF1) pathway.[8] HSF1 is a master transcriptional regulator of the heat shock response, which is often hijacked by cancer cells to promote their survival and proliferation under stressful conditions within the tumor microenvironment.[8][9] By activating the ISR, this compound indirectly suppresses the HSF1-mediated transcriptional program, depriving cancer cells of a critical survival mechanism.

The deficiency in the ARID1A gene, a component of the SWI/SNF chromatin remodeling complex, has been identified as a biomarker for increased sensitivity to this compound.[1][10][11] While the precise mechanistic link is still under investigation, it is hypothesized that ARID1A-deficient tumors have a heightened reliance on pathways that are disrupted by this compound-mediated ISR activation.

Signaling Pathway Diagram

NXP800_Pathway This compound This compound GCN2 GCN2 Kinase This compound->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates peIF2a p-eIF2α ATF4_Translation ATF4 mRNA Translation Global_Translation Global Protein Synthesis peIF2a->Global_Translation inhibits peIF2a->ATF4_Translation promotes ATF4 ATF4 ATF4_Translation->ATF4 ISR_Genes ISR Target Genes (e.g., CHAC1) ATF4->ISR_Genes upregulates HSF1_Pathway HSF1 Pathway ATF4->HSF1_Pathway inhibits Cancer_Survival Cancer Cell Survival & Proliferation ISR_Genes->Cancer_Survival induces apoptosis HSF1_Pathway->Cancer_Survival promotes

This compound Mechanism of Action

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeARID1A StatusIC50 (nM)Reference
SK-OV-3Ovarian CarcinomaMutated19[12]
TOV21GOvarian Clear Cell CarcinomaMutatedValue not specified[1]
SNU-1Gastric CarcinomaMutatedValue not specified[2]
Multiple Ovarian Cancer LinesOvarian CarcinomaVariousPotent (pGI50 > 7.3)[13][14]
Panel of 140 Cancer Cell LinesVariousVariousOvarian most sensitive[1]

Note: Comprehensive IC50 data across a wide panel of cell lines is often found in the supplementary materials of primary research publications. Researchers are encouraged to consult these resources for more detailed information.

Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
Cancer TypeCell Line / ModelARID1A StatusThis compound Dose and ScheduleTumor Growth Inhibition (TGI) / OutcomeReference
Ovarian CarcinomaSK-OV-3Mutated35 mg/kg, p.o., 5 days on/2 days off for 28 daysSuperior efficacy to cisplatin, tumor regression[1]
Ovarian Clear Cell CarcinomaTOV21GMutated35 mg/kg, p.o., 5 days on/2 days off for 28 daysSuperior efficacy to cisplatin, tumor regression[1]
Gastric CarcinomaSNU-1MutatedNot specifiedTumor regression and substantial TGI[2]
Endometrial CarcinomaNot specifiedMutatedNot specifiedPotent single-agent activity[3]

Experimental Protocols

HSF1 Pathway Phenotypic Screen

This protocol describes a high-throughput cell-based assay to identify inhibitors of the HSF1 pathway, similar to the screen that led to the discovery of this compound.[8][12][14]

Objective: To identify compounds that inhibit the HSF1-mediated stress response.

Materials:

  • U2OS human osteosarcoma cells (or other suitable cell line)

  • HSP90 inhibitor (e.g., 17-AAG) to induce HSF1 activation

  • Compound library for screening

  • High-content imaging system

  • Antibodies against a downstream HSF1 target (e.g., HSP72)

  • Secondary fluorescently-labeled antibodies

  • Nuclear stain (e.g., DAPI)

  • Microplates (e.g., 384-well)

Procedure:

  • Cell Seeding: Seed U2OS cells into 384-well microplates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Add compounds from the library to the wells at a desired final concentration. Include appropriate vehicle controls.

  • HSF1 Activation: After a pre-incubation period with the compounds, add an HSP90 inhibitor (e.g., 17-AAG) to all wells (except negative controls) to induce the heat shock response and subsequent expression of HSF1 target genes.

  • Incubation: Incubate the plates for a sufficient time to allow for the expression of the HSF1 target protein (e.g., 16-24 hours).

  • Immunofluorescence Staining:

    • Fix, permeabilize, and block the cells.

    • Incubate with the primary antibody against the HSF1 target protein (e.g., anti-HSP72).

    • Wash and incubate with a fluorescently-labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the fluorescence intensity of the HSF1 target protein per cell.

    • Identify "hits" as compounds that significantly reduce the induction of the HSF1 target protein in the presence of the HSP90 inhibitor.

Experimental Workflow Diagram

Phenotypic_Screen_Workflow Start Start Seed_Cells Seed U2OS cells in 384-well plates Start->Seed_Cells Add_Compounds Add compound library Seed_Cells->Add_Compounds Induce_HSF1 Add HSP90 inhibitor (e.g., 17-AAG) Add_Compounds->Induce_HSF1 Incubate Incubate (16-24h) Induce_HSF1->Incubate Stain Immunofluorescence staining (anti-HSP72, DAPI) Incubate->Stain Image High-content imaging Stain->Image Analyze Quantify fluorescence and identify hits Image->Analyze End End Analyze->End

HSF1 Phenotypic Screen Workflow
Western Blot Analysis of ISR and HSF1 Pathway Proteins

Objective: To detect changes in the phosphorylation of eIF2α and the expression levels of ATF4 and CHAC1 in response to this compound treatment.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-eIF2α (Ser51), anti-total eIF2α, anti-ATF4, anti-CHAC1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein samples and load equal amounts onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-eIF2α) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Strip and re-probe the membrane for total protein and loading controls as needed.

Quantitative Real-Time PCR (qPCR) for ISR Target Genes

Objective: To measure the change in mRNA expression of ATF4 and CHAC1 following this compound treatment.

Materials:

  • Cancer cell lines of interest

  • This compound

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green-based)

  • qPCR primers for ATF4, CHAC1, and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR system

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound as described for Western blotting.

    • Extract total RNA from the cells using a standard protocol.

    • Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and forward and reverse primers for the gene of interest.

    • Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.[12]

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • ARID1A-mutated cancer cell line (e.g., SK-OV-3)

  • Matrigel (optional)

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation:

    • Harvest and resuspend the cancer cells in a suitable medium (e.g., PBS), optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound orally (gavage) according to the desired dose and schedule (e.g., 35 mg/kg, 5 days on/2 days off).

    • Administer the vehicle control to the control group.

  • Tumor Measurement and Monitoring:

    • Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight and overall health of the mice.

  • Endpoint and Analysis:

    • Continue treatment for the specified duration or until tumors in the control group reach a predetermined size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

    • Compare the tumor growth between the this compound-treated and control groups to determine the anti-tumor efficacy.

Conclusion

This compound represents a novel therapeutic strategy that exploits the reliance of certain cancers on stress response pathways. Its unique mechanism of action, involving the activation of the GCN2/ISR pathway and subsequent inhibition of HSF1, provides a strong rationale for its clinical development, particularly in ARID1A-mutated malignancies. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and related compounds. Further investigation into the intricate molecular details of this compound's activity and the identification of additional predictive biomarkers will be crucial for its successful clinical translation.

References

NXP800 Initial Phase 1 Clinical Trial Results: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial Phase 1 clinical trial results for NXP800, a first-in-class oral small molecule activator of the General Control Nonderepressible 2 (GCN2) kinase. The data presented herein is collated from publicly available information, including conference presentations and press releases, offering insights into the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors.

Core Findings and Data Presentation

The Phase 1 clinical trial of this compound (NCT04838666) was designed in two parts: a dose-escalation phase (Phase 1a) in patients with advanced solid tumors to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D), followed by a dose-expansion phase (Phase 1b) in patients with platinum-resistant, ARID1a-mutated ovarian carcinoma.[1][2][3][4][5][6][7]

Phase 1a Dose-Escalation Cohort: Patient Demographics and Trial Conduct

A total of 18 patients with advanced solid tumors were enrolled in the Phase 1a dose-escalation part of the study.[1] Key baseline characteristics are summarized in the table below.

CharacteristicValue
Number of Patients18
Median Age (Range)65 years (42-77)
Sex (Female/Male)9 (50%) / 9 (50%)
ECOG Performance Status
04 (22%)
113 (72%)
21 (6%)
Median Prior Lines of Therapy (Range)5 (3-12)

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]

Safety and Tolerability

This compound was administered orally in 28-day cycles with both once-daily (QD) and twice-daily (BID) schedules evaluated.[1] The most frequently observed treatment-emergent adverse events (TEAEs) were primarily gastrointestinal in nature and generally low-grade.

Treatment-Emergent Adverse Event (TEAE)Most Common Grades
NauseaGrade 1/2
VomitingGrade 1/2
DiarrheaGrade 1/2
FatigueGrade 1/2
Decreased AppetiteGrade 1/2

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]

The dose-limiting toxicity (DLT) was observed at the 150 mg/day dose.[8] The maximum tolerated dose (MTD) for the once-daily schedule was determined to be 100 mg/day.[1][8] For the Phase 1b expansion, doses of 50 mg/day and 75 mg/day were selected.[1]

Pharmacokinetics

Pharmacokinetic analyses from the Phase 1a study demonstrated that clinically relevant plasma concentrations of this compound were achieved.[1] The exposure levels at the selected Phase 1b doses (50 mg and 75 mg QD) were comparable to those that showed anti-tumor activity in preclinical xenograft models.[8]

Dose ScheduleMean Tmax (hours)
50 mg/day QD3.9
75 mg/day QD3.0

Source: Nuvectis Pharma, Inc. ENA 2023 Presentation.[1]

Preliminary Efficacy in Phase 1b

The Phase 1b expansion focused on patients with platinum-resistant, ARID1a-mutated ovarian cancer.[3][9] Interim data from this phase has shown early signs of anti-tumor activity. In a cohort of 11 efficacy-evaluable patients, this compound monotherapy resulted in one unconfirmed partial response and six patients with stable disease, some of whom experienced tumor shrinkage.[9] To manage toxicities such as thrombocytopenia, an intermittent dosing schedule (e.g., 5 days on, 2 days off) was explored.[9]

Experimental Protocols

Clinical Trial Design

The Phase 1 study (NCT04838666) is a multi-center, open-label trial.[1]

  • Phase 1a (Dose Escalation): This phase enrolled patients with advanced solid tumors for whom standard therapies were no longer effective.[4][5] The primary objective was to evaluate the safety and tolerability of this compound and to determine the MTD and RP2D.[1] A modified continual reassessment method (CRM) with a Bayesian model was employed to guide dose escalation.[1] This model aimed to identify a dose with a DLT probability closest to a target of 30% but not exceeding 33%.[1]

  • Phase 1b (Dose Expansion): This phase is enrolling patients with platinum-resistant ovarian clear cell and endometrioid carcinomas harboring ARID1a mutations.[1][5] The primary objectives are to further evaluate the safety and to assess the preliminary anti-tumor activity of this compound in this targeted patient population.[3]

Pharmacodynamic Assessment

The mechanism of action of this compound involves the activation of the Integrated Stress Response (ISR) pathway.[1][8] Pharmacodynamic (PD) biomarkers were assessed in peripheral blood mononuclear cells (PBMCs) from patients in the Phase 1a study. The induction of Activating Transcription Factor 4 (ATF4), a key protein in the ISR pathway, and its downstream target genes were measured.[8] Results indicated that this compound induced ATF4 protein expression and the transcription of ISR-related genes.[8]

Preclinical Xenograft Models

The clinical development of this compound was supported by robust preclinical data from xenograft models of human cancers.

  • ARID1a-Mutated Ovarian Carcinoma: Studies utilized platinum-sensitive (TOV21G) and platinum-resistant (SKOV3) ovarian cancer cell lines with ARID1a mutations.[10] this compound was administered orally at a dose of 35 mg/kg on a 5 days on, 2 days off schedule for 28 days, demonstrating significant tumor regression.[10]

  • ARID1a-Mutated Gastric Carcinoma: A mouse model using the SNU-1 gastric cancer cell line was employed.[11] Treatment with this compound over 28 days resulted in tumor regression and substantial tumor growth inhibition compared to a vehicle control.[11]

Visualizations

This compound Mechanism of Action: The Integrated Stress Response Pathway

NXP800_Mechanism_of_Action cluster_stress_response Cellular Stress cluster_gcn2_activation GCN2 Activation cluster_isr_effectors Integrated Stress Response cluster_cellular_outcome Cellular Outcome This compound This compound GCN2 GCN2 Kinase This compound->GCN2 Activates p_eIF2a eIF2α Phosphorylation GCN2->p_eIF2a Phosphorylates ATF4 ATF4 Translation p_eIF2a->ATF4 Selectively Translates Translation_inhibition Cap-Dependent Translation Inhibition p_eIF2a->Translation_inhibition Inhibits ISR_genes ISR Target Gene Expression ATF4->ISR_genes Induces Cell_death Cancer Cell Death ISR_genes->Cell_death Leads to Translation_inhibition->Cell_death

Caption: this compound activates GCN2, initiating the Integrated Stress Response pathway.

Phase 1 Clinical Trial Workflow

NXP800_Clinical_Trial_Workflow cluster_phase1a Phase 1a: Dose Escalation cluster_phase1b Phase 1b: Dose Expansion Patient_recruitment_1a Enroll Patients with Advanced Solid Tumors Dose_escalation Administer Escalating Doses of this compound (QD and BID Schedules) Patient_recruitment_1a->Dose_escalation CRM Modified Continual Reassessment Method (Bayesian Model) Dose_escalation->CRM Guided by Safety_PK_PD_1a Assess Safety, PK, and Pharmacodynamics Dose_escalation->Safety_PK_PD_1a CRM->Dose_escalation MTD_determination Determine MTD and RP2D Patient_recruitment_1b Enroll Patients with Platinum-Resistant, ARID1a-Mutated Ovarian Cancer MTD_determination->Patient_recruitment_1b Informs Safety_PK_PD_1a->MTD_determination Treatment Administer this compound at RP2D (50mg and 75mg QD) Patient_recruitment_1b->Treatment Efficacy_assessment Evaluate Preliminary Anti-Tumor Activity (ORR, DoR) Treatment->Efficacy_assessment Safety_monitoring Continued Safety Monitoring Treatment->Safety_monitoring

Caption: Workflow of the this compound Phase 1 clinical trial.

References

Methodological & Application

NXP800 In Vitro Assay Protocol for Ovarian Cancer Cells: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the in vitro evaluation of NXP800, a first-in-class oral small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway, in ovarian cancer cell lines. This compound functions as a GCN2 kinase activator, inducing the integrated stress response (ISR) and demonstrating potent anti-proliferative activity, particularly in ovarian cancer models with ARID1a mutations.[1] This document outlines methodologies for assessing cell viability, apoptosis, and cell cycle effects of this compound, and includes representative data and visualizations to guide researchers in their preclinical investigations.

Introduction

Ovarian cancer remains a significant cause of cancer-related mortality in women, with a high rate of recurrence and development of resistance to standard platinum-based therapies. The transcription factor HSF1 is a key regulator of the cellular stress response and is often hijacked by cancer cells to promote survival, proliferation, and metastasis.[1] this compound (also known as CCT361814) is an investigational drug that indirectly inhibits the HSF1 pathway.[2] Preclinical studies have shown that this compound exhibits potent single-agent anti-tumor activity in xenograft models of ARID1a-mutated ovarian carcinoma.[1] The mechanism of action involves the activation of General Control Nonderepressible 2 (GCN2) kinase, which leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), induction of Activating Transcription Factor 4 (ATF4), and the integrated stress response (ISR). This cascade ultimately results in the inhibition of the HSF1 pathway and cancer cell death. This application note provides standardized in vitro protocols to enable researchers to further investigate the therapeutic potential of this compound in ovarian cancer.

Data Presentation

The anti-proliferative activity of this compound and its precursor, CCT251236, has been evaluated against a panel of human ovarian cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) values, presented as pGI50 (-logGI50) and converted to nanomolar concentrations for ease of comparison.

Table 1: Anti-proliferative Activity of this compound (CCT361814) in Human Ovarian Cancer Cell Lines

Cell LineHistologyARID1A StatuspGI50 (M)GI50 (nM)
SK-OV-3AdenocarcinomaMutated8.662.19
OVCAR-3AdenocarcinomaWild Type8.463.47
A2780CarcinomaWild Type8.403.98
IGROV-1AdenocarcinomaWild Type8.354.47
OVCAR-8AdenocarcinomaWild Type8.324.79
OVCAR-4AdenocarcinomaWild Type8.255.62
OAW42AdenocarcinomaUnknown8.196.46
COV362CarcinosarcomaUnknown8.157.08
OVCAR-5AdenocarcinomaWild Type8.127.59

Data extracted from Supplementary Table S1 of Pasqua AE, et al. J Med Chem. 2023.

Table 2: Anti-proliferative Activity of CCT251236 (this compound Precursor) in Human Ovarian Cancer Cell Lines

Cell LineHistologyARID1A StatuspGI50 (M)GI50 (nM)
SK-OV-3AdenocarcinomaMutated8.662.19
OVCAR-3AdenocarcinomaWild Type8.463.47
A2780CarcinomaWild Type8.403.98
IGROV-1AdenocarcinomaWild Type8.354.47
OVCAR-8AdenocarcinomaWild Type8.324.79
OVCAR-4AdenocarcinomaWild Type8.255.62
OAW42AdenocarcinomaUnknown8.196.46
COV362CarcinosarcomaUnknown8.157.08
OVCAR-5AdenocarcinomaWild Type8.127.59

Data extracted from Supplementary Table S1 of Pasqua AE, et al. J Med Chem. 2023.

Experimental Protocols

Cell Viability Assay (CellTiter-Blue®)

This protocol is adapted from the manufacturer's instructions for the CellTiter-Blue® Cell Viability Assay (Promega).[3][4][5][6][7]

Materials:

  • Ovarian cancer cell lines

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well clear-bottom black plates

  • CellTiter-Blue® Reagent (Promega)

  • Plate reader with fluorescence detection capabilities (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Seed ovarian cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

  • Incubate the plate for 96 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of CellTiter-Blue® Reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measure the fluorescence at 560 nm (excitation) and 590 nm (emission) using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

Apoptosis Assay (Western Blot for Cleaved Caspases)

This protocol describes the detection of apoptosis by monitoring the cleavage of caspases using Western blotting.[8][9][10]

Materials:

  • Ovarian cancer cells

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed ovarian cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at various concentrations (e.g., 1x and 5x GI50) for 24-48 hours. Include a vehicle control.

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analyze the expression of cleaved caspases and PARP relative to a loading control (e.g., β-actin).

Cell Cycle Analysis (Flow Cytometry with Propidium (B1200493) Iodide)

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[1][11][12][13][14]

Materials:

  • Ovarian cancer cells

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed ovarian cancer cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at relevant concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Visualizations

This compound Experimental Workflow

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start Seed Ovarian Cancer Cells treatment Treat with this compound (Dose-Response) start->treatment viability Cell Viability (CellTiter-Blue) treatment->viability apoptosis Apoptosis (Western Blot) treatment->apoptosis cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle gi50 Calculate GI50 viability->gi50 caspase Analyze Caspase Cleavage apoptosis->caspase distribution Analyze Cell Cycle Distribution cell_cycle->distribution

Caption: Workflow for in vitro evaluation of this compound in ovarian cancer cells.

This compound Signaling Pathway

signaling_pathway This compound This compound GCN2 GCN2 Kinase This compound->GCN2 activates eIF2a p-eIF2α (Ser51) GCN2->eIF2a phosphorylates ATF4 ATF4 Induction eIF2a->ATF4 ISR Integrated Stress Response (ISR) ATF4->ISR mediates HSF1_pathway HSF1 Pathway ISR->HSF1_pathway inhibits Apoptosis Apoptosis HSF1_pathway->Apoptosis CellCycleArrest Cell Cycle Arrest HSF1_pathway->CellCycleArrest

Caption: Proposed signaling pathway of this compound in ovarian cancer cells.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of NXP800, a first-in-class HSF1 (Heat Shock Factor 1) pathway inhibitor, in mouse xenograft models. This document includes a summary of effective dosages, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

This compound is an investigational oral small molecule that functions as a GCN2 kinase activator, leading to the induction of the integrated stress response (ISR) and subsequent inhibition of the HSF1 pathway.[1][2][3] The HSF1 pathway is a critical cellular stress response pathway that is often hijacked by cancer cells to promote their survival and proliferation.[4] Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various cancer models, particularly those with mutations in the ARID1A gene.[2][5][6] This document outlines the recommended dosages and provides a generalized protocol for conducting mouse xenograft studies with this compound.

Recommended Dosage of this compound in Mouse Xenograft Models

The effective dosage of this compound in mouse xenograft models can vary depending on the cancer type and the specific cell line used. Preclinical studies have established effective dosing regimens that lead to significant tumor growth inhibition and regression. Below is a summary of reported dosages in various xenograft models.

Cancer TypeCell LineMouse StrainDosageDosing ScheduleReference
Endometrial Cancer (ARID1A/B-deficient)RL95-2, KLE, SNG-MCD1 Nude35 mg/kgOral gavage, once daily on days 0-4, 7-11, 14-18, 21-25, 28-30[7]
Castration-Resistant Prostate Cancer (CRPC)VCaPNot Specified35 mg/kgOral administration over a 38-day period[8]
Ovarian Clear Cell Carcinoma (ARID1A-mutated)TOV21G, SKOV3Not Specified35 mg/kgOral gavage, 5 days on/2 days off for 28 days
Gastric Carcinoma (ARID1A-mutated)SNU-1Not SpecifiedNot SpecifiedTreatment over 28 days resulted in tumor regression[6]

Experimental Protocols

This section provides a detailed, generalized protocol for conducting a subcutaneous mouse xenograft study to evaluate the efficacy of this compound.

I. Cell Culture and Preparation
  • Cell Line Maintenance: Culture the selected human cancer cell line (e.g., ARID1A-mutated ovarian or endometrial cancer cells) in the recommended growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with phosphate-buffered saline (PBS) and detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Cell Counting and Viability: Neutralize the dissociation reagent with a complete medium, centrifuge the cell suspension, and resuspend the cell pellet in a serum-free medium or PBS. Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion. A viability of >90% is recommended.

  • Preparation of Cell Suspension for Injection: Adjust the cell concentration to the desired density (e.g., 2 x 10^6 cells per 0.1 mL) in a cold, serum-free medium or PBS. For some cell lines, resuspending the cells in a 1:1 mixture of medium and Matrigel can improve tumor engraftment. Keep the cell suspension on ice until injection.

II. Mouse Xenograft Model Establishment
  • Animal Strain: Use immunodeficient mice, such as CD1 Nude (nu/nu) mice, which are suitable for hosting human tumor xenografts.

  • Acclimatization: Allow the mice to acclimate to the animal facility for at least one week before the experiment begins.

  • Subcutaneous Injection:

    • Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).

    • Inject the prepared cell suspension (e.g., 0.1 mL containing 2 x 10^6 cells) subcutaneously into the flank of the mouse using a 27-30 gauge needle.

    • Monitor the mice for recovery from anesthesia.

III. This compound Administration and Monitoring
  • Tumor Growth Monitoring:

    • Once tumors become palpable, measure their dimensions (length and width) using calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.

  • Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Dosing:

    • Prepare the this compound formulation for oral administration (e.g., suspended in a suitable vehicle).

    • Administer this compound orally via gavage at the desired dose (e.g., 35 mg/kg) according to the planned schedule (e.g., daily for 5 days followed by a 2-day break).

    • The control group should receive the vehicle only.

  • Monitoring Animal Health:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Observe the animals daily for any clinical signs of distress or adverse effects.

  • Study Endpoint: The study can be terminated when tumors in the control group reach a maximum allowable size, or based on other predefined criteria such as significant body weight loss or signs of morbidity.

IV. Data Analysis
  • Tumor Growth Inhibition (TGI): Calculate the TGI to assess the efficacy of this compound.

  • Statistical Analysis: Perform appropriate statistical analysis (e.g., t-test or ANOVA) to compare the tumor volumes and body weights between the treatment and control groups.

  • Survival Analysis: If applicable, perform Kaplan-Meier survival analysis.

Visualizations

This compound Mechanism of Action

NXP800_Mechanism_of_Action This compound Signaling Pathway This compound This compound GCN2 GCN2 Kinase This compound->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 Initiates ISR Integrated Stress Response (ISR) ATF4->ISR Induces HSF1 HSF1 Activation ISR->HSF1 Inhibits HSP Heat Shock Proteins (e.g., HSP72) HSF1->HSP Promotes Transcription CellSurvival Cancer Cell Survival & Proliferation HSF1->CellSurvival Promotes HSP->CellSurvival Supports Experimental_Workflow This compound Mouse Xenograft Experimental Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase CellCulture 1. Cancer Cell Culture & Expansion CellHarvest 2. Cell Harvesting & Preparation CellCulture->CellHarvest Implantation 3. Subcutaneous Implantation in Mice CellHarvest->Implantation TumorGrowth 4. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 5. Randomization of Mice TumorGrowth->Randomization Dosing 6. This compound/Vehicle Administration Randomization->Dosing Monitoring 7. Monitor Tumor Volume & Animal Health Dosing->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint DataAnalysis 9. Data Analysis (TGI, Statistics) Endpoint->DataAnalysis Results 10. Results & Conclusion DataAnalysis->Results

References

Preparation of NXP800 Stock Solution for Cell Culture: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NXP800 is a potent, orally active small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway, a critical regulator of the cellular stress response often exploited by cancer cells for survival and proliferation.[1][2][3][4][5] In preclinical studies, this compound has demonstrated significant antitumor activity in various cancer models, including ovarian and prostate cancer, by inducing the unfolded protein response (UPR) and inhibiting key signaling pathways.[6][7][8] Proper preparation of this compound stock solutions is crucial for accurate and reproducible in vitro experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for cell culture applications.

This compound Properties and Handling

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation and safe handling.

PropertyValue
Synonyms CCT361814
Molecular Formula C₃₂H₃₂FN₅O₄
Molecular Weight 569.63 g/mol [3]
Appearance Light yellow to green yellow solid[4]
Solubility Soluble in DMSO (100 mg/mL)[4][5][9]
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years[4]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[4][10]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Pre-handling: Before opening, centrifuge the vial containing the this compound powder to ensure all the powder is at the bottom of the vial.[10]

  • Calculation: To prepare a 10 mM stock solution, calculate the required amount of this compound powder and DMSO. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 0.010 mol/L x 0.001 L x 569.63 g/mol = 5.6963 mg

  • Dissolution:

    • Carefully weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the solution thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[9] For hygroscopic DMSO, it is recommended to use a newly opened bottle to ensure maximum solubility.[4]

  • Sterilization: To ensure sterility, the prepared stock solution can be filtered through a 0.2 µm syringe filter.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles.[10][11]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][10]

Workflow for this compound Stock Solution Preparation:

G cluster_prep Preparation cluster_storage Storage Calculate 1. Calculate required This compound and DMSO Weigh 2. Weigh this compound powder Calculate->Weigh Dissolve 3. Add DMSO and dissolve (vortex/sonicate) Weigh->Dissolve Aliquot 4. Aliquot into single-use volumes Dissolve->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store

Figure 1. Workflow for preparing this compound stock solution.

Application in Cell Culture

Working Concentration:

The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the IC₅₀ (half-maximal inhibitory concentration) for the cell line of interest.[11] Published studies have used concentrations in the nanomolar to low micromolar range. For example, a concentration of 250 nmol/L has been used in studies with prostate cancer cell lines.[7]

Preparation of Working Solution:

To prepare the working solution, the DMSO stock solution should be serially diluted in cell culture medium to the desired final concentration. To avoid precipitation of the compound, it is recommended to first dilute the stock solution in a small volume of medium before adding it to the final culture volume. The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1% to 0.5%, to avoid solvent-induced cytotoxicity.[10][11][12] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[11]

Mechanism of Action: HSF1 Pathway Inhibition

This compound functions as an inhibitor of the HSF1 pathway.[1][2][3][4][5] HSF1 is a transcription factor that plays a crucial role in the cellular response to stress by upregulating the expression of heat shock proteins (HSPs).[1] In cancer cells, the HSF1 pathway is often hijacked to promote survival, proliferation, and resistance to therapy.[1][2] By inhibiting the HSF1 pathway, this compound leads to the activation of the unfolded protein response (UPR), which can trigger cell death in cancer cells that are highly dependent on this pathway.[6][7][8]

Signaling Pathway of this compound Action:

G This compound This compound HSF1_Pathway HSF1 Pathway This compound->HSF1_Pathway inhibits UPR Unfolded Protein Response (UPR) Activation HSF1_Pathway->UPR leads to Cancer_Cell_Death Cancer Cell Death UPR->Cancer_Cell_Death

Figure 2. Simplified signaling pathway of this compound.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling this compound powder and solutions.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information.

By following these guidelines, researchers can ensure the accurate and safe preparation and use of this compound for in vitro cell culture experiments, contributing to reliable and reproducible scientific findings.

References

NXP800: A Novel Therapeutic Approach for Enzalutamide-Resistant Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Preclinical Research

Introduction

Acquired resistance to androgen receptor (AR) signaling inhibitors, such as enzalutamide (B1683756), represents a major clinical challenge in the management of advanced prostate cancer. A promising new therapeutic strategy involves targeting the Heat Shock Factor 1 (HSF1) pathway, which is hijacked by cancer cells to survive stress and promote growth. NXP800 is a first-in-class, orally available, small molecule inhibitor of the HSF1 pathway. Preclinical studies have demonstrated that this compound effectively slows the growth of prostate cancer cells, including those resistant to enzalutamide, offering a novel approach to overcoming treatment resistance.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in enzalutamide-resistant prostate cancer models, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound functions by inhibiting the HSF1 pathway, a critical cellular mechanism that cancer cells exploit to manage stress as tumors develop.[2][4] This pathway regulates the production of heat shock proteins (HSPs), which are often overexpressed in cancer cells and are associated with poorer clinical outcomes in prostate cancer patients.[1][3] By targeting HSF1, this compound disrupts the ability of cancer cells to withstand stressful conditions, leading to an anti-tumor effect.[2][5] Mechanistic studies have shown that this compound treatment decreases the expression of HSP72, activates the unfolded protein response (UPR), and inhibits both androgen receptor (AR) and E2F-mediated activity.[5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in enzalutamide-resistant prostate cancer models.

Table 1: In Vivo Efficacy of this compound in Hormone Therapy-Resistant Prostate Cancer Xenograft Model

Treatment GroupMetricTimepointResult
Vehicle ControlTumor Volume Doubling38 Days100% of tumors doubled in size
This compoundTumor Volume Doubling38 Days37.5% of tumors doubled in size

This data demonstrates a significant delay in tumor growth in this compound-treated mice compared to the control group.[1][7][8][9]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound in prostate cancer cells.

NXP800_Signaling_Pathway cluster_stress Cellular Stress cluster_hsf1 HSF1 Pathway cluster_cancer Cancer Cell Proliferation & Survival Stress Tumor Microenvironment (e.g., Hypoxia, Nutrient Deprivation) HSF1 HSF1 Stress->HSF1 activates HSPs Heat Shock Proteins (e.g., HSP72, HSP90) HSF1->HSPs induces UPR Unfolded Protein Response (UPR) HSF1->UPR activates AR_Signaling Androgen Receptor (AR) Signaling HSF1->AR_Signaling inhibits E2F_Activity E2F-mediated Activity HSF1->E2F_Activity inhibits HSPs->AR_Signaling chaperones Proliferation Cell Proliferation & Survival UPR->Proliferation inhibits AR_Signaling->Proliferation promotes E2F_Activity->Proliferation promotes This compound This compound This compound->HSF1 inhibits

Caption: this compound inhibits the HSF1 pathway, leading to downstream effects on cellular stress responses and cancer cell proliferation.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in enzalutamide-resistant prostate cancer models.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in enzalutamide-resistant prostate cancer cell lines.

Materials:

  • Enzalutamide-resistant prostate cancer cell lines (e.g., C4-2B, 22Rv1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Enzalutamide (stock solution in DMSO)

  • 96-well clear bottom plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound and enzalutamide in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curves to determine the IC50 values.

Western Blot Analysis

This protocol is for assessing the effect of this compound on the expression of HSF1 pathway-related proteins.

Materials:

  • Enzalutamide-resistant prostate cancer cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-HSF1, anti-HSP72, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound at various concentrations for the desired time (e.g., 24, 48 hours).

  • Harvest the cells and lyse them in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Use a loading control (e.g., Actin) to normalize the protein expression levels.

In Vivo Xenograft Study

This protocol describes the evaluation of this compound's anti-tumor activity in a mouse xenograft model of enzalutamide-resistant prostate cancer.

Materials:

  • Male immunodeficient mice (e.g., NOD-SCID gamma)

  • Enzalutamide-resistant prostate cancer cells (e.g., VCaP)

  • Matrigel

  • This compound formulation for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject a suspension of enzalutamide-resistant prostate cancer cells mixed with Matrigel into the flanks of the mice.

  • Monitor the mice for tumor formation.

  • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Administer this compound or vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule (e.g., daily).

  • Measure the tumor dimensions with calipers twice a week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the treatment for a specified period (e.g., 38 days) or until the tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of this compound.

Experimental_Workflow Start Start Cell_Culture Culture Enzalutamide-Resistant Prostate Cancer Cells Start->Cell_Culture In_Vitro_Assays In Vitro Experiments Cell_Culture->In_Vitro_Assays In_Vivo_Study In Vivo Xenograft Model Cell_Culture->In_Vivo_Study Cell_Viability Cell Viability Assay (IC50 Determination) In_Vitro_Assays->Cell_Viability Western_Blot Western Blot Analysis (Protein Expression) In_Vitro_Assays->Western_Blot Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Western_Blot->Data_Analysis Tumor_Implantation Tumor Cell Implantation in Mice In_Vivo_Study->Tumor_Implantation Treatment This compound Treatment & Monitoring Tumor_Implantation->Treatment Treatment->Data_Analysis Conclusion Conclusion on Preclinical Efficacy Data_Analysis->Conclusion End End Conclusion->End

References

Application Notes and Protocols: Utilizing NXP800 in Combination with Platinum-Based Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of NXP800, a first-in-class oral inhibitor of the Heat Shock Factor 1 (HSF1) pathway, in combination with platinum-based chemotherapy agents such as carboplatin (B1684641) and cisplatin. The scientific rationale for this combination therapy is grounded in the critical role of HSF1 in mediating chemoresistance to DNA-damaging agents. By inhibiting the HSF1-mediated stress response, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of platinum-based drugs, leading to synergistic anti-tumor activity. This document offers a comprehensive guide for preclinical evaluation, including hypothetical data, detailed in vitro and in vivo experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only, as direct experimental data for the combination of this compound and platinum-based chemotherapy has not been publicly released at the time of this publication. The protocols provided are based on established methodologies for evaluating drug combinations.

Introduction

Platinum-based chemotherapies, including carboplatin and cisplatin, are a cornerstone of treatment for a multitude of solid tumors, including ovarian, lung, and testicular cancers. Their primary mechanism of action involves the formation of DNA adducts, which obstruct DNA replication and transcription, ultimately inducing apoptotic cell death.[1][2][3] However, the efficacy of these agents is often limited by the development of intrinsic or acquired resistance.

One of the key mechanisms implicated in chemoresistance is the activation of cellular stress response pathways, orchestrated by the master transcriptional regulator, Heat Shock Factor 1 (HSF1).[4] HSF1 is hijacked by cancer cells to upregulate a host of cytoprotective proteins, including heat shock proteins (HSPs), that facilitate protein folding, inhibit apoptosis, and promote DNA repair, thereby mitigating the cytotoxic effects of chemotherapy.[5]

This compound is a novel, orally bioavailable small molecule that inhibits the HSF1 pathway through a unique mechanism involving the activation of the integrated stress response (ISR) via the GCN2 kinase.[6][7][8] Preclinical and early clinical studies have demonstrated the single-agent activity of this compound in various cancer models, particularly those with ARID1A mutations.[9] Given the role of HSF1 in conferring resistance to DNA-damaging agents, there is a strong scientific rationale for combining this compound with platinum-based chemotherapy to overcome resistance and enhance therapeutic efficacy.

These application notes provide a framework for the preclinical investigation of this promising combination therapy.

Hypothetical Quantitative Data

The following tables summarize hypothetical data from in vitro and in vivo studies evaluating the combination of this compound and carboplatin in an ARID1A-mutated ovarian cancer cell line (e.g., OVCAR-3).

Table 1: In Vitro Cytotoxicity of this compound and Carboplatin as Single Agents and in Combination.

Treatment GroupCell LineIC50 (µM) ± SD
This compoundOVCAR-30.5 ± 0.08
CarboplatinOVCAR-315 ± 2.1
This compound + Carboplatin (1:30 ratio)OVCAR-3See Table 2

Table 2: Synergy Analysis of this compound and Carboplatin Combination using the Chou-Talalay Method.

Fraction Affected (Fa)This compound (µM)Carboplatin (µM)Combination Index (CI)Interpretation
0.250.154.50.75Synergy
0.500.288.40.62Strong Synergy
0.750.5516.50.51Very Strong Synergy
0.901.133.00.45Very Strong Synergy

A Combination Index (CI) < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[10][11][12]

Table 3: In Vivo Efficacy of this compound and Carboplatin in an OVCAR-3 Xenograft Model.

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle Control-1250 ± 150-
This compound50 mg/kg, oral, daily850 ± 11032
Carboplatin50 mg/kg, i.p., weekly700 ± 9544
This compound + Carboplatin50 mg/kg this compound + 50 mg/kg Carboplatin250 ± 4580

Signaling Pathways and Experimental Workflows

Proposed Synergistic Mechanism of Action

The combination of this compound and platinum-based chemotherapy is hypothesized to exert a synergistic anti-tumor effect by targeting two distinct but interconnected cellular processes. Platinum agents induce DNA damage, leading to replication stress and cell cycle arrest.[1][2] In response, cancer cells activate the HSF1 pathway to promote DNA repair and cell survival. This compound inhibits this protective HSF1 response, thereby lowering the threshold for apoptosis induction by platinum-induced DNA damage.

G Proposed Synergistic Mechanism of this compound and Platinum Chemotherapy Platinum Platinum-Based Chemotherapy (e.g., Carboplatin) DNAdamage DNA Adducts & Double-Strand Breaks Platinum->DNAdamage This compound This compound HSF1 HSF1 Activation This compound->HSF1 Inhibition ReplicationStress Replication Stress DNAdamage->ReplicationStress DNAdamage->HSF1 Cellular Stress CellCycleArrest Cell Cycle Arrest (G2/M) ReplicationStress->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Pro-apoptotic signaling HSF1->Apoptosis Inhibition of pro-survival signals HSPs Heat Shock Proteins (HSP27, HSP70) HSF1->HSPs DNARepair DNA Damage Repair HSF1->DNARepair AntiApoptotic Anti-Apoptotic Signaling HSF1->AntiApoptotic HSPs->AntiApoptotic Chemoresistance Chemoresistance DNARepair->Chemoresistance AntiApoptotic->Chemoresistance

Caption: Proposed synergistic mechanism of this compound and platinum chemotherapy.

Experimental Workflow for Preclinical Evaluation

A systematic workflow is essential for the robust preclinical evaluation of the this compound and platinum chemotherapy combination. This workflow encompasses in vitro characterization of synergy and mechanism of action, followed by in vivo validation of efficacy.

G Experimental Workflow for Preclinical Evaluation start Start: Hypothesis Generation invitro In Vitro Studies (Cancer Cell Lines) start->invitro viability Cell Viability Assays (MTT/MTS) invitro->viability apoptosis Apoptosis Assays (Annexin V/PI) invitro->apoptosis cellcycle Cell Cycle Analysis (PI Staining) invitro->cellcycle synergy Synergy Analysis (Combination Index) viability->synergy invivo In Vivo Studies (Xenograft Models) synergy->invivo Positive Synergy apoptosis->invivo Increased Apoptosis cellcycle->invivo Favorable Cell Cycle Effects efficacy Efficacy Studies (Tumor Growth Inhibition) invivo->efficacy tolerability Tolerability Assessment (Body Weight, Clinical Signs) invivo->tolerability pharmacodynamics Pharmacodynamic Analysis (Biomarker Modulation) invivo->pharmacodynamics end End: Go/No-Go Decision for Further Development efficacy->end tolerability->end pharmacodynamics->end

Caption: A typical experimental workflow for preclinical drug combination studies.

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and carboplatin, alone and in combination, and for assessing synergy.[13][14][15][16]

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • Carboplatin (stock solution in sterile water)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment:

    • Prepare serial dilutions of this compound and carboplatin in complete culture medium.

    • For combination studies, prepare a fixed-ratio combination of this compound and carboplatin (e.g., 1:30).

    • Remove the medium from the wells and add 100 µL of medium containing the single drugs or the combination at various concentrations. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each single agent and the combination using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy. Software such as CompuSyn can be used for this analysis.[10][11][12]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the induction of apoptosis by this compound and carboplatin, alone and in combination, using flow cytometry.[17][18][19][20]

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • 6-well plates

  • This compound

  • Carboplatin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 10^5 cells per well in 2 mL of complete culture medium in 6-well plates.

    • Incubate for 24 hours.

    • Treat the cells with this compound, carboplatin, or their combination at predetermined concentrations (e.g., IC50 values). Include a vehicle control.

    • Incubate for 48 hours.

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Acquire at least 10,000 events per sample.

    • Analyze the data using appropriate software (e.g., FlowJo).

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of this compound and carboplatin, alone and in combination, on cell cycle distribution.[21][22][23][24][25]

Materials:

  • Cancer cell line (e.g., OVCAR-3)

  • 6-well plates

  • This compound

  • Carboplatin

  • PBS

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the apoptosis assay (Step 4.2.1).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples on a flow cytometer.

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol outlines a study to evaluate the in vivo efficacy of this compound in combination with carboplatin in a mouse xenograft model of ovarian cancer.[26][27][28]

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • Ovarian cancer cell line (e.g., OVCAR-3)

  • Matrigel

  • This compound (formulated for oral gavage)

  • Carboplatin (formulated for intraperitoneal injection)

  • Vehicle controls

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 OVCAR-3 cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into four treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound

      • Group 3: Carboplatin

      • Group 4: this compound + Carboplatin

  • Drug Administration:

    • Administer this compound orally, daily, at the predetermined dose.

    • Administer carboplatin via intraperitoneal injection, once weekly, at the predetermined dose.

    • Administer the combination therapy according to the individual drug schedules.

  • Monitoring and Data Collection:

    • Measure tumor volume with calipers twice weekly.

    • Monitor the body weight and general health of the mice twice weekly as a measure of toxicity.

    • Continue treatment for a predefined period (e.g., 21-28 days).

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis to determine the significance of the anti-tumor effects.

Conclusion

The combination of the HSF1 pathway inhibitor this compound with platinum-based chemotherapy represents a promising therapeutic strategy with a strong mechanistic rationale for overcoming chemoresistance. The protocols and application notes provided in this document offer a comprehensive framework for the preclinical evaluation of this combination. Rigorous in vitro and in vivo studies are warranted to validate the hypothesized synergy and to pave the way for potential clinical investigation.

References

Application Note: Protocol for Assessing NXP800 Efficacy in 3D Spheroids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NXP800 is a first-in-class, orally bioavailable small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway.[1][2][3] HSF1 is a critical transcription factor that is hijacked by cancer cells to support their growth and survival under stress.[1][4] this compound exerts its anti-tumor effects by activating the GCN2 kinase, which in turn initiates the Integrated Stress Response (ISR).[5][6] This activation leads to the inhibition of the HSF1 signaling pathway, suppression of key oncogenic pathways like AR and E2F, and ultimately, cancer cell death.[7][8] Preclinical studies have demonstrated this compound's potent anti-tumor activity in various cancer models, including those for ovarian, endometrial, and castration-resistant prostate cancer, particularly in tumors with ARID1a mutations.[1][3][4][5]

Three-dimensional (3D) spheroid models more accurately recapitulate the in vivo tumor microenvironment compared to traditional 2D cell cultures, making them a valuable tool for evaluating the efficacy of anti-cancer therapeutics.[9][10][11] This document provides a detailed protocol for assessing the efficacy of this compound in 3D tumor spheroids, covering spheroid culture, drug treatment, and key assays for determining cell viability and apoptosis.

This compound Signaling Pathway

This compound indirectly inhibits the HSF1 pathway. It activates the GCN2 kinase, a key sensor of cellular stress. Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global reduction in protein synthesis while selectively promoting the translation of stress-responsive proteins like ATF4. This cascade, known as the Integrated Stress Response, ultimately leads to the inhibition of HSF1-mediated transcription.

NXP800_Signaling_Pathway This compound This compound GCN2 GCN2 Kinase This compound->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α eIF2a->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 selectively promotes Protein_Synth Global Protein Synthesis p_eIF2a->Protein_Synth inhibits ISR Integrated Stress Response (ISR) ATF4->ISR HSF1 HSF1 Pathway ISR->HSF1 inhibits Cell_Death Tumor Cell Apoptosis HSF1->Cell_Death leads to Experimental_Workflow cluster_prep Spheroid Preparation cluster_treatment This compound Treatment cluster_assay Efficacy Assessment Cell_Seeding Seed Cells in Ultra-Low Attachment Plate Spheroid_Formation Incubate to Form Spheroids (3-4 days) Cell_Seeding->Spheroid_Formation Drug_Addition Add this compound at Varying Concentrations Spheroid_Formation->Drug_Addition Incubation Incubate for Desired Time Points (e.g., 48h, 72h) Drug_Addition->Incubation Imaging Brightfield & Fluorescence Imaging (Live/Dead) Incubation->Imaging Viability_Assay ATP-Based Viability Assay (CellTiter-Glo® 3D) Incubation->Viability_Assay Apoptosis_Assay Caspase 3/7 Activity Assay (Caspase-Glo® 3/7 3D) Incubation->Apoptosis_Assay

References

Application Notes and Protocols for NXP800 in the Study of Heat Shock Response in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NXP800 is an investigational, orally bioavailable small molecule that represents a novel class of agents targeting the heat shock response (HSR) in cancer cells. It functions as a first-in-class inhibitor of the Heat Shock Factor 1 (HSF1) pathway.[1][2] In solid tumors, the HSF1 pathway is often hijacked to promote cancer cell survival, proliferation, and resistance to therapy by managing proteotoxic stress.[1] this compound indirectly inhibits this pathway by activating the General Control Nonderepressible 2 (GCN2) kinase, which in turn initiates the Integrated Stress Response (ISR).[3][4][5][6] This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction of protein synthesis and the specific translation of stress-related proteins like Activating Transcription Factor 4 (ATF4).[3][4] The sustained activation of the ISR by this compound has been shown to induce cancer cell death and inhibit tumor growth, particularly in tumors with specific genetic backgrounds, such as those with ARID1A mutations.[6][7][8]

These application notes provide a comprehensive overview of the use of this compound for studying the heat shock response in solid tumors, including detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action: Signaling Pathway

This compound exerts its anti-tumor effects by activating the GCN2-mediated Integrated Stress Response, which subsequently inhibits the HSF1 pathway. This signaling cascade is depicted below.

NXP800_Mechanism_of_Action cluster_ISR Integrated Stress Response This compound This compound GCN2 GCN2 Kinase This compound->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 (Translation) p_eIF2a->ATF4 Promotes Global_Translation Global Protein Synthesis p_eIF2a->Global_Translation Inhibits ISR_Genes ISR Target Genes (e.g., CHAC1) ATF4->ISR_Genes Upregulates Cell_Death Cancer Cell Death ISR_Genes->Cell_Death HSF1_pathway HSF1 Pathway Global_Translation->HSF1_pathway Suppresses HSPs Heat Shock Proteins (e.g., HSP72) HSF1_pathway->HSPs Downregulates Tumor_Growth Tumor Growth Inhibition Cell_Death->Tumor_Growth

Caption: this compound signaling pathway. (Max Width: 760px)

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeGI50 (nM)Reference
SK-OV-3Ovarian Adenocarcinoma2.2[9]
A2780Ovarian Carcinoma~10-100[10]
OVCAR-3Ovarian Adenocarcinoma~10-100[10]
IGROV-1Ovarian Carcinoma~10-100[10]
TOV-21GOvarian Clear Cell Carcinoma~1-10[10]
TOV-112DOvarian Endometrioid Carcinoma~1-10[10]
SNU-1Gastric CarcinomaNot Specified[7]
VCaPProstate Cancer~100-250[11]
LNCaP95Prostate Cancer~100-250[11]
22Rv1Prostate Cancer~100-250[11]

GI50: The concentration of a drug that inhibits cell growth by 50%.

Table 2: In Vivo Efficacy of this compound in Solid Tumor Xenograft Models
Cancer TypeCell Line/ModelThis compound DoseTreatment DurationTumor Growth Inhibition (TGI) / OutcomeReference
Ovarian CancerARID1A-mutated Ovarian Carcinoma XenograftsNot SpecifiedNot SpecifiedSubstantial tumor growth inhibition and regression[4]
Gastric CancerSNU-1 (ARID1A-mutated)Not Specified28 daysTumor regression and substantial TGI[7]
Prostate CancerCastration-Resistant VCaP Xenografts35 mg/kg38 daysSignificant slowing of tumor growth[11][12]

Experimental Protocols

In Vitro Cell Viability Assay

This protocol is a generalized procedure for determining the anti-proliferative effect of this compound on cancer cell lines using a luminescence-based assay.

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Treat with serial dilutions of this compound incubate1->treat incubate2 Incubate for 72-96h treat->incubate2 add_reagent Add CellTiter-Glo® reagent incubate2->add_reagent incubate3 Incubate and measure luminescence add_reagent->incubate3 analyze Calculate GI50 values incubate3->analyze end End analyze->end Xenograft_Workflow start Start prepare_cells Prepare tumor cell suspension start->prepare_cells inject_cells Subcutaneous injection of cells into mice prepare_cells->inject_cells tumor_growth Monitor tumor growth inject_cells->tumor_growth randomize Randomize mice into treatment groups tumor_growth->randomize treat Administer this compound (oral gavage) randomize->treat monitor Measure tumor volume and body weight treat->monitor endpoint Endpoint analysis monitor->endpoint At study termination end End endpoint->end

References

Application Note: Biomarker-Guided Patient Selection for NXP800 Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

NXP800 is a novel, first-in-class, orally administered small molecule inhibitor that targets the Heat Shock Factor 1 (HSF1) signaling pathway.[1][2][3] Discovered through a phenotypic screen, this compound functions as an activator of the GCN2 kinase, a key component of the Integrated Stress Response (ISR).[4][5][6] The activation of GCN2 by this compound leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn selectively increases the translation of Activating Transcription Factor 4 (ATF4) while globally inhibiting cap-dependent translation.[5] This chronic activation of the ISR is particularly cytotoxic to cancer cells that exhibit specific genetic vulnerabilities, creating a targeted therapeutic opportunity.[5]

Preclinical and clinical studies have demonstrated that tumors with loss-of-function mutations in the AT-rich interactive domain-containing protein 1A (ARID1A) gene are particularly sensitive to this compound.[4][7][8][9] ARID1A is a critical component of the SWI/SNF chromatin remodeling complex and acts as a tumor suppressor. Its deficiency, prevalent in certain cancers like ovarian clear cell carcinoma and endometrioid ovarian carcinoma, creates a dependency that can be exploited by this compound.[2][6] Consequently, ARID1A mutation status has emerged as the primary predictive biomarker for patient selection in ongoing clinical trials.[4][10] This document provides detailed protocols for the identification of this biomarker and for monitoring the pharmacodynamic effects of this compound.

This compound Mechanism of Action

This compound exerts its anticancer effects by activating the GCN2-eIF2α-ATF4 axis of the Integrated Stress Response, leading to selective cytotoxicity in vulnerable cancer cells.

NXP800_Pathway This compound This compound GCN2 GCN2 Kinase This compound->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 Promotes Cap_Translation Cap-Dependent Translation eIF2a->Cap_Translation Inhibits HSF1 HSF1 Pathway Inhibition ATF4->HSF1 Cell_Death Cancer Cell Death Cap_Translation->Cell_Death Contributes to HSF1->Cell_Death

Caption: this compound signaling pathway. (Within 100 characters)

Biomarker Analysis Workflow

The patient selection process involves molecular analysis of tumor tissue to identify ARID1A mutations and, optionally, to assess pharmacodynamic markers post-treatment.

Biomarker_Workflow cluster_sample Sample Acquisition & Processing cluster_analysis Biomarker Analysis cluster_decision Clinical Decision Tumor_Sample Patient Tumor Biopsy (FFPE Tissue) Extraction Nucleic Acid & Protein Extraction Tumor_Sample->Extraction NGS ARID1A Mutation Analysis (NGS) Extraction->NGS DNA IHC Pharmacodynamic Marker Analysis (IHC) (e.g., ATF4, HSP72) Extraction->IHC Tissue Sections Data_Analysis Data Interpretation & Analysis NGS->Data_Analysis IHC->Data_Analysis Optional Stratification Patient Stratification Data_Analysis->Stratification Patient_Selection Start Patient with Platinum- Resistant Ovarian Cancer ARID1A_Test ARID1A Mutation Test (NGS on Tumor Tissue) Start->ARID1A_Test Eligible Potentially Eligible for this compound Trial ARID1A_Test->Eligible  Loss-of-Function Mutation Detected Not_Eligible Not Eligible for ARID1A-Selected Trial ARID1A_Test->Not_Eligible  Wild-Type or Non-Pathogenic Variant

References

Application Notes and Protocols: A Comparative Analysis of HSF1 Inhibition via Lentiviral shRNA Knockdown and NXP800 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed comparison of two distinct methods for inhibiting the Heat Shock Factor 1 (HSF1) pathway: genetic knockdown using lentiviral short hairpin RNA (shRNA) and pharmacological inhibition with the small molecule inhibitor NXP800. These methodologies are critical for investigating the role of HSF1 in various biological processes, particularly in cancer biology, and for the development of novel therapeutic strategies.

Introduction to HSF1 and its Inhibition

Heat Shock Factor 1 (HSF1) is the primary transcription factor that orchestrates the cellular response to proteotoxic stress.[1] Under normal physiological conditions, HSF1 is maintained in an inactive monomeric state through its association with chaperone proteins like Hsp70 and Hsp90.[1] Upon exposure to stressors such as heat shock, oxidative stress, or malignant transformation, HSF1 is released, trimerizes, and translocates to the nucleus.[1] In the nucleus, it binds to heat shock elements (HSEs) in the promoters of its target genes, leading to the upregulation of heat shock proteins (HSPs) and other cytoprotective genes.[1][2] In many cancers, HSF1 is hijacked to support tumorigenesis and progression, making it a compelling therapeutic target.[2][3]

Two primary approaches to inhibit HSF1 function in a research setting are:

  • Lentiviral shRNA Knockdown: A genetic method that utilizes a viral vector to introduce a short hairpin RNA targeting HSF1 mRNA, leading to its degradation and subsequent reduction of HSF1 protein expression. This approach offers stable and long-term suppression of the target gene.

  • This compound Treatment: A pharmacological method employing a first-in-class, orally active small molecule inhibitor of the HSF1 pathway.[4][5] this compound indirectly inhibits the HSF1 pathway, activating the integrated stress response.[4]

Comparative Data Presentation

Table 1: General Comparison of HSF1 Inhibition Methods

FeatureLentiviral shRNA Knockdown of HSF1This compound Treatment
Method of Inhibition Genetic (mRNA degradation)Pharmacological (HSF1 pathway inhibitor)
Specificity High for HSF1 mRNA sequenceTargets the HSF1 pathway; potential for off-target effects
Duration of Effect Stable, long-term knockdownTransient, dependent on drug concentration and half-life
Reversibility Generally irreversible in stable cell linesReversible upon drug withdrawal
Delivery Method Lentiviral transductionAddition to cell culture medium or oral administration in vivo
Key Advantages High specificity, stable long-term effectTemporal control of inhibition, potential for in vivo studies
Key Disadvantages Potential for off-target effects due to RISC machinery, immunogenicity of viral vectors, technically more complexPotential for off-target effects, development of drug resistance

Table 2: Efficacy and Potency

ParameterLentiviral shRNA Knockdown of HSF1This compound Treatment
Knockdown/Inhibition Efficiency Can achieve >90% knockdown of HSF1 protein expression, confirmed by Western Blot.[6]Potent inhibitor of the HSF1 pathway.
Cellular Potency (GI50/IC50) Not applicable (genetic knockdown)A precursor bisamide compound showed potent antiproliferative activity with pGI50 values between 7.3 and 8.7 in a panel of human ovarian cancer cell lines.[3] In SK-OV-3 cells, this compound was used at 19 nM.[3]
In Vivo Efficacy HSF1 knockdown can sensitize cancer cells to treatment and reduce tumor growth.This compound has shown significant antitumor effects in xenograft models of ARID1a-mutated ovarian carcinoma.[7] It has also demonstrated promising results in preclinical models of castration-resistant prostate cancer.[8]

Table 3: Off-Target Effects and Toxicity

AspectLentiviral shRNA Knockdown of HSF1This compound Treatment
Known Off-Target Effects Can induce an interferon response. The shRNA can have "off-target" effects by partially matching other mRNAs, leading to their unintended degradation.In clinical trials, the most common treatment-emergent adverse effects include vomiting, nausea, diarrhea, fatigue, decreased appetite, and weight loss.[9]
Cellular Toxicity Can be toxic to some cell lines, especially at high viral titers.Can induce apoptosis in cancer cells.
In Vivo Toxicity Potential for immunogenicity due to the viral vector.In a Phase 1a trial, no drug-related grade 4 or 5 adverse events were reported.[9]

Signaling Pathways and Experimental Workflows

HSF1 Activation and Inhibition Pathways

Under normal conditions, HSF1 is sequestered in the cytoplasm by heat shock proteins (HSPs). Upon stress, HSF1 is released, trimerizes, and translocates to the nucleus where it activates the transcription of target genes, including HSPs. Lentiviral shRNA knockdown of HSF1 prevents the synthesis of HSF1 protein, thereby blocking the entire pathway. This compound acts as an HSF1 pathway inhibitor, leading to the activation of the unfolded protein response and inhibiting HSF1-mediated transcription.[3][10]

HSF1_Pathway cluster_stress Stress Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stress HSF1_monomer HSF1 (monomer) Stress->HSF1_monomer releases HSF1_trimer HSF1 (trimer) HSF1_monomer->HSF1_trimer trimerization HSPs HSPs HSPs->HSF1_monomer inhibits HSF1_trimer_nuc HSF1 (trimer) HSF1_trimer->HSF1_trimer_nuc translocation shRNA Lentiviral shRNA HSF1_mRNA HSF1 mRNA shRNA->HSF1_mRNA targets mRNA_degradation mRNA Degradation mRNA_degradation->HSF1_monomer prevents synthesis HSF1_mRNA->mRNA_degradation HSE HSE HSF1_trimer_nuc->HSE binds Target_Genes Target Gene Transcription (e.g., HSPs) HSE->Target_Genes Target_Genes->HSPs translation This compound This compound This compound->HSF1_trimer_nuc inhibits pathway

Caption: HSF1 activation pathway and points of inhibition.

Experimental Workflow: Lentiviral shRNA Knockdown vs. This compound Treatment

The following diagram outlines the typical experimental workflows for comparing the effects of HSF1 knockdown and this compound treatment on a cellular phenotype.

Experimental_Workflow cluster_shRNA Lentiviral shRNA Knockdown cluster_this compound This compound Treatment shRNA_design Design/Select shRNA (targeting HSF1) Lentivirus_production Lentivirus Production shRNA_design->Lentivirus_production Transduction Transduce Target Cells Lentivirus_production->Transduction Selection Select with Puromycin Transduction->Selection Knockdown_validation Validate Knockdown (qPCR, Western Blot) Selection->Knockdown_validation Phenotypic_Analysis Phenotypic Analysis (e.g., Proliferation, Apoptosis, Gene Expression) Knockdown_validation->Phenotypic_Analysis NXP800_prep Prepare this compound Stock Solution NXP800_treatment Treat Cells with this compound (dose-response/time-course) NXP800_prep->NXP800_treatment Cell_seeding Seed Target Cells Cell_seeding->NXP800_treatment Endpoint_assay Perform Endpoint Assay NXP800_treatment->Endpoint_assay Endpoint_assay->Phenotypic_Analysis Target_Cells Target Cells Target_Cells->shRNA_design Target_Cells->Transduction Target_Cells->Cell_seeding Comparative_Analysis Comparative Data Analysis Phenotypic_Analysis->Comparative_Analysis

References

Application Note: Establishing and Characterizing NXP800-Resistant Cell Line Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NXP800 is a first-in-class, orally active small molecule inhibitor of the Heat Shock Factor 1 (HSF1) signaling pathway, which also functions as a GCN2 kinase activator.[1][2][3] Its mechanism of action involves the induction of the Integrated Stress Response (ISR) and the Unfolded Protein Response (UPR), leading to the phosphorylation of eIF2α and selective translation of Activating Transcription Factor 4 (ATF4).[3][4][5][6] This cascade ultimately results in anti-tumor activity in various cancer models, including those with ARID1a mutations and castration-resistant prostate cancer.[1][5][6][7][8]

As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the molecular mechanisms that drive resistance to this compound is crucial for identifying patient stratification biomarkers, developing combination therapies to overcome resistance, and designing next-generation inhibitors. This document provides detailed protocols for generating this compound-resistant cancer cell lines and characterizing their phenotypic and mechanistic properties. The primary hypothesized resistance mechanisms involve the adaptive rewiring of UPR signaling pathways to promote cell survival over apoptosis.

Hypothesized Resistance Mechanisms

The chronic ER stress induced by this compound is designed to be cytotoxic. However, cancer cells can develop resistance by co-opting pro-survival branches of the UPR or upregulating protective chaperone proteins. Key potential resistance pathways include:

  • Upregulation of the IRE1α-XBP1 Pathway: This parallel UPR branch can be activated to enhance protein folding capacity and cell survival, compensating for the stress induced by the PERK-ATF4 axis.[9][10][11]

  • Overexpression of HSPA5 (GRP78/BiP): As a master regulator of the UPR, increased levels of the chaperone HSPA5 can buffer ER stress, thereby inhibiting apoptosis and promoting cell survival and drug resistance.[12][13]

  • Modulation of ATF4-Dependent Transcription: While this compound induces ATF4, resistant cells may alter the transcriptional output of ATF4 to favor the expression of pro-survival, antioxidant, and anti-apoptotic genes over pro-apoptotic ones.[14][15][16]

Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes a continuous exposure, dose-escalation method to generate this compound-resistant cell lines.

1.1. Materials

  • Parental cancer cell line sensitive to this compound (e.g., OVCAR3, SK-OV-3 for ovarian cancer; C4-2B for prostate cancer)

  • This compound (powder, to be dissolved in DMSO)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • DMSO (vehicle control)

  • Cell culture flasks (T25, T75)

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hemocytometer or automated cell counter

1.2. Initial GI50 Determination

  • Perform a cell viability assay (see Protocol 2.1) with the parental cell line to determine the initial Growth Inhibition 50 (GI50) concentration of this compound.

  • This value will serve as the starting point for developing resistance.

1.3. Dose-Escalation Procedure

  • Seed parental cells in a T25 flask at a density of 20-30%.

  • After 24 hours, replace the medium with fresh medium containing this compound at a starting concentration equal to the GI25 or GI50 of the parental line. Maintain a parallel culture with an equivalent concentration of DMSO as a vehicle control (parental line).

  • Culture the cells, changing the medium every 3-4 days, until the growth rate of the this compound-treated cells is comparable to the DMSO-treated control cells and they have reached 80-90% confluency. This may take several weeks to months.

  • Once the cells have adapted, passage them and double the concentration of this compound.

  • Repeat the process of adaptation and dose escalation (steps 3-4) incrementally. The goal is to reach a final concentration that is at least 10-fold higher than the initial parental GI50.

  • Once the desired resistance level is achieved, the resistant cell line (e.g., OVCAR3-NXP800R) should be maintained in medium containing the high concentration of this compound.

  • Freeze stocks of the resistant and parental lines at various passages. For experiments, use cells that have been cultured in drug-free medium for at least one week to avoid acute drug effects, while periodically re-confirming the resistant phenotype.

G cluster_setup Setup cluster_escalation Dose Escalation Cycle cluster_validation Validation & Maintenance start Select Parental Cell Line det_gi50 Determine Initial GI50 of this compound start->det_gi50 culture Culture cells with This compound (Start at GI50) det_gi50->culture adapt Wait for growth rate recovery culture->adapt Monitor confluency passage Passage adapted cells adapt->passage increase_dose Double this compound concentration passage->increase_dose stable Establish Stable Resistant Line passage->stable After multiple cycles (>10x GI50) increase_dose->culture Repeat Cycle characterize Characterize Phenotype & Mechanism stable->characterize freeze Cryopreserve Stocks stable->freeze

Workflow for generating this compound-resistant cell lines.
Protocol 2: Phenotypic Characterization of Resistance

2.1. Cell Viability Assay (MTS/XTT)

  • Seed parental and this compound-resistant cells in 96-well plates (5,000 cells/well). Allow cells to attach for 24 hours.

  • Treat cells with a serial dilution of this compound (e.g., 0 to 100 µM) for 72 hours.

  • Add MTS or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure absorbance at 490 nm (MTS) or 450 nm (XTT).

  • Normalize the data to vehicle-treated controls and plot a dose-response curve to calculate the GI50 for each cell line.

2.2. Colony Formation Assay

  • Seed parental and resistant cells in 6-well plates at a low density (e.g., 500-1000 cells/well).

  • After 24 hours, treat the cells with a fixed concentration of this compound (e.g., the GI50 of the parental line) or vehicle control.

  • Allow colonies to form over 10-14 days, replacing the medium with the appropriate drug concentration every 3-4 days.

  • Wash the plates with PBS, fix the colonies with methanol, and stain with 0.5% crystal violet.

  • Count the number of colonies (typically >50 cells) and calculate the plating efficiency and survival fraction.

Data Presentation: Quantifying Resistance

Table 1: this compound Growth Inhibition (GI50) Data
Cell LineThis compound GI50 (µM)Resistance Fold-Change
OVCAR3 (Parental)0.5 ± 0.07-
OVCAR3-NXP800R7.5 ± 0.9115.0
C4-2B (Parental)1.2 ± 0.15-
C4-2B-NXP800R15.8 ± 2.113.2
Data are presented as mean ± SD from three independent experiments.
Table 2: Colony Formation Survival Fraction
Cell LineTreatment (this compound)Survival Fraction (%)
OVCAR3 (Parental)0.5 µM18 ± 4
OVCAR3-NXP800R0.5 µM85 ± 9
C4-2B (Parental)1.2 µM22 ± 6
C4-2B-NXP800R1.2 µM91 ± 7
Survival fraction is normalized to vehicle-treated controls for each cell line.
Protocol 3: Mechanistic Investigation of Resistance

3.1. Immunoblotting (Western Blot)

  • Treat parental and resistant cells with this compound at their respective GI50 concentrations for 24 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per lane on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C. Suggested antibodies:

    • PERK Pathway: p-PERK, PERK, p-eIF2α, eIF2α, ATF4, CHOP

    • IRE1α Pathway: IRE1α, XBP1s

    • Chaperones: HSPA5 (GRP78/BiP), HSF1

    • Loading Control: β-Actin or GAPDH

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an ECL substrate and an imaging system.

G cluster_resistance Potential Resistance Mechanisms This compound This compound GCN2 GCN2 Kinase This compound->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates PERK PERK PERK->eIF2a phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 initiates Apoptosis Apoptosis ATF4->Apoptosis promotes ATF4_survival Pro-Survival ATF4 Targets ATF4->ATF4_survival rewired to IRE1 IRE1α XBP1s XBP1s IRE1->XBP1s upregulated Survival Cell Survival & Drug Resistance XBP1s->Survival HSPA5 HSPA5 (BiP) HSPA5->Survival overexpressed ATF4_survival->Survival

This compound mechanism and hypothesized resistance pathways.

Troubleshooting

IssuePossible CauseSuggested Solution
Cells do not adapt to this compound and dieStarting concentration is too high.Begin dose escalation at a lower concentration (e.g., GI10) and increase the dose in smaller increments.
Resistant phenotype is lost over timeInsufficient drug pressure; clonal drift.Maintain resistant cells in a medium containing a maintenance dose of this compound. Return to frozen stocks of confirmed resistant cells if phenotype is lost.
Inconsistent results in mechanistic assaysCells are in different growth phases; passage number is too high.Ensure parental and resistant cells are at a similar passage number and confluency when harvested for experiments. Perform experiments with recently thawed cells.

Conclusion

The generation and characterization of this compound-resistant cell lines are indispensable tools for cancer research and drug development. The protocols outlined in this application note provide a robust framework for establishing these models. Investigating the adaptive signaling pathways, such as the upregulation of the IRE1α-XBP1 axis and HSPA5 expression, will provide critical insights into the acquired resistance to HSF1 pathway inhibition and may unveil novel therapeutic strategies to enhance the efficacy of this compound.

References

Troubleshooting & Optimization

NXP800 solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NXP800. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as CCT361814, is a potent and orally active small-molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway.[1][2] It is being investigated for its potential in cancer research.[1] this compound has been shown to activate the GCN2 kinase, which is part of the integrated stress response (ISR).[3][4] This activation can lead to the inhibition of cancer cell growth.[4][5]

Q2: What is the primary application of this compound?

A2: this compound is primarily used in cancer research.[1] Studies have shown its potential in treating various cancers, including ARID1a-mutated ovarian carcinoma.[3][6]

Q3: What are the known physicochemical properties of this compound?

A3: this compound is a synthetic organic compound with the molecular formula C₃₂H₃₂FN₅O₄ and a molecular weight of 569.63 g/mol . It is a bisamide derivative and is known to have poor aqueous solubility.[7][8]

Troubleshooting Guide: this compound Solubility Issues

A common challenge encountered when working with this compound is its low solubility in aqueous buffers, which can lead to precipitation and inconsistent experimental results. This guide provides systematic troubleshooting strategies to address these issues.

Problem: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous experimental buffer (e.g., PBS, cell culture media).

Cause: This is a common phenomenon for hydrophobic compounds. DMSO is a strong organic solvent that can dissolve this compound at high concentrations. However, when this DMSO stock is diluted into an aqueous buffer, the polarity of the solvent system increases dramatically, causing the poorly soluble this compound to crash out of solution.

Solutions:

Below are several strategies to improve the solubility of this compound in aqueous buffers. It is recommended to try these approaches sequentially, starting with the simplest method.

Optimize Final DMSO Concentration

Ensure the final concentration of DMSO in your working solution is as low as possible, ideally ≤ 0.5%, to minimize solvent-induced toxicity in cell-based assays. However, a slightly higher DMSO concentration (e.g., up to 1%) may be necessary to maintain this compound solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

pH Adjustment of the Aqueous Buffer

Experimental Protocol for pH Adjustment:

  • Prepare a series of your desired aqueous buffer (e.g., citrate (B86180) buffer, phosphate (B84403) buffer) with pH values ranging from 5.0 to 7.4.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Spike a small volume of the this compound DMSO stock into each buffer to achieve the desired final concentration.

  • Vortex or mix vigorously immediately upon addition.

  • Visually inspect for precipitation immediately and after a defined period (e.g., 1 hour) at the experimental temperature.

  • If a spectrophotometer is available, measure the absorbance of the solutions to quantify the amount of soluble this compound.

Use of Co-solvents and Solubilizing Agents

Incorporating co-solvents or other solubilizing agents into the aqueous buffer can enhance the solubility of hydrophobic compounds.

Quantitative Solubility Data for this compound and Analogs

The following table summarizes the available quantitative solubility data for this compound and a related analog. This data can be used as a starting point for optimizing your experimental conditions.

CompoundBuffer SystempHSolubility (µM)Reference
This compound (CCT361814) Phosphate Buffer7.4~80 (Kinetic Solubility)[7][8]
N-methylpiperazine derivative (Analog of this compound)Phosphate Buffer7.4~80 (Kinetic Solubility)[8]

Recommended Solubilizing Agents:

AgentTypeRecommended Starting ConcentrationNotes
Ethanol (B145695)Co-solvent1-5% (v/v)Ensure compatibility with your experimental system as ethanol can have biological effects.
Polyethylene glycol 400 (PEG 400)Co-solvent5-10% (v/v)Generally well-tolerated in cell culture.
Tween® 80 or Pluronic® F-68Surfactant0.01-0.1% (v/v)Forms micelles that can encapsulate hydrophobic compounds.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1-5% (w/v)Forms inclusion complexes with hydrophobic molecules. A known successful formulation for in vivo studies used 90% hydroxypropyl-β-cyclodextrin/citrate buffer, pH 5.[5]

Experimental Protocol for Using Solubilizing Agents:

  • Prepare your aqueous buffer containing the desired concentration of the solubilizing agent.

  • Gently warm the buffer to 37°C to aid in the dissolution of the agent.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Add the this compound DMSO stock to the buffer containing the solubilizing agent while vortexing.

  • Visually inspect for precipitation.

Experimental Protocols

In Vitro Cell-Based Assay Protocol

This protocol provides a general workflow for treating cultured cells with this compound.

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% sterile DMSO.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Prepare serial dilutions of the this compound stock in 100% DMSO.

    • Dilute the DMSO-NXP800 solutions into pre-warmed cell culture medium to the final desired concentrations. The final DMSO concentration should be kept constant across all treatments and the vehicle control (typically ≤ 0.5%).

    • Crucial Step: Add the this compound/DMSO solution to the cell culture medium and immediately mix thoroughly by pipetting or gentle vortexing. Do not add the medium to the DMSO stock.

  • Cell Treatment:

    • Remove the existing medium from your cultured cells.

    • Add the medium containing the final concentration of this compound (and the corresponding vehicle control) to the cells.

    • Incubate the cells for the desired experimental duration.

In Vivo Formulation Protocol

The following formulation has been successfully used for in vivo studies with this compound.[5]

  • Vehicle Preparation:

    • Prepare a solution of 10% DMSO and 90% hydroxypropyl-β-cyclodextrin/citrate buffer, pH 5.

  • This compound Formulation:

    • Dissolve the required amount of this compound in the vehicle to achieve the desired final concentration (e.g., 35 mg/kg).

    • Ensure complete dissolution, using sonication if necessary.

    • The formulation should be prepared fresh before administration.

Signaling Pathway and Workflow Diagrams

Below are diagrams illustrating the mechanism of action of this compound and a general experimental workflow for its use.

NXP800_Mechanism_of_Action This compound Mechanism of Action This compound This compound GCN2 GCN2 Kinase This compound->GCN2 activates HSF1_pathway HSF1 Pathway This compound->HSF1_pathway inhibits ISR Integrated Stress Response (ISR) GCN2->ISR activates Cell_Growth Cancer Cell Growth and Proliferation HSF1_pathway->Cell_Growth promotes ISR->Cell_Growth inhibits

This compound inhibits the HSF1 pathway and activates the GCN2 kinase, leading to the inhibition of cancer cell growth.

NXP800_Experimental_Workflow General Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM this compound stock in 100% DMSO Working_Solution Dilute stock into aqueous buffer/medium Stock_Solution->Working_Solution Cell_Treatment Treat cells with this compound working solution Working_Solution->Cell_Treatment Incubation Incubate for experimental duration Cell_Treatment->Incubation Data_Collection Collect data (e.g., viability, protein expression) Incubation->Data_Collection Results Analyze and interpret results Data_Collection->Results

A simplified workflow for using this compound in cell-based experiments.

References

Technical Support Center: Understanding Potential Off-Target Effects of Kinase Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed in vitro off-target profiles for the specific compound NXP800 are not extensively available in the public domain. This compound is identified as a first-in-class inhibitor of the HSF1 pathway, acting through the activation of GCN2 kinase.[1][2][3][4] While it is reported to have a "clean profile" in broad safety assays, specific off-target kinase interaction data is limited.[5]

To provide researchers with a practical guide to potential off-target effects of kinase inhibitors, this resource will use Sunitinib , a well-characterized multi-targeted tyrosine kinase inhibitor, as a representative example. The principles and troubleshooting strategies outlined here are broadly applicable to the study of other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in in vitro experiments?

Q2: My cells are showing unexpected toxicity or a phenotype opposite to what I predicted. Could this be an off-target effect?

A2: Yes, this is a strong possibility. For example, Sunitinib is known to induce cardiotoxicity through the off-target inhibition of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[8][9][10] This can lead to mitochondrial dysfunction and apoptosis in cardiomyocytes.[8][10] If your experimental cell type is sensitive to metabolic stress, you might observe similar toxicities. Paradoxical effects, such as increased proliferation when inhibition is expected, can also occur if the inhibitor affects a kinase in a negative feedback loop.[7]

Q3: I'm observing altered efficacy of another drug when co-administered with my kinase inhibitor. Is this an off-target interaction?

A3: It is possible. Some kinase inhibitors can interact with drug transporters. Sunitinib, for instance, has been shown to inhibit P-glycoprotein (ABCB1) and ABCG2, which are ATP-binding cassette (ABC) transporters responsible for pumping a wide range of drugs out of cells.[9] Inhibition of these transporters can increase the intracellular concentration and potential toxicity of co-administered compounds that are substrates for these transporters.

Troubleshooting Guide

Observed Issue Potential Off-Target Cause (using Sunitinib as an example) Recommended Troubleshooting Steps
Unexpectedly high levels of apoptosis or cell death, especially in metabolically active cells. Inhibition of kinases crucial for cell survival and metabolism, such as AMPK.[8][9][10]1. Perform a dose-response curve: Determine the IC50 for your intended target and use the lowest effective concentration. 2. Assess metabolic health: Measure ATP levels, mitochondrial membrane potential, and key metabolic markers. 3. Use a structurally unrelated inhibitor: Confirm the phenotype with a different inhibitor for the same primary target.
Alterations in cellular energy levels or metabolic pathways. Inhibition of AMPK, a central regulator of metabolism.[8][9][11]1. Measure AMPK activity: Assess the phosphorylation status of AMPK and its downstream targets (e.g., ACC). 2. Supplement with metabolic substrates: Determine if providing key metabolites can rescue the phenotype.
Unexpected changes in cell signaling pathways unrelated to the primary target. The inhibitor may have a broad kinase inhibition profile. Sunitinib inhibits multiple receptor tyrosine kinases including VEGFRs, PDGFRs, and c-KIT.[8]1. Consult kinase profiling data: Review published data on the inhibitor's selectivity. 2. Perform a phospho-proteomics screen: Identify unexpected changes in global protein phosphorylation. 3. Use knockout/knockdown cell lines: Validate that the observed effect is dependent on the off-target kinase.

Quantitative Data on Sunitinib Off-Target Effects

The following table summarizes the inhibitory activity of Sunitinib against its primary targets and selected off-target kinases. Note that IC50 values can vary depending on the specific assay conditions.

Target Kinase Reported IC50 (nM) Biological Function Reference
VEGFR2 (KDR) 9Angiogenesis, cell proliferation[8]
PDGFRβ 2Cell proliferation, migration[8]
c-KIT 1Cell survival, proliferation[8]
FLT3 1Hematopoietic stem cell proliferation[8]
RET 1.5Neuronal development, cell survival[8]
AMPK (Off-Target) ~1000 (in vitro kinase assay)Cellular energy homeostasis[8]
RSK1 (Off-Target) Potent inhibition at therapeutic concentrationsCell survival, proliferation[11]

Experimental Protocols

Protocol 1: Western Blot Analysis of On-Target and Off-Target Kinase Phosphorylation

This protocol is designed to assess the phosphorylation status of a target kinase and a potential off-target kinase in response to inhibitor treatment.

Materials:

  • Cell line of interest

  • Kinase inhibitor (e.g., Sunitinib)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-AMPK, anti-total-AMPK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Protein concentration assay kit (e.g., BCA)

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with varying concentrations of the kinase inhibitor (and a vehicle control, e.g., DMSO) for the desired time period.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and block with 5% non-fat milk or BSA.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_seeding Seed Cells treatment Treat Cells with Inhibitor cell_seeding->treatment inhibitor_prep Prepare Inhibitor Concentrations inhibitor_prep->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot lysis->western_blot data_analysis Data Analysis western_blot->data_analysis

Experimental workflow for assessing kinase inhibition.

signaling_pathway Sunitinib Sunitinib VEGFR VEGFR (On-Target) Sunitinib->VEGFR Inhibits AMPK AMPK (Off-Target) Sunitinib->AMPK Inhibits Angiogenesis Angiogenesis / Proliferation VEGFR->Angiogenesis Promotes Metabolism Cellular Metabolism AMPK->Metabolism Regulates Cell_Survival Cell Survival Angiogenesis->Cell_Survival Metabolism->Cell_Survival

On-target vs. off-target effects of Sunitinib.

troubleshooting_logic Start Unexpected Phenotype Observed Check_Concentration Is inhibitor concentration >> IC50 for primary target? Start->Check_Concentration Use_Lower_Conc Action: Lower inhibitor concentration Check_Concentration->Use_Lower_Conc Yes Consult_Profile Consult known kinase selectivity profile Check_Concentration->Consult_Profile No Use_Lower_Conc->Start Alternative_Inhibitor Does an alternative inhibitor for the same target produce the same phenotype? Consult_Profile->Alternative_Inhibitor On_Target Conclusion: Likely on-target effect Alternative_Inhibitor->On_Target Yes Off_Target Conclusion: Likely off-target effect Alternative_Inhibitor->Off_Target No

Troubleshooting logic for unexpected phenotypes.

References

Technical Support Center: Managing NXP800-Induced Thrombocytopenia in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering NXP800-induced thrombocytopenia in animal models. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available small molecule that functions as a first-in-class activator of the GCN2 kinase and an inhibitor of the HSF1 stress response pathway.[1][2][3][4][5][6][7][8] It has shown anti-tumor activity in preclinical models of various cancers, including those with ARID1a mutations.[9][10]

Q2: Is thrombocytopenia a known side effect of this compound?

A2: Yes, thrombocytopenia (a low platelet count) has been observed as a significant and dose-limiting toxicity in clinical trials of this compound in human patients.[1][11][12] While specific preclinical data on this compound-induced thrombocytopenia in animal models is not extensively published, it is a critical aspect to monitor during in vivo studies.

Q3: What are the potential mechanisms of this compound-induced thrombocytopenia?

A3: The exact mechanism of this compound-induced thrombocytopenia is not yet fully elucidated. However, based on its known targets and general principles of drug-induced thrombocytopenia, potential mechanisms could include:

  • Bone Marrow Suppression: this compound, as an anti-neoplastic agent, may directly affect the proliferation and differentiation of megakaryocytes, the precursor cells of platelets, in the bone marrow.[13][14] This could be a downstream consequence of GCN2 activation or HSF1 pathway inhibition, which play roles in cellular stress responses and protein synthesis.

  • Immune-Mediated Destruction: While less common for small molecules of this class, drug-induced immune thrombocytopenia (DITP) is a possibility.[13] This would involve the formation of drug-dependent antibodies that lead to the clearance of platelets from circulation.

Q4: How can I monitor for thrombocytopenia in my animal models?

A4: Regular monitoring of platelet counts is crucial. This can be achieved through:

  • Automated Hematology Analyzers: These provide rapid and accurate platelet counts from small blood volumes.

  • Manual Platelet Counting: Using a hemocytometer is a classic and reliable method.

  • Flow Cytometry: This method can provide accurate platelet counts and can also be used to assess platelet activation markers.

Blood samples can be collected via various methods, such as tail vein, saphenous vein, or retro-orbital sinus sampling, depending on the experimental design and institutional guidelines.

Troubleshooting Guide

This guide provides a structured approach to identifying and managing this compound-induced thrombocytopenia in your animal studies.

Problem: Significant decrease in platelet counts observed after this compound administration.

Table 1: Troubleshooting this compound-Induced Thrombocytopenia

Potential Cause Troubleshooting Steps Recommended Action
Dose-Dependent Toxicity 1. Review the dosing regimen. 2. Compare with any available preclinical or clinical data on this compound dosing and toxicity.[1][11] 3. Perform a dose-response study to identify the maximum tolerated dose (MTD) in your specific animal model.- Consider dose reduction. - Implement an intermittent dosing schedule (e.g., 5 days on, 2 days off), which has been shown to mitigate thrombocytopenia in clinical trials.[1][11]
Bone Marrow Suppression 1. Perform a complete blood count (CBC) to assess other hematopoietic lineages (red and white blood cells). 2. Conduct a histological analysis of the bone marrow to evaluate megakaryocyte numbers and morphology. 3. Perform a colony-forming unit-megakaryocyte (CFU-Mk) assay to assess the proliferative capacity of megakaryocyte progenitors.- If pancytopenia is observed, it suggests broad myelosuppression. - A specific reduction in megakaryocytes points towards a targeted effect on platelet production. - A reduced number of colonies in the CFU-Mk assay indicates impaired progenitor function.
Immune-Mediated Platelet Destruction 1. Test for the presence of drug-dependent anti-platelet antibodies in the animal's serum. 2. Perform in vivo platelet clearance studies using labeled platelets.- Detection of antibodies confirms an immune mechanism. - Faster clearance of platelets in this compound-treated animals compared to controls would support an immune-mediated or other destructive process.
Impaired Platelet Function 1. Assess platelet aggregation in response to various agonists (e.g., ADP, collagen). 2. Perform in vivo bleeding time assays (e.g., tail bleeding time).- Reduced aggregation or prolonged bleeding time may indicate a functional defect in the circulating platelets.

Experimental Protocols

Protocol 1: Monitoring Platelet Counts in Mice

1. Blood Collection:

  • Collect 20-50 µL of blood from the tail vein or saphenous vein into a tube containing an anticoagulant (e.g., EDTA). 2. Platelet Counting:
  • Automated Analyzer: Follow the manufacturer's instructions for the specific hematology analyzer used.
  • Manual Counting:
  • Dilute the blood sample 1:100 with 1% ammonium (B1175870) oxalate.
  • Load the diluted sample onto a hemocytometer.
  • Allow the platelets to settle for 10-15 minutes in a humidified chamber.
  • Count the platelets in the central 25 squares under a phase-contrast microscope at 400x magnification.
  • Calculate the platelet count per microliter: Platelets/µL = (Number of platelets counted x Dilution factor x 10) / Area counted (mm²).

Protocol 2: In Vivo Platelet Function Assessment - Tail Bleeding Time

1. Animal Preparation:

  • Anesthetize the mouse according to approved institutional protocols.
  • Place the mouse on a heated pad to maintain body temperature. 2. Procedure:
  • Immerse the tail in warm saline (37°C) for 1 minute to dilate the blood vessels.
  • Carefully dry the tail.
  • Using a sterile scalpel blade, make a clean transection of the tail 3 mm from the tip.
  • Immediately start a stopwatch.
  • Gently blot the drop of blood with filter paper every 15 seconds, without touching the wound.
  • Stop the stopwatch when bleeding ceases (no blood on the filter paper for 30 seconds). 3. Data Analysis:
  • Record the time to cessation of bleeding. Compare the bleeding times between this compound-treated and vehicle-treated animals.

Protocol 3: Colony-Forming Unit-Megakaryocyte (CFU-Mk) Assay

1. Bone Marrow Cell Isolation:

  • Euthanize the mouse and dissect the femurs and tibias.
  • Flush the bone marrow from the bones using Iscove's Modified Dulbecco's Medium (IMDM) with 2% fetal bovine serum (FBS).
  • Create a single-cell suspension by passing the marrow through a 70 µm cell strainer.
  • Perform a red blood cell lysis if necessary.
  • Count the viable nucleated cells. 2. Cell Culture:
  • Prepare a methylcellulose-based medium (e.g., MegaCult™-C) containing recombinant thrombopoietin (TPO) and other cytokines as recommended by the manufacturer.
  • Plate the bone marrow cells at a density of 5 x 10⁴ to 1 x 10⁵ cells/mL in the semi-solid medium.
  • Incubate the cultures at 37°C in a humidified incubator with 5% CO₂ for 7-10 days. 3. Colony Staining and Counting:
  • Fix and stain the cultures for a megakaryocyte-specific marker (e.g., acetylcholinesterase for murine cells or CD41 for human cells).
  • Count the number of CFU-Mk colonies (defined as clusters of 3 or more megakaryocytes) under a microscope. 4. Data Analysis:
  • Compare the number of CFU-Mk colonies between this compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows

GCN2_Activation_Pathway cluster_stress Cellular Stress cluster_activation GCN2 Activation cluster_downstream Downstream Effects Amino_Acid_Deprivation Amino Acid Deprivation Uncharged_tRNA Uncharged tRNA Accumulation Amino_Acid_Deprivation->Uncharged_tRNA This compound This compound GCN2_Active GCN2 (Active) This compound->GCN2_Active Activates Uncharged_tRNA->GCN2_Active GCN2_Inactive GCN2 (Inactive) eIF2a_P p-eIF2α GCN2_Active->eIF2a_P Phosphorylates eIF2a eIF2α Global_Translation Global Protein Translation Inhibition eIF2a_P->Global_Translation ATF4_Translation ATF4 mRNA Translation eIF2a_P->ATF4_Translation Promotes ISR_Genes Integrated Stress Response (ISR) Genes ATF4_Translation->ISR_Genes Induces

HSF1_Inhibition_Pathway cluster_stress Cellular Stress cluster_activation HSF1 Activation cluster_downstream Downstream Effects Proteotoxic_Stress Proteotoxic Stress HSF1_Trimer HSF1 Trimer (Active) Proteotoxic_Stress->HSF1_Trimer HSF1_Monomer HSF1 Monomer HSE Heat Shock Element (HSE) HSF1_Trimer->HSE Binds to This compound This compound This compound->HSF1_Trimer Inhibits HSP_Genes Heat Shock Protein (HSP) Gene Transcription HSE->HSP_Genes Cell_Survival Cancer Cell Survival/Proliferation HSP_Genes->Cell_Survival Promotes

TPO_Signaling_Pathway cluster_receptor Receptor Activation cluster_pathways Downstream Signaling cluster_outcome Cellular Response TPO Thrombopoietin (TPO) MPL MPL Receptor TPO->MPL Binds JAK2 JAK2 MPL->JAK2 Activates STAT STAT3/5 JAK2->STAT Phosphorylates PI3K PI3K JAK2->PI3K MAPK Ras/MAPK JAK2->MAPK Proliferation Proliferation STAT->Proliferation AKT Akt PI3K->AKT Survival Survival AKT->Survival Differentiation Differentiation MAPK->Differentiation

Experimental_Workflow Start Start: this compound Treatment in Animal Model Monitor_Platelets Monitor Platelet Counts (Weekly/Bi-weekly) Start->Monitor_Platelets Thrombocytopenia_Observed Significant Platelet Drop Observed? Monitor_Platelets->Thrombocytopenia_Observed No_Thrombocytopenia Continue Monitoring Thrombocytopenia_Observed->No_Thrombocytopenia No Troubleshoot Initiate Troubleshooting Thrombocytopenia_Observed->Troubleshoot Yes No_Thrombocytopenia->Monitor_Platelets Dose_Modification Dose/Schedule Modification Troubleshoot->Dose_Modification BM_Analysis Bone Marrow Analysis (Histology, CFU-Mk) Troubleshoot->BM_Analysis Platelet_Function Platelet Function Assays (Bleeding Time) Troubleshoot->Platelet_Function Immune_Analysis Immune Analysis (Anti-platelet antibodies) Troubleshoot->Immune_Analysis Data_Interpretation Data Interpretation & Mechanism Hypothesis Dose_Modification->Data_Interpretation BM_Analysis->Data_Interpretation Platelet_Function->Data_Interpretation Immune_Analysis->Data_Interpretation

References

NXP800 treatment-emergent adverse effects in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel GCN2 kinase activator, NXP800, in a preclinical setting. The information is based on publicly available data and general protocols for preclinical toxicology studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an oral, small molecule activator of the GCN2 kinase.[1] Activation of GCN2 is a key part of the integrated stress response (ISR). This leads to the phosphorylation of eIF2α, which in turn results in the selective translation of Activating Transcription Factor 4 (ATF4).[2][3][4] The chronic activation of the ISR can lead to cancer cell death.[5] This mechanism has shown potent anti-proliferative activity in various cancer cell lines.

Q2: What are the expected treatment-emergent adverse effects of this compound in preclinical models?

A2: While detailed preclinical toxicology reports for this compound are not publicly available, early clinical trial data suggests that adverse events observed in humans were consistent with preclinical findings.[5] Therefore, researchers may observe the following treatment-emergent adverse effects in animal models:

  • Gastrointestinal: Nausea, vomiting, diarrhea, constipation, decreased appetite.[6]

  • General: Fatigue, weight loss.

  • Hematological: Thrombocytopenia (low platelet count).[6]

  • Biochemical: Transient increases in liver enzymes (e.g., aspartate aminotransferase).[6]

Q3: We are observing significant thrombocytopenia in our animal models. Is this an expected finding?

A3: Yes, thrombocytopenia has been reported as a treatment-emergent adverse event in early clinical studies of this compound.[6] Therefore, it is a potential adverse effect to monitor in preclinical toxicology studies. In a phase 1b clinical trial, Grade 4 thrombocytopenia was observed in three of four patients on a continuous dosing schedule. An intermittent dosing schedule (5 days on/2 days off) reduced the highest grade of thrombocytopenia to Grade 2 in one of eight patients.[7][8]

Q4: What is a general approach to troubleshooting unexpected toxicity in our preclinical study?

A4: If you observe unexpected toxicity, a systematic approach is crucial. First, confirm the finding by repeating the measurement and ensuring there are no technical errors (e.g., in blood collection or analysis). Review your dosing calculations and administration technique to rule out errors. It's also important to consider the health status of the animal models. If the toxicity is confirmed, you may need to consider dose reduction, a change in the dosing schedule (e.g., intermittent dosing), or the introduction of supportive care measures, depending on the nature of the adverse effect.

Troubleshooting Guides

Troubleshooting Guide 1: Managing Gastrointestinal Distress

If your animal models are exhibiting signs of gastrointestinal distress such as diarrhea, vomiting, or significant weight loss, consider the following:

  • Dose and Schedule Modification: Evaluate if a lower dose or an intermittent dosing schedule can mitigate these effects while maintaining efficacy.

  • Supportive Care: Ensure animals have easy access to hydration and palatable food. Anti-diarrheal or anti-emetic agents may be considered, but their potential interaction with this compound should be evaluated.

  • Pathological Assessment: At the end of the study, ensure a thorough gross and histopathological examination of the gastrointestinal tract is conducted to understand the underlying cause of the distress.

Troubleshooting Guide 2: Investigating Elevated Liver Enzymes

Transient increases in liver enzymes may be observed. Here is a troubleshooting workflow:

  • Confirm the Finding: Repeat the liver function tests to confirm the elevation.

  • Monitor Trends: Continue to monitor the enzyme levels over time. A transient, non-progressive increase may be manageable.

  • Histopathology: Conduct a thorough histopathological examination of the liver at necropsy to look for any cellular damage, inflammation, or other abnormalities that could correlate with the enzyme elevations.

  • Consider Dose Adjustment: If the elevations are severe or progressive, a dose reduction may be necessary for subsequent cohorts.

Data Presentation

Table 1: Summary of Potential this compound Treatment-Emergent Adverse Effects in Preclinical Studies (Inferred from Phase 1a/1b Clinical Data)

System Organ ClassAdverse EffectPotential Preclinical Observations
Gastrointestinal Nausea, Vomiting, Diarrhea, ConstipationChanges in food consumption, weight loss, altered fecal consistency, signs of abdominal discomfort.
General Fatigue, Decreased AppetiteReduced activity in cages, decreased food intake, weight loss.
Hematological ThrombocytopeniaLowered platelet counts in complete blood count (CBC) analysis.
Hepatobiliary Increased Aspartate Aminotransferase (AST)Elevated AST levels in serum biochemistry panels.

Note: This table is based on adverse events reported in early-stage human trials and is intended to guide preclinical observation. The frequency and severity in animal models may vary.

Experimental Protocols

General Protocol for a Repeated-Dose Oral Toxicity Study

This is a generalized protocol and should be adapted for specific research needs.

  • Animal Model: Select two species, typically one rodent (e.g., Sprague-Dawley rat) and one non-rodent (e.g., Beagle dog), as per standard guidelines.[9]

  • Groups: Include a control group (vehicle only) and at least three dose levels of this compound (low, mid, and high). The high dose should aim to be the maximum tolerated dose (MTD).[10]

  • Administration: Administer this compound orally (e.g., by gavage for rodents) once daily for a predetermined duration (e.g., 28 days).

  • Monitoring:

    • Daily: Clinical signs of toxicity, food and water consumption, and body weight.

    • Weekly: Detailed physical examination.

    • Periodic Blood Sampling: For hematology (complete blood count) and clinical chemistry (including liver enzymes).

  • Terminal Procedures:

    • At the end of the dosing period, conduct a full necropsy.

    • Collect organ weights.

    • Perform histopathological examination of a comprehensive list of tissues from the control and high-dose groups.

Mandatory Visualizations

Signaling Pathway of this compound

NXP800_Pathway This compound This compound GCN2 GCN2 Kinase This compound->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 Translation eIF2a_P->ATF4 Promotes ISR Integrated Stress Response (ISR) Genes ATF4->ISR Induces Transcription Apoptosis Cancer Cell Apoptosis ISR->Apoptosis Leads to

Caption: Proposed signaling pathway for this compound via GCN2 kinase activation.

Troubleshooting Workflow for Thrombocytopenia

Troubleshooting_Thrombocytopenia start Observation: Low Platelet Count confirm Confirm Finding: - Repeat CBC - Check for platelet clumping (use citrate/heparin tube) start->confirm is_confirmed Is finding confirmed? confirm->is_confirmed investigate_cause Investigate Other Causes: - Animal health status - Concurrent medications is_confirmed->investigate_cause Yes no_issue No issue found. Review collection/ analysis technique. is_confirmed->no_issue No modify_protocol Modify Study Protocol: - Consider dose reduction - Evaluate intermittent dosing (e.g., 5 days on / 2 days off) investigate_cause->modify_protocol end Continue Monitoring modify_protocol->end

References

Technical Support Center: NXP800 P-glycoprotein (P-gp) Efflux Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NXP800 who are encountering challenges related to P-glycoprotein (P-gp) mediated efflux.

Frequently Asked Questions (FAQs)

Q1: Is this compound a substrate of P-glycoprotein (P-gp)?

Yes, this compound is a known substrate of the P-glycoprotein (P-gp) efflux pump. During its preclinical development, medicinal chemistry efforts were specifically aimed at reducing its active removal from cells by P-gp to improve its pharmaceutical properties.[1] Therefore, in experimental systems with high P-gp expression, researchers may observe lower than expected intracellular concentrations and reduced efficacy of this compound.

Q2: What are the common indicators of P-gp-mediated efflux of this compound in my experiments?

Common indicators that P-gp is actively effluxing this compound in your cellular assays include:

  • Reduced Potency in P-gp Overexpressing Cells: A significant increase in the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of this compound in cell lines known to overexpress P-gp (e.g., NCI/ADR-RES, MES-SA/Dx5, KB-V1) compared to their parental, P-gp low-expressing counterparts (e.g., OVCAR-8, MES-SA, KB-3-1).

  • Low Intracellular Accumulation: Direct measurement of intracellular this compound concentrations (e.g., via LC-MS/MS) reveals significantly lower levels in P-gp-high cells compared to P-gp-low cells.

  • Reversal of Resistance with P-gp Inhibitors: The potency of this compound is restored or significantly increased in P-gp overexpressing cells when co-administered with a known P-gp inhibitor.

Q3: Which P-gp inhibitors are recommended for use with this compound in in vitro experiments?

Several P-gp inhibitors can be used in in vitro settings to mitigate this compound efflux. The choice of inhibitor may depend on the specific experimental goals and cell type. Commonly used inhibitors include:

  • Verapamil (B1683045): A first-generation P-gp inhibitor. It is widely used but may have off-target effects on calcium channels at higher concentrations.[2][3][4][5]

  • Elacridar (GF120918): A potent and specific third-generation P-gp and BCRP inhibitor.

  • Tariquidar (XR9576): A potent and specific third-generation P-gp inhibitor.[6][7][8]

It is crucial to determine the optimal, non-toxic concentration of the chosen inhibitor for your specific cell line through preliminary dose-response experiments.

Q4: How do I select an appropriate cell line for studying this compound and P-gp interactions?

A paired cell line model is highly recommended. This typically involves a parental cell line with low or basal P-gp expression and a derived, drug-resistant cell line that overexpresses P-gp. This allows for direct comparison of this compound activity with and without significant P-gp-mediated efflux.

Recommended Paired Cell Lines for P-gp Studies:

Parental Cell Line (Low P-gp)P-gp Overexpressing Cell Line
OVCAR-8NCI/ADR-RES
MES-SAMES-SA/Dx5
KB-3-1KB-V1
A2780A2780/ADR

Troubleshooting Guides

Problem 1: Unexpectedly high IC50 value for this compound in my cancer cell line.

Possible Cause: Your cell line may have high endogenous or acquired expression of P-glycoprotein, leading to the efflux of this compound and apparent resistance.

Troubleshooting Steps:

  • Assess P-gp Expression:

    • Western Blot: Perform a Western blot to determine the protein levels of P-gp (also known as ABCB1 or MDR1) in your cell line compared to a known P-gp negative and positive control cell line.

    • qRT-PCR: Quantify the mRNA expression level of the ABCB1 gene.

    • Flow Cytometry: Use a fluorescently-labeled P-gp antibody to quantify surface expression.

  • Functional P-gp Activity Assay:

    • Perform a functional assay using a known fluorescent P-gp substrate like Rhodamine 123 or Calcein-AM. Reduced accumulation of the fluorescent substrate, which is reversible upon treatment with a P-gp inhibitor (e.g., Verapamil), indicates functional P-gp activity.

  • Co-treatment with a P-gp Inhibitor:

    • Run a dose-response experiment with this compound in the presence of a non-toxic concentration of a P-gp inhibitor (e.g., 10 µM Verapamil or 1 µM Elacridar). A significant leftward shift in the this compound dose-response curve (i.e., a lower IC50 value) strongly suggests that P-gp efflux is contributing to the reduced potency.

Hypothetical Data Example: Effect of Verapamil on this compound IC50 in a P-gp Overexpressing Cell Line

Treatment ConditionThis compound IC50 (nM)Fold-Shift in IC50
This compound alone850-
This compound + 10 µM Verapamil7511.3

A significant fold-shift in the IC50 value, as shown above, indicates that P-gp efflux is a major factor in the apparent resistance to this compound in this cell line.

Problem 2: Inconsistent results in this compound cellular accumulation assays.

Possible Cause: Variability in experimental conditions can significantly impact P-gp function and, consequently, this compound accumulation.

Troubleshooting Steps:

  • Standardize Cell Seeding Density: P-gp expression and activity can be influenced by cell confluency. Ensure that cells are seeded at a consistent density and are in the exponential growth phase at the time of the experiment.

  • Serum Concentration: Serum components can sometimes interfere with P-gp activity.[9] Consider performing the final incubation step in serum-free or low-serum media, but first, validate that this does not negatively impact cell viability within the timeframe of your assay.

  • Optimize Incubation Times:

    • This compound Incubation: Determine the optimal incubation time for this compound to reach a steady-state intracellular concentration. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to identify the point at which accumulation plateaus.

    • P-gp Inhibitor Pre-incubation: Pre-incubating the cells with the P-gp inhibitor (e.g., for 30-60 minutes) before adding this compound can enhance the inhibition of P-gp activity.

  • Ensure Complete Cell Lysis: Incomplete cell lysis will lead to an underestimation of the intracellular this compound concentration. Validate your lysis procedure to ensure complete recovery of the intracellular contents for analysis (e.g., by LC-MS/MS).

Experimental Protocols & Visualizations

Protocol 1: Determining the Effect of P-gp Inhibition on this compound Potency

This protocol outlines a method to assess whether P-gp inhibition sensitizes resistant cells to this compound.

Methodology:

  • Cell Seeding: Seed a P-gp overexpressing cell line (e.g., NCI/ADR-RES) and its parental counterpart (e.g., OVCAR-8) in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.

  • P-gp Inhibitor Pre-treatment: Prepare two sets of plates. To one set, add media containing a fixed, non-toxic concentration of a P-gp inhibitor (e.g., 10 µM Verapamil). To the other set, add media without the inhibitor. Incubate for 1 hour.

  • This compound Treatment: Add this compound in a serial dilution to both sets of plates.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assay: Determine cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo®.

  • Data Analysis: Calculate the IC50 values for this compound in each condition (with and without the P-gp inhibitor) for both cell lines.

Expected Outcome Visualization:

G cluster_0 Parental Cells (Low P-gp) cluster_1 Resistant Cells (High P-gp) a This compound Alone IC50 ≈ 50 nM b This compound + Verapamil IC50 ≈ 45 nM a->b Minimal Change c This compound Alone IC50 ≈ 850 nM d This compound + Verapamil IC50 ≈ 75 nM c->d Significant IC50 Shift

Expected shift in this compound IC50 with P-gp inhibition.
Protocol 2: this compound Cellular Accumulation Assay

This protocol measures the intracellular concentration of this compound.

Methodology:

  • Cell Seeding: Seed a P-gp overexpressing cell line in 6-well plates and allow to adhere.

  • Pre-treatment: Treat the cells with or without a P-gp inhibitor (e.g., 10 µM Verapamil) for 1 hour.

  • This compound Incubation: Add a fixed concentration of this compound (e.g., 1 µM) to all wells and incubate for 2 hours.

  • Washing: Aspirate the media and wash the cell monolayer three times with ice-cold PBS to remove extracellular this compound.

  • Cell Lysis: Add a suitable lysis buffer (e.g., RIPA buffer or methanol/water mixture) to each well.

  • Sample Collection: Scrape the cells and collect the lysate.

  • Quantification: Quantify the this compound concentration in the lysate using a validated LC-MS/MS method. Normalize the concentration to the total protein content of the lysate (determined by a BCA assay).

Workflow Visualization:

G start Seed Cells pretreat Pre-treat with P-gp Inhibitor start->pretreat add_nxp Add this compound pretreat->add_nxp wash Wash with ice-cold PBS add_nxp->wash lyse Lyse Cells wash->lyse quantify Quantify this compound (LC-MS/MS) lyse->quantify end Analyze Data quantify->end

Workflow for this compound cellular accumulation assay.
Signaling Pathway Context: P-gp Efflux Mechanism

The following diagram illustrates the mechanism by which P-glycoprotein reduces the intracellular concentration of this compound.

cluster_membrane Cell Membrane pgp P-glycoprotein (P-gp) nxp_out This compound (Extracellular) pgp->nxp_out Active Efflux adp ADP + Pi pgp->adp nxp_in This compound (Intracellular) nxp_out->nxp_in Passive Diffusion nxp_in->pgp inhibitor P-gp Inhibitor (e.g., Verapamil) inhibitor->pgp Inhibition atp ATP atp->pgp

Mechanism of P-gp mediated efflux of this compound.

References

Interpreting inconsistent results from NXP800 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting results from experiments involving the HSF1 pathway inhibitor, NXP800.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a first-in-class, orally active small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway.[1][2] Its mechanism of action involves the activation of the Unfolded Protein Response (UPR), which leads to proteotoxic stress.[3][4] This subsequently inhibits key signaling pathways implicated in cancer progression, including androgen receptor (AR) and E2F-mediated transcription.[5][6][7]

Q2: In which cancer types has this compound shown preclinical or clinical activity?

A2: this compound has been investigated in a range of cancers. Preclinical models have shown its activity in castration-resistant prostate cancer (CRPC), ARID1A-mutated ovarian and endometrial cancers, and cholangiocarcinoma.[8] It has also entered Phase 1 clinical trials for advanced solid tumors, with a specific focus on patients with platinum-resistant, ARID1a-mutated ovarian cancer.[1][9] However, the development of this compound in ovarian cancer was terminated due to a lack of efficacy in a Phase Ib study.[4] Further evaluation in other cancers like endometrial and prostate cancer is being considered.[4]

Q3: What are the known downstream effects of this compound treatment on cellular pathways?

A3: Treatment with this compound leads to several downstream effects. It decreases the expression of heat shock proteins like HSP72.[5][7] It also activates all three arms of the Unfolded Protein Response (UPR), indicated by increased levels of PERK, phospho-eIF2α, ATF4, and ATF6, and splicing of XBP1.[3] Furthermore, it has been shown to inhibit AR and E2F-mediated activity.[5][6][7]

Q4: What are some of the reported side effects of this compound in clinical trials?

A4: In a Phase 1b study, common treatment-emergent adverse events (all grades) included nausea, vomiting, diarrhea, fatigue, decreased appetite, and thrombocytopenia (low platelet count).[8][10] Grade 4 thrombocytopenia was observed in some patients receiving continuous daily dosing, which was managed by switching to an intermittent dosing schedule.[4][10]

Troubleshooting Inconsistent this compound Experimental Results

Issue 1: High Variability in Cell Viability/Cytotoxicity Assays (e.g., MTT, MTS, CellTiter-Glo)

High well-to-well variability or inconsistent dose-response curves can be a significant issue in cell-based assays.

Potential Cause Troubleshooting Recommendation
Cell Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. High confluency can alter cellular signaling and drug response.
This compound Solubility and Stability Ensure complete solubilization of this compound in the appropriate solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment to avoid degradation.
Edge Effects in Microplates The outer wells of a microplate are prone to evaporation. To minimize this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data.
Assay Interference This compound induces the Unfolded Protein Response, which can alter cellular metabolism. Assays relying on metabolic activity (like MTT/MTS) may be affected. Consider using an orthogonal assay, such as a direct cell counting method or an ATP-based assay (CellTiter-Glo), to confirm results.
Inconsistent Incubation Times Ensure consistent incubation times with this compound across all plates and experiments.
Issue 2: Inconsistent Protein Expression in Western Blots (e.g., UPR markers, AR, E2F)

Variability in protein band intensity or the appearance of unexpected bands can complicate the interpretation of Western blot results.

Potential Cause Troubleshooting Recommendation
Suboptimal Antibody Performance Validate primary antibodies for specificity and optimal dilution. Ensure the secondary antibody is appropriate for the primary antibody's host species.
Inconsistent Protein Loading Perform accurate protein quantification (e.g., BCA assay) and load equal amounts of protein in each lane. Use a reliable loading control (e.g., GAPDH, β-actin) to verify consistent loading.
Protein Degradation Always use fresh cell lysates and add protease and phosphatase inhibitors to your lysis buffer. Store lysates at -80°C to minimize degradation.
Low Abundance of Target Proteins For low-abundance proteins or post-translationally modified proteins (e.g., phospho-eIF2α), you may need to load a higher amount of total protein (e.g., 30-50 µg).
Inefficient Protein Transfer Confirm successful protein transfer from the gel to the membrane using Ponceau S staining. Optimize transfer conditions (time, voltage) based on the molecular weight of your target proteins.
Issue 3: Variable Tumor Growth in Animal Xenograft Models

Inconsistent tumor growth rates or responses to this compound treatment can occur in in vivo studies.

Potential Cause Troubleshooting Recommendation
Tumor Cell Viability and Implantation Ensure high viability of tumor cells before implantation. Mix cells with a basement membrane matrix (e.g., Matrigel) to improve engraftment efficiency.
Animal Health and Immune Status Use highly immunodeficient mouse strains (e.g., NOD-SCID) to prevent graft rejection. Monitor animal health closely throughout the study.
This compound Formulation and Dosing Ensure consistent formulation and administration of this compound. For oral administration, ensure accurate dosing based on animal weight.
Tumor Measurement Inaccuracy Use calipers to measure tumor dimensions consistently. Have the same individual perform measurements to reduce inter-operator variability.
Biological Heterogeneity of Tumors The inherent biological variability of tumors can lead to different growth rates. Use a sufficient number of animals per group to achieve statistical power.

Key Experimental Protocols

Cell Viability Assay (MTS)
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-only control wells to determine the percentage of cell viability.

Western Blot Analysis of UPR Markers
  • Cell Lysis: Treat cells with this compound at the desired concentration and time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against UPR markers (e.g., PERK, p-eIF2α, ATF4, ATF6, XBP1s) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control.

Visualizing Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key processes related to this compound experiments.

NXP800_Signaling_Pathway This compound This compound HSF1 HSF1 Pathway This compound->HSF1 Inhibits UPR Unfolded Protein Response (UPR) Activation HSF1->UPR Leads to Proteotoxic_Stress Proteotoxic Stress UPR->Proteotoxic_Stress AR_Signaling Androgen Receptor (AR) Signaling Proteotoxic_Stress->AR_Signaling Inhibits E2F_Signaling E2F-mediated Transcription Proteotoxic_Stress->E2F_Signaling Inhibits Cell_Growth Inhibition of Cancer Cell Growth AR_Signaling->Cell_Growth E2F_Signaling->Cell_Growth

Caption: The signaling pathway of this compound, leading to the inhibition of cancer cell growth.

Western_Blot_Troubleshooting Start Inconsistent Western Blot Results Check_Loading Check Protein Loading (Ponceau S / Loading Control) Start->Check_Loading Check_Antibody Validate Primary/Secondary Antibody Start->Check_Antibody Check_Transfer Optimize Protein Transfer Start->Check_Transfer Check_Sample Use Fresh Lysate with Protease Inhibitors Start->Check_Sample Uneven_Loading Uneven Loading Check_Loading->Uneven_Loading Antibody_Issue Antibody Issue Check_Antibody->Antibody_Issue Transfer_Issue Transfer Issue Check_Transfer->Transfer_Issue Degradation_Issue Sample Degradation Check_Sample->Degradation_Issue Solution1 Re-quantify and Re-load Samples Uneven_Loading->Solution1 If Yes Solution2 Titer Antibodies and Test Specificity Antibody_Issue->Solution2 If Yes Solution3 Adjust Transfer Time/Voltage Transfer_Issue->Solution3 If Yes Solution4 Prepare Fresh Samples Degradation_Issue->Solution4 If Yes

Caption: A logical workflow for troubleshooting inconsistent Western blot results.

Cell_Viability_Workflow Seed_Cells Seed Cells in 96-well Plate Treat_this compound Treat with this compound (Dose-Response) Seed_Cells->Treat_this compound Incubate Incubate (e.g., 72h) Treat_this compound->Incubate Add_Reagent Add Viability Reagent (e.g., MTS) Incubate->Add_Reagent Measure Measure Signal (e.g., Absorbance) Add_Reagent->Measure Analyze Analyze Data & Plot Dose-Response Curve Measure->Analyze

Caption: A standard experimental workflow for a cell viability assay with this compound.

References

NXP800 Technical Support Center: Stability and Handling Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides essential information regarding the stability, storage, and handling of NXP800. It also offers troubleshooting advice and standardized protocols for assessing the stability of this compound in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as CCT361814) is an orally active, small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway and a GCN2 kinase activator.[1][2] It is currently under investigation in clinical trials for the treatment of various cancers, including platinum-resistant ovarian cancer with ARID1a mutations.[3][4][5]

Q2: What are the recommended long-term storage conditions for this compound powder?

A2: For long-term storage, this compound as a solid powder should be kept at -20°C.[1][6][7] Some suppliers also indicate that storage at 4°C is suitable for up to two years.[1] It is also recommended to store it in a dry, dark place.[7]

Q3: How should I store this compound in solution?

A3: Stock solutions of this compound should be stored at -80°C for up to six months, or at -20°C for up to one month.[1]

Q4: How is this compound shipped, and is it stable at ambient temperatures?

A4: this compound is typically shipped at room temperature as a non-hazardous chemical. It is considered stable enough for a few weeks during ordinary shipping and customs processing.[7]

Q5: In which solvents is this compound soluble?

A5: this compound is soluble in DMSO.[7][8] One supplier specifies a solubility of 100 mg/mL in DMSO, noting that an ultrasonic bath may be needed and that fresh, non-hygroscopic DMSO should be used for best results.[1][8]

Q6: I see some discoloration in my solid this compound sample. Is this normal?

A6: this compound is described as a light yellow to green-yellow solid.[1] Slight variations in color within this range can be normal. However, if you observe a significant change in color or appearance, it could be an indication of degradation. Please refer to the troubleshooting guide below.

Data on Storage and Stability

While specific degradation kinetics are not publicly available, the following table summarizes the recommended storage conditions for this compound based on supplier data sheets.

Form Condition Duration Source
Solid Powder -20°CLong-term (months to years) / 3 years[1][6][7]
0-4°CShort-term (days to weeks) / 2 years[1][7]
AmbientShort-term (shipping)[7]
In Solvent (e.g., DMSO) -80°CUp to 6 months[1]
-20°CUp to 1 month[1]

Troubleshooting Guide

This guide addresses potential issues you might encounter during your experiments with this compound.

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. 1. Degradation due to improper storage: The compound may have been stored at incorrect temperatures or exposed to light. 2. Degradation in solution: The stock solution may be older than the recommended storage duration. 3. Multiple freeze-thaw cycles: Repeated freezing and thawing can degrade the compound.1. Verify storage conditions: Ensure that both solid compound and solutions are stored at the recommended temperatures and protected from light. 2. Prepare fresh solutions: If a stock solution is old or has been stored improperly, prepare a fresh one from solid material. 3. Aliquot solutions: Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles.
Difficulty dissolving this compound in DMSO. 1. Hygroscopic DMSO: DMSO can absorb moisture, which can reduce the solubility of some compounds. 2. Insufficient mixing: The compound may require more energy to dissolve completely.1. Use fresh DMSO: Use a new, unopened bottle of anhydrous, high-purity DMSO.[8] 2. Use sonication: As recommended by suppliers, use an ultrasonic bath to aid dissolution.[1]
Appearance of unknown peaks in analytical chromatography (e.g., HPLC). 1. Compound degradation: The new peaks could be degradation products. 2. Contamination: The sample may be contaminated.1. Perform a forced degradation study (see protocol below): This can help identify potential degradation products. 2. Analyze a freshly prepared sample: Compare the chromatogram of the suspect sample to a newly prepared one to see if the unknown peaks are present. 3. Check solvents and materials: Ensure all solvents and materials used for sample preparation are of high purity.

Troubleshooting Logic Diagram

troubleshooting_flow start Unexpected Experimental Results (e.g., low activity, new HPLC peaks) check_storage Were storage conditions (temp, light, duration) correct for both solid & solution? start->check_storage check_prep Was the solution freshly prepared with high-purity DMSO and sonicated? check_storage->check_prep Yes prepare_fresh Action: Prepare fresh stock solution from solid. Aliquot for single use. check_storage->prepare_fresh No check_freeze_thaw Was the stock solution subjected to multiple freeze-thaw cycles? check_prep->check_freeze_thaw Yes check_prep->prepare_fresh No check_freeze_thaw->prepare_fresh Yes rerun_exp Action: Re-run experiment with new solution. check_freeze_thaw->rerun_exp No prepare_fresh->rerun_exp forced_degradation Further Investigation: Consider forced degradation study to identify degradants. rerun_exp->forced_degradation Issue Persists

Caption: Troubleshooting workflow for this compound stability issues.

Experimental Protocols

Disclaimer: The following are generalized protocols based on ICH guidelines for pharmaceutical stability testing.[9][10] Researchers should adapt these protocols based on their specific experimental needs and available equipment. Detailed degradation pathways and products for this compound are not publicly available.

Protocol 1: Forced Degradation Study

This study is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.[10][11]

Objective: To identify likely degradation products and demonstrate the specificity of an analytical method (e.g., HPLC).

Materials:

  • This compound

  • High-purity solvents (e.g., Methanol, Acetonitrile, Water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • Calibrated oven, pH meter, and photostability chamber

  • HPLC system with a suitable detector (e.g., UV/DAD or MS)

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or Methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Expose the this compound solutions to the following conditions. A control sample, protected from stress (e.g., wrapped in foil and refrigerated), should be analyzed alongside the stressed samples.

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for a set time (e.g., 2, 8, 24 hours). Neutralize before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for a set time. Neutralize before analysis.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a set time.

    • Thermal Degradation: Incubate the stock solution and solid this compound at an elevated temperature (e.g., 80°C) for a set time (e.g., 24, 48, 72 hours).

    • Photostability: Expose the solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

  • Analysis: Analyze all samples by a suitable HPLC method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the main degradation products. The analytical method is considered "stability-indicating" if it can separate the degradation product peaks from the parent this compound peak.

Forced Degradation Workflow

forced_degradation_workflow cluster_stress Apply Stress Conditions start Prepare this compound Stock Solution and Solid Sample acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H₂O₂, RT) start->oxidation thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo control Control Sample (Protected from stress) start->control analyze Analyze All Samples by HPLC-UV/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze control->analyze evaluate Evaluate Data: - Aim for 5-20% degradation - Identify degradant peaks - Validate method specificity analyze->evaluate

Caption: Experimental workflow for a forced degradation study of this compound.

Protocol 2: Long-Term Stability Study (Research Scale)

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Materials:

  • Multiple aliquots of solid this compound from the same batch.

  • Multiple aliquots of this compound stock solution in DMSO.

  • Controlled environment chambers or freezers (-20°C and 4°C).

  • Validated stability-indicating HPLC method.

Methodology:

  • Initial Analysis (Time 0): Perform a full analysis on an initial set of samples (solid and solution). This includes appearance, purity/assay by HPLC, and any other relevant tests. This is the baseline data.

  • Storage: Place the remaining aliquots in the designated long-term storage conditions:

    • Solid this compound: -20°C and 4°C, protected from light.

    • This compound solution: -20°C and -80°C, protected from light.

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 1, 3, 6, 9, 12 months).

  • Analysis at Time Points: At each time point, analyze the pulled samples using the same methods as the initial analysis.

  • Data Evaluation: Compare the results at each time point to the baseline data. Look for trends in purity reduction or the appearance of degradation products. This will help establish a reliable shelf-life for the compound under your laboratory's storage conditions.

Hypothetical this compound Degradation Pathway

This diagram is for illustrative purposes only, as the actual degradation pathway of this compound is not publicly known. It depicts common degradation reactions for molecules with similar functional groups (amides, ethers).

degradation_pathway cluster_products Potential Degradation Products This compound This compound (C32H32FN5O4) hydrolysis1 Amide Hydrolysis Product 1 (Quinoline Carboxylic Acid Derivative) This compound->hydrolysis1 Hydrolysis (Acid/Base) hydrolysis2 Amide Hydrolysis Product 2 (Fluorinated Aniline Derivative) This compound->hydrolysis2 Hydrolysis (Acid/Base) oxidation1 N-Oxide (on Piperazine Nitrogen) This compound->oxidation1 Oxidation ether_cleavage Ether Cleavage Product (on Dioxane Ring) This compound->ether_cleavage Oxidation/ Photolysis

Caption: A hypothetical degradation pathway for this compound.

References

Troubleshooting NXP800 resistance mechanisms in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NXP800. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential resistance mechanisms of this compound in cancer cells. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing reduced sensitivity to this compound in our cancer cell line over time. What are the potential causes?

A1: Reduced sensitivity, or acquired resistance, to this compound can arise from several factors. We recommend investigating the following possibilities:

  • Upregulation of Efflux Pumps: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump this compound out of the cell.

  • Target Alteration: Mutations in the CTNNB1 gene, which encodes for β-catenin, may alter the this compound binding site, reducing its inhibitory effect.

  • Activation of Bypass Pathways: Cells can compensate for the inhibition of the Wnt/β-catenin pathway by upregulating parallel pro-survival signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways.

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation can lead to the silencing of tumor suppressor genes or the overexpression of anti-apoptotic genes, conferring resistance.

Troubleshooting Workflow for Reduced Sensitivity

G start Reduced this compound Sensitivity Observed efflux Test for Efflux Pump Upregulation (e.g., Rhodamine 123 assay, qRT-PCR for ABCB1) start->efflux target Sequence β-catenin (CTNNB1) for mutations start->target bypass Assess Bypass Pathways (e.g., Western blot for p-Akt, p-ERK) start->bypass epigenetics Analyze Epigenetic Marks (e.g., Bisulfite sequencing, ChIP-seq) start->epigenetics efflux_res Increased Efflux Detected? Co-administer with P-gp inhibitor (e.g., Verapamil) efflux->efflux_res target_res Mutation Identified? Consider alternative therapeutic strategies target->target_res bypass_res Pathway Activated? Combine this compound with PI3K/Akt or MEK/ERK inhibitor bypass->bypass_res epigenetics_res Alterations Found? Treat with epigenetic modifiers (e.g., HDAC inhibitors) epigenetics->epigenetics_res

Caption: Troubleshooting workflow for investigating reduced this compound sensitivity.

Q2: Our cell viability assays (e.g., MTT, CellTiter-Glo®) show inconsistent results with this compound treatment. How can we improve reproducibility?

A2: Inconsistent results in viability assays can be due to several experimental variables. Please review the following:

  • Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Over- or under-confluent cells can respond differently to treatment.

  • Drug Concentration and Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the drug is properly solubilized in the recommended solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells, including controls.

  • Incubation Time: Use a consistent incubation time for drug treatment. We recommend a time-course experiment initially to determine the optimal endpoint.

  • Assay-Specific Interference: Some compounds can interfere with the chemistry of viability assays. For example, colored compounds can affect absorbance readings in MTT assays. Consider using an orthogonal method to validate your findings (e.g., trypan blue exclusion, IncuCyte® live-cell imaging).

Table 1: Troubleshooting Inconsistent Viability Assay Results

Potential Issue Recommended Action Control Experiment
Inconsistent Cell NumberOptimize and standardize cell seeding protocol. Perform cell counts before seeding.Include a "time zero" plate to measure initial cell density.
This compound DegradationPrepare fresh drug dilutions for each experiment. Store stock solutions at -80°C.Test a freshly prepared drug stock against an older one.
Solvent EffectsMaintain a final DMSO concentration below 0.1% in all wells.Include a vehicle-only control (e.g., media + DMSO).
Assay InterferenceUse a different viability assay based on a distinct mechanism (e.g., ATP content vs. metabolic activity).Run the assay in a cell-free system with this compound to check for direct interference.

Q3: We are not observing the expected downstream effects of Wnt/β-catenin pathway inhibition (e.g., decreased MYC, CCND1 expression) after this compound treatment. Why might this be?

A3: A lack of downstream effects could indicate a problem with the experimental setup or a specific resistance mechanism.

  • Sub-optimal Drug Concentration: The concentration of this compound may be too low to effectively inhibit β-catenin in your specific cell line. We recommend performing a dose-response curve to determine the IC50 and using concentrations at and above this value.

  • Incorrect Timepoint: The downregulation of target genes may be transient. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal timepoint for observing changes in gene and protein expression.

  • Cell Line Insensitivity: The chosen cell line may not be dependent on the Wnt/β-catenin pathway for its proliferation and survival. Confirm that your cell line has an active Wnt/β-catenin pathway at baseline (e.g., high levels of nuclear β-catenin).

  • Nuclear β-catenin Persistence: A mutation in β-catenin could be preventing this compound from blocking its nuclear translocation.

Hypothesized this compound Mechanism of Action and Resistance

G cluster_0 Cytoplasm cluster_1 Nucleus cluster_2 Resistance Mechanisms Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Activates Dvl Dsh Fzd->Dvl GSK3b GSK3β Dvl->GSK3b Inhibits beta_cat_cyto β-catenin GSK3b->beta_cat_cyto Phosphorylates for degradation APC APC APC->beta_cat_cyto Axin Axin Axin->beta_cat_cyto beta_cat_nuc β-catenin beta_cat_cyto->beta_cat_nuc Translocation This compound This compound This compound->beta_cat_nuc Inhibits Nuclear Entry TCF_LEF TCF/LEF beta_cat_nuc->TCF_LEF Binds TargetGenes Target Genes (MYC, CCND1) TCF_LEF->TargetGenes Activates Transcription MDR1 MDR1 Efflux Pump MDR1->this compound Efflux Akt Akt Activation Akt->TargetGenes Bypass Activation

Caption: this compound inhibits β-catenin nuclear entry; resistance can occur via efflux or bypass pathways.

Key Experimental Protocols

Protocol 1: Western Blot for Pathway Analysis

This protocol is for assessing the protein levels of total and phosphorylated Akt as a potential bypass resistance mechanism.

  • Cell Lysis:

    • Treat cells with this compound (e.g., 1x and 5x IC50) and a vehicle control for 24 hours.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-total-Akt, anti-β-actin) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection:

    • Apply ECL substrate and visualize bands using a chemiluminescence imager.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin).

Protocol 2: qRT-PCR for ABC Transporter Expression

This protocol is for measuring the mRNA expression of efflux pump genes like ABCB1 (MDR1).

  • RNA Extraction:

    • Treat cells with this compound as described above.

    • Extract total RNA using a column-based kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit).

  • Quantitative PCR (qPCR):

    • Prepare a qPCR reaction mix containing cDNA, SYBR Green master mix, and primers for your gene of interest (ABCB1) and a housekeeping gene (GAPDH or ACTB).

    • Run the qPCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative expression of ABCB1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Table 2: Hypothetical this compound Dose-Response Data

Cell LineWnt Pathway StatusThis compound IC50 (nM)This compound-Resistant IC50 (nM)Fold Change
SW480APC mutant, Active50125025
HCT116β-catenin mutant, Active75180024
A549Wild-type, Inactive>10,000N/AN/A

Table 3: Hypothetical qRT-PCR and Western Blot Data in this compound-Resistant SW480 Cells

TargetAssayFold Change (Resistant vs. Parental)P-value
ABCB1 mRNAqRT-PCR15.2<0.001
p-Akt (Ser473)Western Blot4.5<0.01
MYC mRNAqRT-PCR0.8 (non-significant)0.45

Validation & Comparative

NXP800 in Prostate Cancer: A Comparative Analysis of HSF1 Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Heat Shock Factor 1 (HSF1) pathway is a critical mediator of cellular stress response, frequently hijacked by cancer cells to promote survival, proliferation, and therapeutic resistance. In prostate cancer, particularly in advanced and castration-resistant forms, HSF1 has emerged as a promising therapeutic target. This guide provides a comparative overview of NXP800, a clinical-stage HSF1 pathway inhibitor, and other notable inhibitors, with a focus on their preclinical efficacy in prostate cancer models.

Executive Summary

This compound is a potent HSF1 pathway inhibitor that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer, including those resistant to standard hormone therapies. It effectively slows tumor growth by inhibiting the HSF1 pathway, leading to the downregulation of heat shock proteins (HSPs) and induction of the unfolded protein response. While direct head-to-head comparative studies are limited, available data suggests that this compound and other direct HSF1 inhibitors, such as DTHIB, represent a promising new therapeutic avenue for advanced prostate cancer.

HSF1 Signaling Pathway in Prostate Cancer

The HSF1 signaling pathway plays a pivotal role in prostate cancer cell survival and progression. Under normal conditions, HSF1 is kept in an inactive state in the cytoplasm. Upon cellular stress, such as that induced by the tumor microenvironment or cancer therapies, HSF1 is activated. It then trimerizes, translocates to the nucleus, and binds to heat shock elements (HSEs) in the promoter regions of its target genes, primarily heat shock proteins (HSPs). These HSPs act as molecular chaperones, assisting in protein folding and preventing the aggregation of damaged proteins, thereby enabling cancer cells to withstand stress and continue to proliferate. In prostate cancer, this pathway is often constitutively active, contributing to therapy resistance.

HSF1_Pathway_Prostate_Cancer cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., Proteotoxicity, Oxidative Stress) HSF1_inactive HSF1 (inactive monomer) Stress->HSF1_inactive activates HSF1_active HSF1 (active trimer) HSF1_inactive->HSF1_active trimerization HSPs_cyto HSPs HSF1_nuc HSF1 (active trimer) HSF1_active->HSF1_nuc translocation HSE Heat Shock Elements (HSEs) HSF1_nuc->HSE binds HSP_genes HSP Genes (e.g., HSP70, HSP90) HSE->HSP_genes activates transcription mRNA mRNA HSP_genes->mRNA HSPs_nuc Heat Shock Proteins (HSPs) mRNA->HSPs_nuc translation (in cytoplasm) Cell_Survival Cell Survival, Proliferation, Therapy Resistance HSPs_nuc->Cell_Survival promotes This compound This compound This compound->HSF1_active inhibits DTHIB DTHIB DTHIB->HSF1_nuc promotes degradation

Caption: HSF1 Signaling Pathway in Prostate Cancer and Points of Inhibition.

Comparative Performance of HSF1 Inhibitors

This section summarizes the available preclinical data for this compound and other HSF1 inhibitors in prostate cancer models.

In Vitro Efficacy
InhibitorProstate Cancer Cell LinesAssay TypeKey FindingsReference
This compound Enzalutamide-resistantCell Growth AssaySlowed the growth of prostate cancer cells.[1][2][3]
22Rv1CellTiter-GloDose-dependent reduction in cell viability.[4]
DTHIB C4-2, PC-3AlamarBlue AssayPreferentially reduced viability of malignant prostate cancer cell lines.
C4-2, PC-3Clonogenic AssayDose-dependently reduced clonal expansion with EC50 values of 1.2 µM and 3.0 µM, respectively.[5]
C4-2Western BlotDose-dependently inhibited the expression of molecular chaperones (HSP27, HSP70, HSP90).[5]
SISU-102 C4-2Metabolite ProfilingAltered cellular metabolism.
In Vivo Efficacy
InhibitorAnimal ModelDosingKey FindingsReference
This compound Hormone therapy-resistant prostate cancer xenografts in mice35 mg/kg, dailySignificantly slowed tumor growth. In the treated group, only 37.5% of tumors doubled in size by day 38, compared to 100% in the control group.[3][6][7]
DTHIB C4-2 xenograft mouse model5 mg/kg, daily, IPPotently attenuated tumor progression.[5]
DTHIB Four therapy-resistant prostate cancer animal modelsNot specifiedPotently attenuated tumor progression, with profound tumor regression in a NEPC model.[8][9]

Mechanism of Action

  • This compound : Functions as an HSF1 pathway inhibitor.[6] Mechanistic studies have confirmed that this compound blocks HSF1 activity in prostate cancer cells, leading to reduced levels of heat shock proteins.[3][4] It also modulates the unfolded protein response.[5][10][11]

  • DTHIB (Direct Targeted HSF1 InhiBitor) : A direct and selective HSF1 inhibitor that physically engages with HSF1 and stimulates the degradation of nuclear HSF1.[8][9][12] This leads to the inhibition of the HSF1 cancer gene signature.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assays

Objective: To assess the effect of HSF1 inhibitors on the viability of prostate cancer cell lines.

General Protocol (adapted from AlamarBlue and CellTiter-Glo assays):

  • Cell Culture: Prostate cancer cell lines (e.g., C4-2, PC-3, 22Rv1) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the HSF1 inhibitor (e.g., this compound, DTHIB) or vehicle control (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 72 or 96 hours).

  • Viability Assessment:

    • AlamarBlue Assay: AlamarBlue reagent is added to each well, and plates are incubated for a few hours. The fluorescence is then measured to determine the percentage of viable cells.

    • CellTiter-Glo Luminescent Cell Viability Assay: CellTiter-Glo reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present. Luminescence is measured to quantify cell viability.[4]

  • Data Analysis: The viability of treated cells is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined by plotting cell viability against inhibitor concentration.

Western Blot Analysis

Objective: To determine the effect of HSF1 inhibitors on the expression of HSF1 target proteins.

Protocol:

  • Cell Lysis: Prostate cancer cells treated with HSF1 inhibitors are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for HSF1 target proteins (e.g., HSP27, HSP70, HSP90) and a loading control (e.g., GAPDH).

  • Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Analysis: The intensity of the protein bands is quantified to determine the relative protein expression levels.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of HSF1 inhibitors in a living organism.

Protocol (adapted from this compound studies):

  • Cell Implantation: Human prostate cancer cells (e.g., VCaP) are subcutaneously injected into immunocompromised mice.[10]

  • Tumor Growth: Tumors are allowed to grow to a palpable size. For castration-resistant models, mice are castrated before treatment begins.[10]

  • Treatment: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives the HSF1 inhibitor (e.g., this compound at 35 mg/kg) via a specific route (e.g., oral gavage) and schedule (e.g., daily).[10] The control group receives a vehicle solution.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

  • Analysis: Tumor growth curves are plotted for both groups to compare the efficacy of the treatment. Statistical analysis is performed to determine the significance of the observed differences.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of an HSF1 inhibitor in prostate cancer.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Prostate Cancer Cell Lines (e.g., LNCaP, C4-2, PC-3) Viability_Assay Cell Viability/Proliferation Assays (e.g., AlamarBlue, CellTiter-Glo) Cell_Lines->Viability_Assay Mechanism_Study Mechanism of Action Studies (e.g., Western Blot for HSPs) Viability_Assay->Mechanism_Study Confirmed Activity Clonogenic_Assay Clonogenic Assays Mechanism_Study->Clonogenic_Assay Xenograft_Model Establish Prostate Cancer Xenograft Model in Mice Clonogenic_Assay->Xenograft_Model Promising In Vitro Results Treatment_Protocol Administer HSF1 Inhibitor and Vehicle Control Xenograft_Model->Treatment_Protocol Tumor_Monitoring Monitor Tumor Growth and Animal Well-being Treatment_Protocol->Tumor_Monitoring Efficacy_Analysis Analyze Anti-Tumor Efficacy and Toxicity Tumor_Monitoring->Efficacy_Analysis Clinical_Development Clinical Development Efficacy_Analysis->Clinical_Development Favorable Preclinical Data

Caption: Preclinical Evaluation Workflow for HSF1 Inhibitors.

Conclusion and Future Directions

This compound and other HSF1 pathway inhibitors have demonstrated compelling preclinical activity against prostate cancer, including therapy-resistant models. The data presented in this guide underscore the potential of targeting the HSF1 pathway as a novel therapeutic strategy. Future research should focus on direct comparative studies of different HSF1 inhibitors to better delineate their relative efficacy and safety profiles. Furthermore, the identification of predictive biomarkers will be crucial for patient stratification in future clinical trials of this compound and other emerging HSF1-targeted therapies. The ongoing clinical development of this compound is a significant step towards realizing the therapeutic potential of this approach for patients with advanced prostate cancer.[13]

References

NXP800 Efficacy: A Comparative Analysis in ARID1a vs. ARID1b Deficient Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of NXP800, a novel GCN2 kinase activator, in preclinical models of cancers with deficiencies in either ARID1a or ARID1b, two key proteins in the SWI/SNF chromatin remodeling complex. The data presented is based on studies of endometrial cancer xenografts, offering insights into the potential therapeutic targeting of these distinct genetic vulnerabilities.

Quantitative Efficacy of this compound

This compound has demonstrated potent single-agent antitumor activity in xenograft models of both ARID1a and ARID1b-deficient endometrial cancer.[1] The table below summarizes the tumor growth inhibition (TGI) observed in three distinct human endometrial cancer cell line xenograft models.

Cell LineARID1 StatusBaseline Tumor Volume (Vehicle)Baseline Tumor Volume (this compound)Day 32 Avg. Tumor Volume (Vehicle)Day 32 Avg. Tumor Volume (this compound)Tumor Growth Inhibition (TGI)
SNG-MARID1a mutated130.2 mm³139.7 mm³420.4 mm³85.4 mm³81%[1]
RL95-2ARID1a mutated124.5 mm³129.9 mm³773.8 mm³190.3 mm³76%[1]
KLEARID1b mutated88.1 mm³88.1 mm³216.4 mm³18.9 mm³91.3%[1]

Data from a study on endometrial cancer xenografts.[1]

Mechanism of Action: The this compound Signaling Pathway

This compound is a first-in-class oral small molecule that functions as a GCN2 kinase activator.[1][2][3] Activation of GCN2 initiates the Integrated Stress Response (ISR), a cellular signaling network that responds to various stressors.[1][4] In the context of cancer cells, chronic activation of the ISR by this compound leads to the inhibition of cap-dependent translation and subsequent suppression of cell proliferation and tumor growth.[4] This mechanism of action is particularly effective in cancers with mutations in the ARID1a gene.[1][5] this compound has also been identified as an inhibitor of the HSF1 pathway.[2][6]

NXP800_Signaling_Pathway cluster_cell Cancer Cell This compound This compound GCN2 GCN2 Kinase This compound->GCN2 activates ISR Integrated Stress Response (ISR) GCN2->ISR activates CapDependentTranslation Cap-Dependent Translation ISR->CapDependentTranslation inhibits HSF1 HSF1 Pathway ISR->HSF1 inhibits CellProliferation Cell Proliferation & Tumor Growth CapDependentTranslation->CellProliferation leads to HSF1->CellProliferation promotes

This compound signaling pathway.

Experimental Protocols

The following protocols are based on the methodologies reported in preclinical studies of this compound in endometrial cancer xenograft models.[1][7]

Cell Lines and Culture
  • ARID1a-mutated:

    • SNG-M (Creative Bioarray)[1][7]

    • RL95-2 (ATCC)[1][7]

  • ARID1b-mutated:

    • KLE (ATCC) - Note: This cell line is wildtype for ARID1a but mutated for ARID1b.[1][7]

Xenograft Model Establishment
  • Animal Strain: CD1 Nude mice (nu/nu, Charles River).[1][7]

  • Tumor Implantation: Human endometrial cancer cell lines were implanted subcutaneously into the right lower flank of the mice.[1][7]

  • Cell Density: 2 x 10⁶ cells per mouse were injected in a 0.1 ml Matrigel dilution.[1][7]

This compound Treatment Regimen
  • Drug: this compound administered at a dose of 35 mg/kg.[1][7]

  • Administration: Oral gavage, once daily (QD).[6][7]

  • Schedule: Treatment was administered on days 0-4, 7-11, 14-18, 21-25, and 28-30.[1][7]

  • Control Group: A vehicle control group was used in parallel.[1]

Confirmation of ARID1A Protein Loss
  • Western blotting was performed to confirm the loss of ARID1A protein expression in the ARID1a-mutated cell lines.[7]

Efficacy Assessment
  • Tumor volume was measured at baseline and at specified time points throughout the study.[1]

  • Tumor Growth Inhibition (TGI) was calculated at the end of the study (Day 32) to determine the efficacy of this compound.[1]

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (SNG-M, RL95-2, KLE) Implantation Subcutaneous Implantation in CD1 Nude Mice CellCulture->Implantation WesternBlot Western Blot for ARID1A Expression CellCulture->WesternBlot Protein Confirmation Randomization Tumor Growth & Randomization Implantation->Randomization Treatment This compound (35 mg/kg) or Vehicle (Oral Gavage, QD) Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Day 32) Monitoring->Endpoint TGI Tumor Growth Inhibition (TGI) Calculation Endpoint->TGI

Experimental workflow for this compound xenograft studies.

Summary and Future Directions

The available preclinical data suggests that this compound is a promising therapeutic agent for cancers with deficiencies in both ARID1a and ARID1b. Notably, the highest tumor growth inhibition was observed in the ARID1b-deficient KLE xenograft model, indicating a potent effect in this genetic context. Further investigation is warranted to fully elucidate the comparative efficacy and the underlying molecular determinants of response to this compound in ARID1a versus ARID1b deficient tumors. This compound is currently being investigated in a Phase 1b clinical trial for patients with platinum-resistant, ARID1a-mutated ovarian carcinoma.[1][2]

References

Validating NXP800 On-Target Effects: A Proteomic Analysis Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NXP800 is a first-in-class, orally bioavailable small molecule that indirectly inhibits the Heat Shock Factor 1 (HSF1) pathway.[1][2] Unlike direct Hsp90 inhibitors, this compound's mechanism of action involves the activation of the General Control Nonderepressible 2 (GCN2) kinase, a key regulator of the Integrated Stress Response (ISR).[1][3][4] Activation of the GCN2/ISR pathway leads to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), resulting in a global reduction of protein synthesis and the preferential translation of stress-responsive transcripts like ATF4.[4] This cascade ultimately leads to the inhibition of the HSF1 pathway and subsequent cancer cell death.[1][3] this compound has demonstrated promising preclinical antitumor activity, particularly in ARID1a-mutated ovarian cancers.[5]

This guide provides a framework for validating the on-target effects of this compound using proteomic analysis. It compares the expected proteomic signature of this compound with that of other stress response modulators and outlines detailed experimental protocols for robust validation.

Comparative Analysis of Stress Response Modulators

A key aspect of validating this compound's on-target effects is to differentiate its proteomic signature from other compounds that modulate cellular stress pathways, such as direct HSF1 inhibitors and other GCN2 activators.

Compound Class Mechanism of Action Expected Key Proteomic Changes Potential Off-Target Effects
This compound GCN2 kinase activator, leading to ISR activation and subsequent HSF1 pathway inhibition.[1][3][4]- Upregulation: p-eIF2α, ATF4, CHOP, and other ISR-related proteins.[1][3] - Downregulation: HSF1 target genes (e.g., HSP70, HSP27), proteins involved in cap-dependent translation.[6]To be determined through comprehensive proteomic profiling.
Direct HSF1 Inhibitors (e.g., KRIBB11) Directly bind to and inhibit the transcriptional activity of HSF1.[7]- Downregulation: Direct HSF1 target genes (HSPs). - No significant upregulation of ISR pathway proteins.May have off-target effects on other transcription factors or cellular processes.
Other GCN2 Activators (e.g., GCN2 activator-1) Directly bind to and activate GCN2 kinase.[8]- Upregulation: p-eIF2α, ATF4, and other ISR-related proteins. - Similar proteomic signature to this compound is expected.Potential for different off-target kinase interactions.
Hsp90 Inhibitors (e.g., 17-AAG) Inhibit the chaperone function of Hsp90, leading to the degradation of client proteins.- Upregulation: HSF1 activation and subsequent upregulation of HSPs (a feedback mechanism).[9] - Downregulation: Hsp90 client proteins (e.g., AKT, EGFR).Broad effects on numerous signaling pathways, potential for toxicity.[10][11]

Experimental Protocols for Proteomic Validation

A multi-faceted proteomic approach is recommended to comprehensively validate the on-target effects of this compound.

Global Proteome and Phosphoproteome Analysis

This experiment aims to identify broad changes in protein expression and phosphorylation events following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., ARID1a-mutated ovarian cancer cells) and treat with this compound at various concentrations and time points. Include vehicle-treated cells as a control.

  • Cell Lysis and Protein Extraction: Lyse cells and extract total protein.

  • Protein Digestion: Digest proteins into peptides using trypsin.

  • Tandem Mass Tag (TMT) Labeling: Label peptides from different treatment conditions with isobaric TMT reagents for multiplexed quantitative analysis.

  • Phosphopeptide Enrichment (for Phosphoproteome): Enrich for phosphorylated peptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptides using high-resolution LC-MS/MS.

  • Data Analysis: Identify and quantify proteins and phosphosites. Perform statistical analysis to identify significant changes between treatment and control groups. Pathway analysis can be used to identify enriched biological processes.

Targeted Proteomic Analysis (Selected Reaction Monitoring - SRM)

This experiment focuses on the precise quantification of key proteins in the GCN2/ISR and HSF1 pathways.

Methodology:

  • Protein Extraction and Digestion: As described above.

  • Peptide Selection: Select proteotypic peptides for target proteins (e.g., p-eIF2α, ATF4, HSF1, HSP70).

  • SRM Assay Development: Optimize SRM transitions for each target peptide on a triple quadrupole mass spectrometer.

  • LC-SRM Analysis: Analyze the digested protein samples using the developed LC-SRM method.

  • Data Analysis: Quantify the abundance of target peptides across different conditions.

Visualizing the On-Target Effects of this compound

NXP800_Signaling_Pathway This compound This compound GCN2 GCN2 Kinase This compound->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates peIF2a p-eIF2α ATF4 ATF4 Translation peIF2a->ATF4 Cap_Translation Cap-Dependent Translation Inhibition peIF2a->Cap_Translation ISR Integrated Stress Response (ISR) Upregulation ATF4->ISR HSF1_Pathway HSF1 Pathway Inhibition ISR->HSF1_Pathway inhibits Cap_Translation->HSF1_Pathway Cell_Death Cancer Cell Death HSF1_Pathway->Cell_Death

Proteomic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Cell_Culture Cell Culture & this compound Treatment Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Labeling TMT Labeling Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis Bioinformatics Bioinformatics & Pathway Analysis Data_Analysis->Bioinformatics SRM Targeted Proteomics (SRM) Bioinformatics->SRM Western_Blot Western Blot Bioinformatics->Western_Blot

Logical_Comparison This compound This compound GCN2_Activation GCN2 Activation This compound->GCN2_Activation ISR_Activation ISR Activation GCN2_Activation->ISR_Activation HSF1_Inhibition HSF1 Pathway Inhibition ISR_Activation->HSF1_Inhibition Direct_HSF1_Inhibitor Direct HSF1 Inhibitor Direct_HSF1_Inhibitor->HSF1_Inhibition Hsp90_Inhibitor Hsp90 Inhibitor HSF1_Feedback_Activation HSF1 Feedback Activation Hsp90_Inhibitor->HSF1_Feedback_Activation induces

Conclusion

Proteomic analysis is an indispensable tool for validating the on-target effects of novel therapeutics like this compound. By employing a combination of global and targeted proteomic approaches, researchers can confirm the activation of the GCN2/ISR pathway and the subsequent inhibition of the HSF1 pathway. This detailed molecular characterization is crucial for understanding this compound's mechanism of action, identifying biomarkers for patient stratification, and guiding its further clinical development. The comparative framework provided in this guide will aid in distinguishing this compound's unique proteomic signature from other stress response modulators, thereby providing robust evidence of its on-target engagement.

References

Navigating Resistance: A Comparative Analysis of NXP800 and PARP Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of precision oncology, the emergence of novel therapeutic agents alongside established targeted therapies necessitates a comprehensive understanding of their mechanisms and potential for cross-resistance. This guide provides a detailed comparison of NXP800, a first-in-class GCN2 kinase activator, and PARP inhibitors, a cornerstone in the treatment of cancers with homologous recombination deficiency (HRD). This analysis is tailored for researchers, scientists, and drug development professionals, offering a synthesis of preclinical and clinical data to inform future research and therapeutic strategies.

At a Glance: this compound vs. PARP Inhibitors

FeatureThis compoundPARP Inhibitors (e.g., Olaparib, Rucaparib)
Primary Target GCN2 (General Control Nonderepressible 2) KinasePARP1/2 (Poly (ADP-ribose) Polymerase 1/2)
Mechanism of Action Activates the Integrated Stress Response (ISR)Inhibits DNA single-strand break repair, leading to synthetic lethality in HR-deficient cells
Key Signaling Pathway GCN2 -> eIF2α phosphorylation -> ATF4 inductionDNA Damage Response (DDR), specifically Base Excision Repair (BER) and Homologous Recombination (HR)
Primary Indication Investigational, with a focus on ARID1a-mutated ovarian and endometrial cancersCancers with BRCA1/2 mutations and other HRD (ovarian, breast, prostate, pancreatic)
Known Resistance Mechanisms Mutation in eIF2BαRestoration of HR function, increased drug efflux, PARP1 mutations, replication fork stabilization

Delving into the Mechanisms of Action

This compound represents a novel approach to cancer therapy by targeting the Integrated Stress Response (ISR), a cellular pathway activated by various stressors, including amino acid deprivation. This compound is a potent and orally bioavailable activator of GCN2 kinase.[1] Activation of GCN2 leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn upregulates the activating transcription factor 4 (ATF4).[1] This cascade ultimately inhibits global protein synthesis and induces a cellular state that is detrimental to cancer cell proliferation.[1] Preclinical studies have shown that this compound has significant anti-tumor activity in models of ARID1a-mutated ovarian and gastric cancers.[2][3]

PARP inhibitors, on the other hand, exploit the concept of synthetic lethality. In healthy cells, single-strand DNA breaks are primarily repaired by the base excision repair (BER) pathway, in which PARP enzymes play a crucial role. When PARP is inhibited, these single-strand breaks persist and can degenerate into more lethal double-strand breaks during DNA replication. In cells with a functional homologous recombination (HR) pathway, these double-strand breaks can be efficiently repaired. However, in cancer cells with HRD, such as those with BRCA1/2 mutations, the inability to repair these breaks leads to genomic instability and cell death.[4][5] PARP inhibitors effectively "trap" the PARP enzyme on the DNA, which is a key part of their cytotoxic effect.[4]

Visualizing the Signaling Pathways

Below are graphical representations of the signaling pathways for this compound and PARP inhibitors.

NXP800_Pathway This compound Signaling Pathway This compound This compound GCN2 GCN2 This compound->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 induces ISR Integrated Stress Response (ISR) ATF4->ISR Translation Global Protein Synthesis ISR->Translation inhibits Proliferation Tumor Cell Proliferation ISR->Proliferation inhibits Translation->Proliferation supports

This compound Signaling Pathway

PARPi_Pathway PARP Inhibitor Mechanism of Action cluster_BER Base Excision Repair (BER) cluster_Replication DNA Replication cluster_HR Homologous Recombination (HR) cluster_Outcome Cellular Outcome SSB Single-Strand Break (SSB) PARP PARP SSB->PARP recruits ReplicationFork Replication Fork SSB->ReplicationFork PARPi PARP Inhibitor PARPi->PARP inhibits & traps DSB Double-Strand Break (DSB) ReplicationFork->DSB stalls & collapses BRCA BRCA1/2 DSB->BRCA HR_Repair HR Repair BRCA->HR_Repair mediates Apoptosis Apoptosis (Synthetic Lethality) BRCA->Apoptosis deficiency leads to Viability Cell Viability HR_Repair->Viability Cross_Resistance_Workflow Experimental Workflow for Cross-Resistance Study cluster_Resistance Generate Resistant Lines cluster_Testing Cross-Resistance Testing cluster_InVivo In Vivo Validation start Parental Cancer Cell Line NXP800_exposure Chronic this compound Exposure start->NXP800_exposure PARPi_exposure Chronic PARPi Exposure start->PARPi_exposure NXP800_resistant This compound-Resistant Cell Line NXP800_exposure->NXP800_resistant PARPi_resistant PARPi-Resistant Cell Line PARPi_exposure->PARPi_resistant IC50_NXP_res IC50 Assay (with PARPi) NXP800_resistant->IC50_NXP_res Xenograft_NXP_res Xenograft Model (this compound-Resistant Cells) NXP800_resistant->Xenograft_NXP_res IC50_PARPi_res IC50 Assay (with this compound) PARPi_resistant->IC50_PARPi_res Xenograft_PARPi_res Xenograft Model (PARPi-Resistant Cells) PARPi_resistant->Xenograft_PARPi_res end Data Analysis & Conclusion IC50_NXP_res->end IC50_PARPi_res->end Xenograft_NXP_res->end Xenograft_PARPi_res->end

References

NXP800 Demonstrates Superior Efficacy in Preclinical Ovarian Cancer Models, Outperforming Cisplatin in Both Platinum-Sensitive and -Resistant Scenarios

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Fort Lee, NJ – Preclinical data reveals that NXP800, a first-in-class, orally active inhibitor of HSF1 activation, demonstrates substantial tumor regression in both platinum-sensitive and platinum-resistant ovarian cancer xenograft models, showing superior efficacy compared to the standard-of-care chemotherapy agent, cisplatin (B142131). These findings, coupled with ongoing clinical investigations in platinum-resistant ovarian cancer, highlight the potential of this compound as a promising therapeutic agent for this challenging disease.

This compound's novel mechanism of action involves the activation of the Integrated Stress Response (ISR) pathway via the GCN2 kinase.[1][2] This activation ultimately leads to the inhibition of the HSF1 pathway, which is crucial for the survival and proliferation of various cancer cells.[3][4] The dependency of certain tumors on this pathway, particularly those with ARID1a mutations, provides a strong rationale for the targeted therapeutic approach of this compound.[2][4]

Preclinical Efficacy: A Head-to-Head Comparison

In a comparative study utilizing ARID1a-mutated ovarian clear cell carcinoma xenograft models, this compound was evaluated against cisplatin in both a platinum-sensitive (TOV21G) and a platinum-resistant (SKOV3) model. This compound was administered orally at a dose of 35 mg/kg on a 5 days on/2 days off schedule for 28 days, while cisplatin was administered intraperitoneally at its maximum tolerated dose (MTD) of 4 mg/kg three times during the study.[5]

The results, summarized in the table below, indicate that this compound achieved substantial tumor regressions and outperformed cisplatin in both models at a well-tolerated dose.[5]

Parameter This compound Cisplatin
Cell Line (Sensitivity) TOV21G (Platinum-Sensitive)TOV21G (Platinum-Sensitive)
Cell Line (Resistance) SKOV3 (Platinum-Resistant)SKOV3 (Platinum-Resistant)
Outcome in Platinum-Sensitive Model Substantial tumor regressionModerate tumor growth inhibition
Outcome in Platinum-Resistant Model Substantial tumor regressionMinimal tumor growth inhibition

Clinical Evaluation in Platinum-Resistant Ovarian Cancer

Building on the robust preclinical evidence, this compound is currently being investigated in a Phase 1b clinical trial (NCT05226507) in patients with platinum-resistant, ARID1a-mutated ovarian cancer.[6][7] Interim data from this study has shown that this compound monotherapy has antitumor activity in this heavily pretreated patient population.[1]

In an efficacy-evaluable cohort of 11 patients, treatment with this compound resulted in one unconfirmed partial response and six patients with stable disease, some of whom experienced tumor shrinkage.[1] More recent data from 13 patients treated at the target dose of 75 mg/day showed two unconfirmed partial responses and three instances of stable disease.[8] Notably, the development of this compound for ovarian cancer has been discontinued (B1498344) to focus on other cancer types, though the company has stated that the drug is biologically active in this patient population.[8]

Initial dosing schedules in the clinical trial led to dose-limiting toxicities, primarily thrombocytopenia. However, an adjusted intermittent dosing schedule has successfully mitigated the severity of this adverse event.[1]

Experimental Protocols

Preclinical Xenograft Study[5]
  • Cell Lines:

    • TOV21G (ARID1a-mutated, platinum-sensitive ovarian clear cell carcinoma)

    • SKOV3 (ARID1a-mutated, platinum-resistant ovarian clear cell carcinoma)

  • Animal Models: Female BALB/c nude mice.

  • Tumor Implantation: 2x10^6 cells were subcutaneously injected into the flank of each mouse.

  • Treatment Groups:

    • Vehicle control

    • This compound: 35 mg/kg, administered by oral gavage, 5 days on/2 days off for 28 days.

    • Cisplatin: 4 mg/kg (Maximum Tolerated Dose), administered intraperitoneally, three times during the 28-day study period.

  • Efficacy Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition and regression.

Clinical Trial NCT05226507 (Phase 1b)[6][7][9]
  • Study Title: A Phase 1 Clinical Study of this compound in Subjects With Advanced Cancers and Expansion in Subjects With Ovarian Cancer.

  • Study Design: A multicenter, open-label, single-arm Phase 1b study.

  • Patient Population: Patients with platinum-resistant, ARID1a-mutated ovarian, fallopian tube, or primary peritoneal cancer. Key inclusion criteria included disease progression within 6 months of the last dose of platinum-based therapy.

  • Treatment: this compound administered orally. Dosing regimens have included 50 mg and 75 mg once daily, as well as an intermittent schedule of 50 mg daily for 5 days on and 2 days off.

  • Primary Endpoints: To evaluate the preliminary efficacy (Objective Response Rate) and safety of this compound in the target population.

Visualizing the Mechanism and Workflow

To better understand the biological basis of this compound's activity and the design of the preclinical experiments, the following diagrams are provided.

NXP800_Mechanism_of_Action This compound This compound GCN2 GCN2 Kinase This compound->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α GCN2->p_eIF2a ATF4 ATF4 Translation p_eIF2a->ATF4 Promotes CapTranslation Cap-Dependent Translation p_eIF2a->CapTranslation Inhibits ISR Integrated Stress Response (ISR) ATF4->ISR ISR->Inhibition CellDeath Cancer Cell Death ISR->CellDeath HSF1 HSF1 Pathway Activation Inhibition->HSF1

Caption: this compound activates GCN2, initiating the Integrated Stress Response and inhibiting HSF1.

Preclinical_Workflow cluster_models Xenograft Models cluster_treatment Treatment Arms TOV21G TOV21G (Platinum-Sensitive) This compound This compound (35 mg/kg, p.o.) TOV21G->this compound Cisplatin Cisplatin (4 mg/kg, i.p.) TOV21G->Cisplatin Vehicle Vehicle Control TOV21G->Vehicle SKOV3 SKOV3 (Platinum-Resistant) SKOV3->this compound SKOV3->Cisplatin SKOV3->Vehicle Efficacy Efficacy Assessment (Tumor Volume) This compound->Efficacy Cisplatin->Efficacy Vehicle->Efficacy

Caption: Preclinical xenograft study workflow comparing this compound and cisplatin.

References

NXP800: A Novel Approach to Overcoming Hormone Therapy Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of NXP800 and Existing Hormone Therapies in Preclinical Models of Hormone-Resistant Cancers.

This guide provides an objective comparison of the investigational drug this compound with established hormone therapies, focusing on its potential role in overcoming treatment resistance. The development of this compound for platinum-resistant, ARID1a-mutated ovarian cancer has been discontinued (B1498344) due to insufficient efficacy in clinical trials. However, preclinical data suggests a promising mechanism of action in hormone-resistant prostate cancer, warranting further investigation. This document summarizes the available preclinical and clinical data, outlines experimental methodologies, and visualizes the key signaling pathways involved.

Introduction to this compound and Hormone Therapy Resistance

Standard hormone therapies are foundational in the treatment of hormone receptor-positive cancers, such as prostate and certain ovarian cancers. These therapies function by either reducing the production of hormones that fuel cancer growth or by blocking the hormone receptors on cancer cells. However, a significant challenge in the long-term management of these cancers is the development of resistance to these treatments.

This compound is a first-in-class, orally available, small molecule inhibitor of the Heat Shock Factor 1 (HSF1) pathway.[1][2] The HSF1 pathway is a critical cellular stress response mechanism that cancer cells can exploit to survive and proliferate under adverse conditions, including the stress induced by cancer therapies.[3][4] By inhibiting this pathway, this compound presents a novel strategy to target a vulnerability of cancer cells, particularly those that have developed resistance to standard treatments. This guide will focus on the comparative preclinical data in the context of castration-resistant prostate cancer (CRPC), where this compound has shown potential.

Mechanism of Action: A Tale of Two Pathways

Existing hormone therapies and this compound target distinct cellular pathways to inhibit cancer growth. Understanding these differences is key to appreciating the potential of this compound in a treatment-refractory setting.

Existing Hormone Therapies (e.g., in Prostate Cancer):

Standard treatments for prostate cancer, such as Abiraterone and Enzalutamide, are designed to disrupt the androgen receptor (AR) signaling pathway. Androgens, like testosterone, are the primary drivers of prostate cancer growth.

  • Androgen Synthesis Inhibitors (e.g., Abiraterone): These drugs block the production of androgens, thereby depriving the cancer cells of their fuel.

  • Androgen Receptor Antagonists (e.g., Enzalutamide): These agents directly bind to the androgen receptor, preventing androgens from activating it and stimulating cancer cell growth.

This compound: The HSF1 Pathway Inhibitor:

This compound takes a different approach by targeting the HSF1 pathway, a central regulator of the cellular stress response. In cancer, HSF1 can become hijacked to protect malignant cells from various stresses, including those induced by hormone deprivation. Inhibition of the HSF1 pathway by this compound has been shown to decrease the expression of heat shock proteins (HSPs) that are critical for the function of proteins like the androgen receptor.[5][6] This leads to the activation of the unfolded protein response and subsequent inhibition of cancer cell growth.[5][6]

Signaling Pathway Diagrams

Hormone_Therapy_Signaling cluster_0 Androgen Synthesis cluster_1 Androgen Receptor Signaling cluster_2 Hormone Therapy Intervention Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP17A1 Progesterone Progesterone Pregnenolone->Progesterone CYP17A1 Androgens Androgens Progesterone->Androgens CYP17A1 AR Androgen Receptor Androgens->AR Nucleus Nucleus AR->Nucleus Translocation DNA DNA Nucleus->DNA Binding Gene_Expression Gene_Expression DNA->Gene_Expression Transcription Cell_Growth Cell_Growth Gene_Expression->Cell_Growth Proliferation & Survival Abiraterone Abiraterone Abiraterone->Androgens Inhibits CYP17A1 Enzalutamide Enzalutamide Enzalutamide->AR Inhibits Binding

Figure 1: Simplified Androgen Receptor Signaling and Hormone Therapy Intervention.

NXP800_HSF1_Signaling cluster_0 Cellular Stress cluster_1 HSF1 Pathway cluster_2 This compound Intervention Stress Oncogenic Stress (e.g., Hormone Deprivation) HSF1_inactive Inactive HSF1 Stress->HSF1_inactive Activation HSF1_active Active HSF1 (Trimer) HSF1_inactive->HSF1_active Activation HSPs Heat Shock Proteins (e.g., HSP72, HSP27) HSF1_active->HSPs Transcription Proteostasis Protein Folding & Stability HSPs->Proteostasis Cell_Survival Cell_Survival Proteostasis->Cell_Survival This compound This compound This compound->HSF1_active Inhibits Pathway

Figure 2: this compound Mechanism of Action via HSF1 Pathway Inhibition.

Head-to-Head Preclinical Performance in Hormone-Resistant Prostate Cancer

Preclinical studies have evaluated this compound in models of castration-resistant prostate cancer (CRPC), including those resistant to the androgen receptor antagonist enzalutamide. The following tables summarize the key findings from these studies.

Table 1: In Vitro Activity in Enzalutamide-Resistant Prostate Cancer Cells
Cell LineTreatmentKey FindingReference
Enzalutamide-Resistant Prostate Cancer CellsThis compoundSlowed the growth of cancer cells.[4]
Enzalutamide-Resistant Prostate Cancer CellsEnzalutamideHad a small effect only at very high concentrations.[7]
Table 2: In Vivo Efficacy in a Castration-Resistant Prostate Cancer Xenograft Model
Animal ModelTreatmentOutcomeReference
Mice with hormone therapy-resistant prostate cancersThis compoundSignificantly slowed tumor growth. Only 37.5% of tumors doubled in size by 38 days.[3][4]
Mice with hormone therapy-resistant prostate cancersVehicle (Control)100% of tumors doubled in size by 38 days.[3]

Clinical Trial Data for this compound in Ovarian Cancer

While the focus of this guide is on the potential of this compound in hormone-resistant cancers, it is important to note the clinical trial outcomes in ovarian cancer, which led to the discontinuation of its development for this indication.

A Phase 1b study of this compound was conducted in patients with recurrent, platinum-resistant, ARID1a-mutated ovarian cancer. In this study, 17 patients were treated with this compound at a target dose of 75 mg/day. The results from 13 evaluable patients showed two unconfirmed partial responses and three patients with stable disease. While these results provided evidence of biological activity, the overall efficacy was not sufficient to support further development in this indication. A key toxicity identified was thrombocytopenia, which was managed by switching to an intermittent dosing schedule.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for key experiments cited in this guide, based on the available published information.

In Vivo Castration-Resistant Prostate Cancer Xenograft Study[5]

G start Start subcutaneous_injection Subcutaneous injection of VCaP prostate cancer cells into male NSG mice start->subcutaneous_injection castration Castration of mice (10-12 days prior to treatment) subcutaneous_injection->castration tumor_growth Establishment of castration-resistant tumor growth castration->tumor_growth randomization Randomization of animals into two treatment groups tumor_growth->randomization treatment_vehicle Vehicle Group: 10% DMSO/90% hydroxypropyl-β-cyclodextrin/citrate (B86180) buffer, pH 5 (once daily) randomization->treatment_vehicle treatment_this compound This compound Group: 35 mg/kg this compound in vehicle (once daily) randomization->treatment_this compound tumor_monitoring Tumor volume monitoring treatment_vehicle->tumor_monitoring treatment_this compound->tumor_monitoring end End of Study tumor_monitoring->end

Figure 3: Experimental Workflow for In Vivo Xenograft Study.

Objective: To evaluate the in vivo efficacy of this compound in a castration-resistant prostate cancer model.

Animal Model: Male non-obese diabetic SCID gamma (NSG) mice.

Cell Line: VCaP human prostate cancer cell line.

Procedure:

  • Tumor Implantation: VCaP prostate cancer cells were subcutaneously injected into the flank of uncastrated male NSG mice.

  • Establishment of Castration Resistance: Mice were surgically castrated 10 to 12 days before the commencement of treatment to allow for the development of castration-resistant tumors.

  • Randomization and Treatment: Once tumors established castration-resistant growth, the animals were randomized into two groups:

    • Vehicle Group: Received a solution of 10% DMSO, 90% hydroxypropyl-β-cyclodextrin, and citrate buffer (pH 5) administered once daily.

    • This compound Group: Received 35 mg/kg of this compound, formulated in the vehicle solution, administered once daily.

  • Efficacy Assessment: Tumor growth was monitored throughout the study to determine the effect of this compound compared to the vehicle control.

Conclusion

This compound represents a departure from conventional hormone therapies, targeting the HSF1 pathway to counteract a key survival mechanism in cancer cells. While its clinical development in ovarian cancer has been halted, the compelling preclinical data in hormone-resistant prostate cancer models highlight its potential as a novel therapeutic strategy for patients who have exhausted standard hormone therapy options. The ability of this compound to inhibit the growth of enzalutamide-resistant prostate cancer cells in preclinical models suggests that targeting the HSF1 pathway could be a valuable approach to overcoming hormone therapy resistance. Further investigation into the efficacy and safety of this compound in prostate and other hormone-driven cancers is warranted.

References

NXP800: A Novel Approach to Overcoming Enzalutamide Resistance by Targeting AR and E2F Signaling in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A new pre-clinical study highlights the potential of NXP800, a first-in-class HSF1 pathway inhibitor, to overcome resistance to the widely used androgen receptor (AR) signaling inhibitor, enzalutamide (B1683756), in castration-resistant prostate cancer (CRPC). The research, published in Clinical Cancer Research, demonstrates that this compound uniquely impacts both AR and E2F transcription factor function, offering a promising alternative therapeutic strategy for advanced prostate cancer.[1][2]

Enzalutamide is a potent AR antagonist that has significantly improved outcomes for many patients with prostate cancer.[3][4][5][6][7] However, the development of resistance is a major clinical challenge.[8] this compound operates through a distinct mechanism of action, targeting the Heat Shock Factor 1 (HSF1) pathway.[1][2] This leads to the activation of the unfolded protein response (UPR) and subsequent inhibition of both AR- and E2F-mediated transcriptional activity, ultimately suppressing the growth of treatment-resistant prostate cancer models.[1][2]

This guide provides a detailed comparison of the effects of this compound and enzalutamide on AR and E2F function, supported by key experimental data and methodologies for researchers, scientists, and drug development professionals.

Comparative Analysis of this compound and Enzalutamide

The following tables summarize the key differences in the mechanism and anti-tumor activity of this compound and enzalutamide based on available pre-clinical data.

Table 1: Mechanism of Action

FeatureThis compoundEnzalutamide
Primary Target HSF1 PathwayAndrogen Receptor (AR)
Downstream Effects on AR Signaling Inhibits AR and AR-V7 protein expression, DNA binding, and transactivation.[6]Competitively inhibits androgen binding to AR, prevents AR nuclear translocation, and impairs AR binding to DNA.[3][5]
Downstream Effects on E2F Function Inhibits E2F-mediated transcription.[1][2]Upregulates E2F target gene expression in some contexts.[9]
Key Signaling Pathway Modulation Activates the Unfolded Protein Response (UPR).[1][2]Directly antagonizes the AR signaling pathway.[3][5]

Table 2: Comparative Efficacy in Prostate Cancer Cell Lines

Cell LineTreatmentIC50 (Growth Inhibition)Effect on AR SignalingEffect on E2F Signaling
VCaP (Enzalutamide-sensitive) This compound~10-50 nMInhibitionInhibition
EnzalutamideEffectiveInhibition-
LNCaP95 (Enzalutamide-resistant) This compound~50-100 nMInhibitionInhibition
EnzalutamideResistantNo significant inhibition-
22Rv1 (Enzalutamide-resistant) This compound~50-100 nMInhibitionInhibition
EnzalutamideResistantNo significant inhibition-

Data synthesized from figures in "this compound Activates the Unfolded Protein Response, Altering AR and E2F Function to Impact Castration-Resistant Prostate Cancer Growth".

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the distinct signaling pathways affected by this compound and enzalutamide, as well as a typical experimental workflow for evaluating these compounds.

Comparative Signaling Pathways of this compound and Enzalutamide cluster_this compound This compound Pathway cluster_Enzalutamide Enzalutamide Pathway This compound This compound HSF1 HSF1 Pathway This compound->HSF1 Inhibits UPR Unfolded Protein Response (UPR) HSF1->UPR Activates AR_Inhibition_N AR Signaling (Inhibited) UPR->AR_Inhibition_N E2F_Inhibition_N E2F Signaling (Inhibited) UPR->E2F_Inhibition_N Tumor_Growth_Inhibition_N Tumor Growth Inhibition AR_Inhibition_N->Tumor_Growth_Inhibition_N E2F_Inhibition_N->Tumor_Growth_Inhibition_N Enzalutamide Enzalutamide AR Androgen Receptor (AR) Enzalutamide->AR Inhibits Androgen Androgens Androgen->AR Activates AR_Signaling AR Signaling AR->AR_Signaling E2F_Upregulation_E E2F Signaling (Upregulated) AR_Signaling->E2F_Upregulation_E Tumor_Growth_Inhibition_E Tumor Growth Inhibition AR_Signaling->Tumor_Growth_Inhibition_E

Caption: Comparative signaling pathways of this compound and enzalutamide.

Experimental Workflow for Compound Evaluation start Start cell_culture Prostate Cancer Cell Lines (e.g., VCaP, LNCaP95, 22Rv1) start->cell_culture treatment Treat with This compound or Enzalutamide cell_culture->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability_assay reporter_assay AR/E2F Reporter Assays (e.g., Luciferase Assay) treatment->reporter_assay chip_seq Chromatin Immunoprecipitation (ChIP-seq) for AR/E2F DNA Binding treatment->chip_seq western_blot Western Blot for Protein Expression (AR, AR-V7, UPR markers) treatment->western_blot data_analysis Data Analysis and Comparison viability_assay->data_analysis reporter_assay->data_analysis chip_seq->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for evaluating this compound and enzalutamide.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols used to generate the comparative data.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

  • Cell Plating: Prostate cancer cells (e.g., VCaP, LNCaP95, 22Rv1) are seeded in 96-well opaque-walled plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound, enzalutamide, or vehicle control (DMSO) for a specified period (e.g., 5 days).

  • Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

  • Lysis and Signal Stabilization: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.

  • Data Analysis: The relative cell viability is calculated by normalizing the luminescence of treated cells to that of vehicle-treated controls. IC50 values are determined from the dose-response curves.

AR/E2F Luciferase Reporter Assay

This assay measures the transcriptional activity of AR and E2F by linking their respective response elements to a luciferase reporter gene.

  • Cell Transfection: Prostate cancer cells are transiently co-transfected with a plasmid containing a luciferase gene under the control of an androgen response element (ARE) for AR activity or an E2F response element for E2F activity, and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After transfection, cells are treated with this compound, enzalutamide, or vehicle control, and stimulated with an appropriate ligand (e.g., dihydrotestosterone (B1667394) for AR) if necessary.

  • Cell Lysis: Cells are lysed using a passive lysis buffer.

  • Luciferase Activity Measurement: The firefly luciferase activity (from the reporter plasmid) and Renilla luciferase activity (from the control plasmid) in the cell lysates are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The relative luciferase activity is then calculated as the fold change compared to the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine the binding of AR and E2F to specific DNA regions in the genome.

  • Cross-linking: Cells treated with this compound, enzalutamide, or vehicle are treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (AR or E2F) to immunoprecipitate the protein-DNA complexes.

  • Washing and Elution: The antibody-protein-DNA complexes are captured on protein A/G beads, washed to remove non-specific binding, and the complexes are then eluted from the beads.

  • Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.

  • DNA Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) to quantify the enrichment of specific DNA sequences or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Conclusion

This compound presents a novel and promising therapeutic strategy for advanced prostate cancer, particularly in the context of enzalutamide resistance. Its unique mechanism of action, which involves the inhibition of both AR and E2F signaling through the activation of the UPR, distinguishes it from current AR-targeted therapies. The pre-clinical data strongly support further investigation of this compound in clinical trials for patients with CRPC.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of NXP800

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, the lifecycle of an investigational compound extends beyond the laboratory bench. The proper disposal of novel agents like NXP800 is a critical component of laboratory safety and environmental responsibility. While specific institutional and local regulations must always be the ultimate guide, this document provides a framework for the safe and compliant disposal of this compound, a potent and orally active heat shock factor 1 (HSF1) pathway inhibitor currently under investigation for cancer research.

Core Principles of Investigational Drug Disposal

The disposal of any investigational drug, including this compound, is governed by regulations that aim to protect human health and the environment. All used or unused investigational medications must be disposed of in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable environmental and safety regulations[1]. It is crucial to remember that chemical waste should never be disposed of through the sewage system, as municipal solid waste, or released into the environment[2].

Quantitative Data Summary for this compound Disposal

To facilitate adherence to safety and regulatory standards, the following table summarizes key quantitative and procedural data for the disposal of this compound.

ParameterGuidelineSource
Waste Classification Hazardous Pharmaceutical Waste[1][3]
Container Type Chemically compatible, leak-proof with a secure closure (original container is often ideal). For sharps (needles, syringes), use designated red sharps containers. For other hazardous waste, black containers are often used.[4][5][6][7]
Container Labeling "Hazardous Waste" label required. Must include: Principal Investigator's name, location (building/room number), contact phone number, and the full chemical name ("this compound") and concentration.[4]
Storage Location Designated Satellite Accumulation Area (SAA) within the laboratory.[4][8]
Maximum Accumulation in SAA Up to 55 gallons of hazardous waste. For acutely toxic chemicals (P-list), a maximum of one quart of liquid or one kilogram of solid.[8]
Final Disposal Method Incineration at an EPA-permitted facility.[4][9][10]
Empty Container Disposal Containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste. After rinsing and removal of the hazardous waste label, the container may be disposed of as regular trash.[5][11]

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are publicly available, the general procedure for the disposal of an investigational drug like this compound involves the following steps:

  • Segregation : At the point of generation, separate this compound waste from other waste streams. This includes unused or expired drug substance, contaminated lab materials (e.g., gloves, vials, pipette tips), and solutions containing this compound.

  • Containerization : Place this compound waste into a designated, compatible, and properly labeled hazardous waste container. Ensure the container is kept closed except when adding waste[5][11].

  • Storage : Store the container in a designated and marked Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials[4][8].

  • Waste Pickup : Once the container is full or the accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal[8]. EHS will then transport the waste to a licensed hazardous waste disposal facility.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

NXP800_Disposal_Workflow cluster_generation Waste Generation cluster_containerization Containerization & Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated (Unused drug, contaminated labware, etc.) is_sharp Is the waste a sharp (needle, syringe, etc.)? start->is_sharp sharps_container Place in a designated RED sharps container. is_sharp->sharps_container Yes hw_container Place in a designated BLACK hazardous waste container. is_sharp->hw_container No label_container Label container with: - 'Hazardous Waste' - PI Name & Contact - Chemical Name (this compound) - Location sharps_container->label_container hw_container->label_container store_saa Store sealed container in a designated Satellite Accumulation Area (SAA). label_container->store_saa contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_saa->contact_ehs incineration EHS transports waste for incineration at a licensed facility. contact_ehs->incineration

References

Safeguarding Researchers: A Comprehensive Guide to Handling NXP800

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling of potent compounds like NXP800, a heat shock factor 1 (HSF1) pathway inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.

This compound is a potent, orally active compound with potential applications in cancer research. Due to its pharmacological activity, it is classified as a hazardous drug, necessitating stringent handling protocols to prevent occupational exposure. The following procedures are based on best practices for managing potent pharmaceutical compounds in a laboratory setting.

Personal Protective Equipment (PPE) for Handling this compound

The primary goal of PPE is to provide a barrier between the researcher and the hazardous substance. The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedures.

PPE CategorySpecificationRationale
Gloves Double-gloving with nitrile gloves.Provides an extra layer of protection against chemical permeation. The outer glove can be removed immediately in case of contamination, protecting the inner glove and the handler's skin.
Eye Protection Chemical splash goggles or a full-face shield.Protects the eyes and face from splashes of liquids or fine dust particles.
Lab Coat Disposable, solid-front, back-closing lab coat.Prevents contamination of personal clothing and skin. The solid front offers better protection than traditional button-front coats.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form of this compound outside of a containment device.Minimizes the risk of inhaling aerosolized particles of the potent compound.

Operational Plan for Handling this compound

A clear and detailed operational plan is crucial for minimizing the risk of exposure during the handling of this compound.

Workflow for Handling this compound

A Preparation: Review SOPs and gather all necessary PPE and handling equipment. B Weighing: Conduct in a certified chemical fume hood or a containment ventilated enclosure (CVE). A->B C Solubilization: Prepare solutions within the fume hood or CVE. B->C D Experimentation: Handle all solutions and treated materials within a designated and clearly labeled area. C->D E Decontamination: Decontaminate all surfaces and equipment after use. D->E F Waste Disposal: Segregate and dispose of all waste according to hazardous waste protocols. E->F

Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan for this compound Waste

Proper disposal of hazardous drug waste is a critical component of laboratory safety and environmental protection. All waste generated from the handling of this compound must be treated as hazardous.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste (e.g., contaminated gloves, lab coats, weigh boats)Labeled, leak-proof, and puncture-resistant hazardous waste container.Segregate from non-hazardous waste. The container should be clearly marked with "Hazardous Drug Waste."
Liquid Waste (e.g., unused solutions, contaminated solvents)Labeled, leak-proof, and chemically compatible hazardous waste container.Do not dispose of down the drain. The container should be clearly marked with "Hazardous Drug Waste" and the chemical contents.
Sharps (e.g., contaminated needles, syringes)Labeled, puncture-resistant sharps container specifically for hazardous drug waste.The container should be clearly marked as "Hazardous Drug Sharps."

All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office in accordance with federal, state, and local regulations.

Spill Response Plan

In the event of a spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.

Decision-Making Process for this compound Spill Response

A Spill Occurs B Is the spill large or is anyone injured? A->B C Evacuate the area. Alert others. Call EHS. B->C Yes D Is the spill contained and are you trained to clean it up? B->D No G Report the incident to your supervisor and EHS. C->G D->C No E Use the spill kit. Wear appropriate PPE. Clean from the outside in. D->E Yes F Dispose of all cleanup materials as hazardous waste. E->F F->G

Caption: A flowchart outlining the decision-making process for responding to an this compound spill.

By adhering to these stringent safety protocols, research institutions can foster a culture of safety and responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of the health and well-being of their researchers. It is imperative that all personnel handling potent compounds like this compound receive thorough training on these procedures and have access to the necessary safety equipment at all times.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.